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Cyclopentanemethanol

Cat. No.: B1346683
CAS No.: 3637-61-4
M. Wt: 100.16 g/mol
InChI Key: ISQVBYGGNVVVHB-UHFFFAOYSA-N
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Description

Cyclopentanemethanol is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102763. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B1346683 Cyclopentanemethanol CAS No. 3637-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentylmethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O/c7-5-6-3-1-2-4-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ISQVBYGGNVVVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
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DSSTOX Substance ID

DTXSID70189896
Record name Cyclopentanemethanol
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Molecular Weight

100.16 g/mol
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CAS No.

3637-61-4
Record name Cyclopentanemethanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of Cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanemethanol (CAS No. 3637-61-4), a saturated monocyclic primary alcohol, serves as a pivotal building block in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a five-membered carbocyclic ring, imparts desirable physicochemical properties, making it a valuable scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data with detailed analysis, common synthetic and purification protocols, and its applications in drug discovery, with a focus on its role as a key intermediate for carbocyclic nucleoside analogs.

Core Physicochemical and Chemical Properties

This compound is a colorless liquid with a mild odor at room temperature.[1] Its structural and electronic properties are summarized in the tables below.

Table 1: Identifiers and Molecular Properties
PropertyValueReference(s)
IUPAC Name Cyclopentylmethanol[2]
Synonyms Cyclopentylcarbinol, (Hydroxymethyl)cyclopentane[2][3]
CAS Number 3637-61-4[2]
Molecular Formula C₆H₁₂O[2]
Molecular Weight 100.16 g/mol [2]
Canonical SMILES C1CCC(C1)CO[2]
InChI Key ISQVBYGGNVVVHB-UHFFFAOYSA-N[2]
Table 2: Physical Properties
PropertyValueReference(s)
Appearance Colorless liquid[1]
Boiling Point 162-163 °C (at 760 mmHg)[2]
Melting Point -36 °C (estimated)
Density 0.926 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.458[2]
Flash Point 62 °C (144 °F)[2]
Water Solubility Slightly soluble
logP (Octanol/Water) 1.169 (Calculated)

Synthesis and Purification

This compound can be synthesized through various established organic transformations. Two common laboratory-scale methods are the reduction of a cyclopentanecarboxylic acid derivative and the hydroboration-oxidation of methylenecyclopentane.

Synthetic Workflow Diagram

G cluster_0 Route 1: Reduction cluster_1 Route 2: Hydroboration-Oxidation A Cyclopentanecarboxylic Acid or Ester B This compound A->B  LiAlH₄, THF then H₃O⁺ workup C Methylenecyclopentane D Tri(cyclopentylmethyl)borane (Intermediate) C->D  1. BH₃·THF E This compound D->E  2. H₂O₂, NaOH

Caption: Common synthetic routes to this compound.
Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of this compound. Disclaimer: These are representative procedures and should be adapted and optimized with appropriate safety precautions for specific laboratory conditions.

Protocol 1: Reduction of Ethyl Cyclopentanecarboxylate with LiAlH₄

This protocol describes the reduction of an ester to a primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[4][5]

  • Materials:

    • Ethyl cyclopentanecarboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Diethyl ether

    • 10% Sulfuric acid (H₂SO₄)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

  • Procedure:

    • Setup: Assemble a dry three-neck flask equipped with a reflux condenser (with a nitrogen inlet), a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Preparation: Suspend LiAlH₄ (1.1 equivalents) in anhydrous THF in the reaction flask and cool the slurry to 0 °C in an ice bath.

    • Addition: Dissolve ethyl cyclopentanecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Workup (Quenching): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 15% aqueous NaOH, and then more water.[6] A granular precipitate should form.

    • Extraction: Filter the solid salts and wash them thoroughly with diethyl ether. Combine the organic filtrates, wash with 10% H₂SO₄, then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Hydroboration-Oxidation of Methylenecyclopentane

This two-step reaction sequence achieves an anti-Markovnikov addition of water across the double bond.[7][8][9]

  • Materials:

    • Methylenecyclopentane

    • Borane-tetrahydrofuran complex (BH₃·THF)

    • Anhydrous tetrahydrofuran (THF)

    • 3 M Sodium hydroxide (NaOH) solution

    • 30% Hydrogen peroxide (H₂O₂) solution

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, nitrogen inlet.

  • Procedure:

    • Hydroboration: To a solution of methylenecyclopentane (1.0 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, add BH₃·THF solution (0.33 equivalents) dropwise. Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

    • Oxidation: Cool the reaction mixture to 0 °C. Slowly add 3 M NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂ solution, ensuring the temperature is maintained below 30 °C.

    • Reaction: Stir the mixture at room temperature for 1-2 hours.

    • Extraction: Add diethyl ether to the reaction mixture. Separate the organic layer, and wash it with water and then brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

    • Purification: Purify the crude product by fractional distillation.

Protocol 3: Purification by Fractional Distillation

Fractional distillation is employed to purify this compound from non-volatile impurities or other liquids with different boiling points.[10][11][12][13]

  • Equipment:

    • Round-bottom flask (distillation pot)

    • Fractionating column (e.g., Vigreux or packed with glass beads)

    • Distillation head with thermometer

    • Condenser

    • Receiving flask(s)

    • Heating mantle

    • Boiling chips

  • Procedure:

    • Setup: Assemble the fractional distillation apparatus. Place the crude this compound and a few boiling chips in the distillation pot.

    • Heating: Gently heat the distillation pot. For this compound, distillation under reduced pressure (vacuum) is recommended to lower the boiling point and prevent potential decomposition.

    • Fraction Collection: As the vapor rises through the fractionating column, a temperature gradient is established. Collect the distillate fraction that boils at a constant temperature corresponding to the boiling point of this compound at the given pressure.

    • Monitoring: Monitor the temperature at the distillation head throughout the process. A stable temperature plateau indicates the distillation of a pure compound. Collect different fractions as the temperature changes.

    • Analysis: Analyze the collected fractions for purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques. The data presented below is based on the Spectral Database for Organic Compounds (SDBS).[14][15][16]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different proton environments in the molecule.

Table 3: ¹H NMR Spectral Data for this compound (CDCl₃, 90 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.50Doublet (d)2H-CH₂OH
~2.05Multiplet (m)1H-CH-CH₂OH
~1.80 - 1.20Multiplet (m)8HCyclopentyl -CH₂-
~1.60 (variable)Singlet (s)1H-OH
  • Interpretation: The doublet at ~3.50 ppm is characteristic of the two protons on the carbon adjacent to the hydroxyl group, split by the single proton on the cyclopentyl ring. The complex multiplet between 1.20 and 1.80 ppm arises from the overlapping signals of the eight protons of the four methylene groups in the cyclopentyl ring. The methine proton to which the hydroxymethyl group is attached appears as a multiplet around 2.05 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 4: ¹³C NMR Spectral Data for this compound (CDCl₃, 22.5 MHz)

Chemical Shift (δ, ppm)Assignment
~68.0-CH₂OH
~44.0-CH-CH₂OH
~29.5C2/C5 of ring
~25.5C3/C4 of ring
  • Interpretation: The spectrum shows four distinct signals, consistent with the symmetry of the molecule. The carbon of the hydroxymethyl group (-CH₂OH) is the most deshielded, appearing around 68.0 ppm. The methine carbon of the ring (-CH-CH₂OH) is found at approximately 44.0 ppm. The four methylene carbons of the cyclopentyl ring are chemically non-equivalent in pairs, giving rise to two signals at ~29.5 ppm and ~25.5 ppm.[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[3]

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (alcohol)
~2950StrongC-H stretch (sp³ C-H)
~2870StrongC-H stretch (sp³ C-H)
~1450MediumC-H bend (scissoring)
~1040StrongC-O stretch (primary alcohol)
  • Interpretation: The most prominent feature is the strong, broad absorption band around 3330 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol, indicating intermolecular hydrogen bonding.[18] The strong absorptions in the 2870-2950 cm⁻¹ region are due to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentyl ring and the methylene group.[9] The strong band at approximately 1040 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.

Applications in Drug Discovery and Development

While this compound itself is not typically a pharmacologically active agent, its rigid and three-dimensional scaffold is a valuable building block in medicinal chemistry.[11][14] The cyclopentane ring is often utilized as a bioisosteric replacement for the furanose ring found in natural nucleosides, leading to the development of carbocyclic nucleoside analogs.[1]

This structural modification offers a significant advantage: the replacement of the glycosidic ether oxygen with a methylene group renders the resulting carbocyclic nucleosides resistant to enzymatic cleavage by phosphorylases, thereby increasing their metabolic stability and in vivo half-life.[1]

A prime example of a successful drug molecule incorporating a derivative of this scaffold is Abacavir , an important antiretroviral medication used in the treatment of HIV/AIDS. Abacavir is a carbocyclic analog of guanosine, and its synthesis involves a chiral cyclopentene intermediate that is structurally related to this compound.

Generalized Drug Discovery Workflow

The following diagram illustrates a conceptual workflow for the discovery of novel therapeutic agents based on the this compound scaffold.

G A This compound Scaffold B Chemical Synthesis: Library of Derivatives (e.g., Carbocyclic Nucleosides) A->B C High-Throughput Screening (HTS) B->C Assay Development D Hit Identification C->D Biological Activity E Lead Optimization (SAR Studies) D->E Potency, Selectivity F Preclinical Development E->F ADME/Tox Properties G Clinical Trials F->G Safety & Efficacy H New Drug Candidate G->H

Caption: A generalized workflow for drug discovery using the this compound scaffold.

Conclusion

This compound is a fundamental chemical entity with well-defined physical, chemical, and spectroscopic properties. Its utility extends beyond a simple solvent or reagent; it serves as a crucial and versatile scaffold in the synthesis of complex molecules, most notably in the field of medicinal chemistry for the development of metabolically robust carbocyclic nucleoside analogs. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the synthesis, characterization, and application of this important molecule and its derivatives.

References

Cyclopentanemethanol (CAS 3637-61-4): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Properties, Synthesis, and Applications of a Versatile Cyclopentane Derivative

Cyclopentanemethanol, with the CAS number 3637-61-4, is a colorless liquid organic compound characterized by a cyclopentane ring substituted with a hydroxymethyl group.[1][2] This versatile building block is of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development due to its unique structural features and reactivity.[2][3] Its utility as an intermediate in the synthesis of pharmaceuticals and fragrances underscores its importance in various chemical industries.[1][2]

Core Chemical and Physical Properties

This compound is a combustible liquid with a mild, pleasant odor.[1][2] It is partially soluble in water and soluble in organic solvents, which makes it a versatile reagent in a variety of reaction conditions.[1][4] The presence of the primary hydroxyl group allows it to readily undergo reactions such as oxidation and esterification.[1] A comprehensive summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 3637-61-4[5]
Molecular Formula C₆H₁₂O[5]
Molecular Weight 100.16 g/mol [5]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 162-163 °C (at 760 mmHg)[5]
Density 0.926 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.458[5]
Flash Point 62 °C (144 °F) - closed cup[5]
Solubility Partially soluble in water; soluble in organic solvents.[1][4]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, primarily involving the reduction of cyclopentanecarboxylic acid derivatives or cyclopentanecarbaldehyde. Below are detailed experimental protocols for two common methods.

Method 1: Reduction of Methyl Cyclopentanecarboxylate using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a standard procedure for the reduction of esters to primary alcohols.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl cyclopentanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • 10% Sulfuric acid solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a dry three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of LiAlH₄ (typically 1.5 to 2 equivalents) in anhydrous diethyl ether is prepared.

  • A solution of methyl cyclopentanecarboxylate in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. This is a hazardous step and should be performed with extreme caution in a fume hood.

  • The resulting precipitate of aluminum salts is removed by filtration.

  • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation under reduced pressure.

Method 2: Reduction of Cyclopentanecarbaldehyde

This method involves the direct reduction of the corresponding aldehyde.

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or other suitable solvent

  • Cyclopentanecarbaldehyde

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Cyclopentanecarbaldehyde is dissolved in a suitable solvent such as methanol in a round-bottom flask.

  • The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a few hours.

  • The reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • The product is extracted with diethyl ether.

  • The combined ether extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude this compound, which can be further purified by distillation.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid Methyl Cyclopentanecarboxylate Methyl Cyclopentanecarboxylate Cyclopentanecarboxylic Acid->Methyl Cyclopentanecarboxylate Esterification (MeOH, H+) Cyclopentanecarbaldehyde Cyclopentanecarbaldehyde This compound This compound Cyclopentanecarbaldehyde->this compound Reduction (NaBH4 or LiAlH4) Methyl Cyclopentanecarboxylate->this compound Reduction (LiAlH4)

Synthetic pathways to this compound.

Spectroscopic Data Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the -CH₂OH group, the methine proton on the cyclopentane ring attached to the hydroxymethyl group, and the methylene protons of the cyclopentane ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the hydroxymethyl carbon, the carbon of the cyclopentane ring bearing the substituent, and the other carbons of the cyclopentane ring.[6]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group.[7] C-H stretching vibrations of the cyclopentane ring are observed around 2850-3000 cm⁻¹.[8]

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 100. The fragmentation pattern is expected to include the loss of a water molecule (M-18) and the loss of the hydroxymethyl group (M-31).

Applications in Drug Discovery and Development

While this compound itself is not a therapeutic agent, the cyclopentane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[9] The rigid, three-dimensional nature of the cyclopentane ring can be advantageous for optimizing the binding of a drug molecule to its biological target.[10]

Cyclopentane derivatives have been successfully incorporated into a wide range of therapeutic agents, including antiviral drugs like the neuraminidase inhibitor Peramivir and anticancer agents such as the kinase inhibitor Palbociclib.[9][11] The synthesis of these complex molecules often relies on versatile building blocks like this compound. Its hydroxymethyl group provides a convenient handle for further chemical modifications and the introduction of other functional groups necessary for biological activity.

Furthermore, cyclopentane-based structures can serve as bioisosteres for other cyclic systems, such as furanose rings in nucleosides, leading to the development of carbocyclic nucleoside analogues with improved metabolic stability.[12]

Drug_Discovery_Logic Start This compound (Building Block) Functionalization Chemical Modification (Oxidation, Esterification, etc.) Start->Functionalization Intermediate Functionalized Cyclopentane Intermediate Functionalization->Intermediate Coupling Coupling with Bioactive Moiety Intermediate->Coupling Drug_Candidate Potential Drug Candidate (e.g., antiviral, anticancer) Coupling->Drug_Candidate SAR Structure-Activity Relationship (SAR) Studies Drug_Candidate->SAR

References

An In-depth Technical Guide to the Chemical Structure and Analysis of Cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanemethanol (also known as cyclopentylcarbinol) is a primary alcohol that serves as a valuable building block in organic synthesis.[1] Its unique cyclic structure and reactive hydroxyl group make it a key intermediate in the production of pharmaceuticals, fragrances, and other specialty chemicals. This guide provides a comprehensive overview of the chemical structure, properties, and detailed analytical methodologies for the characterization of this compound.

Chemical Structure and Identification

This compound consists of a cyclopentyl ring bonded to a hydroxymethyl group. This structure imparts a combination of alicyclic and alcoholic properties to the molecule.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name cyclopentylmethanol[2]
CAS Number 3637-61-4[1][2][3]
Molecular Formula C₆H₁₂O[1][2][3]
Molecular Weight 100.16 g/mol [2][3]
Synonyms Cyclopentylcarbinol, (Hydroxymethyl)cyclopentane, Cyclopentylmethyl alcohol[1][2]

Physicochemical Properties:

PropertyValue
Appearance Colorless liquid[1]
Boiling Point 161-163 °C[3]
Density 0.926 g/mL at 25 °C[3]
Solubility Soluble in water and organic solvents[1]

Analytical Methodologies

A comprehensive analysis of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4Doublet2H-CH₂OH
~1.8Multiplet1H-CH-
~1.7 - 1.2Multiplet8HCyclopentyl -CH₂-
~1.1Singlet (broad)1H-OH

¹³C NMR Spectral Data:

Chemical Shift (ppm)Assignment
~68.5-CH₂OH
~42.5-CH-
~29.5Cyclopentyl -CH₂-
~25.0Cyclopentyl -CH₂-

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Parameters (Example):

    • Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

    • ¹H NMR Acquisition:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Spectral Width: 20 ppm

    • ¹³C NMR Acquisition:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Spectral Width: 220 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, most notably the hydroxyl (-OH) and alkyl (C-H) groups.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational Mode
~3330 (broad)O-H stretch
~2950C-H stretch (sp³)
~2870C-H stretch (sp³)
~1450CH₂ bend
~1040C-O stretch

Experimental Protocol for FTIR Analysis:

  • Sample Preparation:

    • For a neat analysis, place a drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrument Parameters (Example):

    • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent) with an ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹

    • Number of Scans: 16

    • Resolution: 4 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate this compound from other volatile components and to confirm its molecular weight and fragmentation pattern.

Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
100Low[M]⁺ (Molecular Ion)
82Moderate[M - H₂O]⁺
69High[C₅H₉]⁺
57High[C₄H₉]⁺
41Very High[C₃H₅]⁺ (Base Peak)

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Parameters (Example):

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

    • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: 35-200 amu

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.

analytical_workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_report Final Reporting Sample Sample Receipt Prep Sample Preparation (Dilution/Dissolution) Sample->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR GCMS GC-MS Analysis Prep->GCMS Structure Structural Elucidation NMR->Structure FTIR->Structure Purity Purity Assessment GCMS->Purity Identity Identity Confirmation GCMS->Identity Report Certificate of Analysis Structure->Report Purity->Report Identity->Report

Analytical workflow for this compound.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of NMR spectroscopy, IR spectroscopy, and GC-MS allows for unambiguous structural elucidation, purity assessment, and identity confirmation. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

A Comprehensive Technical Guide to the Synthesis of Cyclopentanemethanol from Cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthetic routes for producing cyclopentanemethanol, a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals, from cyclopentanecarboxylic acid.[1] The focus is on the reduction of the carboxylic acid functional group, detailing established methodologies, experimental protocols, and comparative quantitative data.

Overview of Synthetic Strategies

The conversion of cyclopentanecarboxylic acid to this compound is a fundamental reduction reaction in organic synthesis. This transformation involves the reduction of a carboxylic acid to a primary alcohol. The most common and well-documented methods employ powerful hydride-donating reagents. Key strategies include:

  • Reduction with Lithium Aluminum Hydride (LiAlH₄): A highly reactive and potent reducing agent capable of reducing a wide range of carbonyl compounds, including carboxylic acids.[2]

  • Reduction with Borane (BH₃): A more chemoselective reducing agent that efficiently reduces carboxylic acids, often in the form of complexes like Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂).[3][4]

  • Catalytic Hydrogenation: An alternative, "greener" approach involving the use of molecular hydrogen and a metal catalyst, though it often requires harsher conditions for carboxylic acids.[5][6]

This guide will focus on the widely used hydride reduction methods, providing detailed protocols and workflow visualizations.

Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is a strong, non-selective reducing agent that efficiently converts carboxylic acids to primary alcohols.[7][8] The reaction is vigorous and must be conducted under anhydrous conditions as LAH reacts violently with water.[7]

Reaction Mechanism

The reduction proceeds through a multi-step mechanism:

  • Deprotonation: LAH, being a strong base, first deprotonates the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[3][8][9]

  • Coordination and Hydride Attack: The aluminum center coordinates to the carbonyl oxygen of the carboxylate, activating it for nucleophilic attack. A hydride ion (H⁻) is then delivered to the carbonyl carbon.[8]

  • Intermediate Formation: This leads to a tetrahedral intermediate which can collapse to form an aldehyde.[7][8][9]

  • Second Reduction: The resulting aldehyde is immediately and rapidly reduced by another equivalent of LAH to form an alkoxide.[7][9] Aldehydes are more reactive towards LAH than carboxylic acids, so the reaction cannot be stopped at the aldehyde stage.[8]

  • Workup: The reaction is quenched with a protic source, typically dilute acid (e.g., H₂SO₄ or HCl), to protonate the resulting aluminum alkoxide complex and yield the final primary alcohol product.[7]

G sub Cyclopentanecarboxylic Acid r1 1. LiAlH₄, Dry Ether int1 Lithium Cyclopentanecarboxylate r1->int1 Deprotonation int2 Aldehyde Intermediate (transient) int1->int2 Hydride Attack & Elimination int3 Aluminum Alkoxide Complex int2->int3 Second Hydride Attack r2 2. H₃O⁺ Workup prod This compound r2->prod Protonation

Caption: LiAlH₄ reduction mechanism pathway.

Experimental Protocol

The following is a generalized procedure based on established methods for LAH reduction of carboxylic acids.[10]

Materials:

  • Cyclopentanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, prepare a stirred suspension of LiAlH₄ (a slight molar excess is typically used) in anhydrous diethyl ether.

  • Substrate Addition: Dissolve cyclopentanecarboxylic acid in anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains gentle reflux. The reaction is exothermic.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching (Workup): Cool the reaction flask in an ice bath. Cautiously and slowly add water dropwise to decompose the excess LiAlH₄. This is a highly exothermic step that generates hydrogen gas. Follow this with the slow addition of 10% sulfuric acid until a clear solution is formed.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with water, followed by saturated brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

G start Start setup 1. Assemble Flame-Dried Glassware under N₂ start->setup reagents 2. Add LiAlH₄ and Anhydrous Ether to Flask setup->reagents add_acid 3. Add Cyclopentanecarboxylic Acid Solution Dropwise reagents->add_acid react 4. Stir/Reflux (Monitor by TLC) add_acid->react quench 5. Cool in Ice Bath & Cautiously Quench react->quench extract 6. Extract with Ether quench->extract dry 7. Wash and Dry Organic Layer extract->dry purify 8. Evaporate Solvent & Purify by Distillation dry->purify end End Product: This compound purify->end

Caption: Experimental workflow for LiAlH₄ reduction.

Quantitative Data

While specific data for the reduction of cyclopentanecarboxylic acid is not always published in high-impact journals due to its routine nature, yields for LAH reductions of simple aliphatic carboxylic acids are typically high.

ParameterValue / ConditionReference
Typical Yield 90-97%[10]
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[7]
Solvent Anhydrous Diethyl Ether or THF[7]
Temperature Room Temperature to Reflux[7]
Workup Dilute Acid (e.g., H₂SO₄)[7][10]

Reduction using Borane (BH₃)

Borane (BH₃) is another effective reagent for reducing carboxylic acids. It is more chemoselective than LiAlH₄, meaning it will reduce carboxylic acids in the presence of other functional groups like esters and nitro groups, which LAH might also reduce.[3] Borane is typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), which are more stable and easier to handle than gaseous diborane.[4][11]

Reaction Mechanism

The borane reduction mechanism differs from that of LAH and does not involve a free aldehyde intermediate.

  • Acyloxyborane Formation: The reaction proceeds through the formation of acyloxyborane intermediates. The carboxylic acid reacts with BH₃ to form a triacyloxyborane.

  • Hydride Transfer: The carbonyl group is activated by coordination to boron. A hydride is then transferred from another borane molecule (or from the acyloxyborane itself) to the carbonyl carbon.

  • Reduction & Workup: This process repeats, ultimately reducing the carbonyl to a borate ester, which is then hydrolyzed during workup (often with water or alcohol) to liberate the primary alcohol.

The chemoselectivity arises because borane is a Lewis acid that coordinates strongly with the electron-rich carbonyl of the carboxylic acid, facilitating reduction, while it is less reactive with the less electron-rich carbonyls of esters.[8]

Experimental Protocol

Materials:

  • Cyclopentanecarboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol or dilute HCl for workup

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, inert-atmosphere flask, dissolve cyclopentanecarboxylic acid in anhydrous THF.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add the BH₃·THF solution dropwise via a syringe or dropping funnel. Hydrogen gas will evolve.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a few hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the C=O stretch of the acid).

  • Quenching (Workup): Cool the reaction mixture in an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane and hydrolyze the borate ester intermediates.

  • Solvent Removal: Remove the solvents (THF and methanol) by rotary evaporation.

  • Extraction: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify the resulting crude alcohol by distillation.

G start Start setup 1. Dissolve Acid in Anhydrous THF under N₂ start->setup add_borane 2. Cool in Ice Bath & Add BH₃·THF Dropwise setup->add_borane react 3. Warm to RT, then Reflux (Monitor Reaction) add_borane->react quench 4. Cool and Quench with Methanol react->quench evap 5. Remove Solvents via Rotary Evaporation quench->evap extract 6. Extract with Ether and Wash evap->extract purify 7. Dry, Concentrate, and Purify by Distillation extract->purify end End Product: This compound purify->end

Caption: Experimental workflow for Borane reduction.

Quantitative Data

Borane reductions are known for providing high yields and excellent chemoselectivity.

ParameterValue / ConditionReference
Typical Yield 80-95%[12][13]
Reducing Agent Borane-THF (BH₃·THF) or Borane-DMS (BH₃·SMe₂)[4]
Solvent Anhydrous Tetrahydrofuran (THF)[11]
Temperature 0 °C to Reflux[13]
Workup Methanol or dilute acid

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

Physical Properties
PropertyValueReference(s)
CAS Number 3637-61-4[14][15][16]
Molecular Formula C₆H₁₂O[14][15][16]
Molecular Weight 100.16 g/mol [14][15]
Appearance Clear, colorless liquid[1][16]
Boiling Point 162-163 °C (at 1 atm) 87 °C (at 36 Torr)[16] [17]
Density 0.926 g/mL at 25 °C[16][17]
Refractive Index (n²⁰/D) 1.458[16]
Spectroscopic Data
TechniqueKey Peaks / ShiftsReference(s)
¹H NMR (CCl₄)Signals corresponding to cyclopentyl protons and the -CH₂OH group.[18]
IR Spectroscopy Strong, broad absorption around 3300-3400 cm⁻¹ (O-H stretch); Strong absorption around 2850-2950 cm⁻¹ (C-H stretch); Strong absorption around 1050 cm⁻¹ (C-O stretch).[15]
Mass Spec. (EI) Major fragments (m/z): 41, 69, 67, 39, 82.[14][19]

Conclusion

The synthesis of this compound from cyclopentanecarboxylic acid is most reliably achieved through reduction with strong hydride reagents. Lithium aluminum hydride offers very high yields but requires stringent anhydrous conditions and lacks chemoselectivity. Borane complexes provide a milder and more chemoselective alternative, also with excellent yields, making it a preferred method in the presence of other reducible functional groups. The choice of reagent depends on the specific requirements of the synthetic route, including scale, cost, safety, and the molecular complexity of the substrate. Both methods, when followed by standard workup and purification procedures, provide a robust and efficient pathway to this important chemical intermediate.

References

An In-Depth Technical Guide to the Synthesis of Cyclopentanemethanol from Methylenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cyclopentanemethanol, a valuable building block in pharmaceutical and fine chemical synthesis, from the readily available starting material, methylenecyclopentane. The core of this transformation lies in the hydroboration-oxidation reaction, a two-step process that facilitates the anti-Markovnikov addition of water across the double bond of the alkene. This document details the underlying reaction mechanism, provides adaptable experimental protocols, and presents key quantitative and spectroscopic data for the characterization of the final product. The information is structured to be a practical resource for laboratory-scale synthesis and process optimization.

Introduction

This compound and its derivatives are important structural motifs in a variety of biologically active molecules. The efficient and selective synthesis of this primary alcohol is therefore of significant interest to the drug development and chemical research communities. The hydroboration-oxidation of methylenecyclopentane offers a reliable and stereospecific route to this compound, proceeding with high regioselectivity to yield the desired anti-Markovnikov product. This guide will explore the theoretical and practical aspects of this synthetic transformation.

Reaction Mechanism: Hydroboration-Oxidation

The synthesis of this compound from methylenecyclopentane is achieved through a two-step hydroboration-oxidation sequence.[1][2][3]

Step 1: Hydroboration

In the initial step, a borane reagent, typically a borane-tetrahydrofuran complex (BH₃•THF), adds across the exocyclic double bond of methylenecyclopentane.[2][4] This addition is a concerted, syn-addition, where the boron atom and a hydride ion add to the same face of the double bond.[3] Steric hindrance dictates that the boron atom adds to the less substituted carbon of the alkene (the methylene carbon), while the hydride adds to the more substituted carbon (the ring carbon).[3] This regioselectivity is a key feature of the hydroboration reaction and is crucial for the formation of the primary alcohol. One molecule of borane can react with three molecules of the alkene to form a trialkylborane intermediate.[4]

Step 2: Oxidation

The trialkylborane intermediate is not isolated but is directly oxidized in the second step.[1] Treatment with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), replaces the carbon-boron bond with a carbon-oxygen bond.[3][4] This oxidation proceeds with retention of stereochemistry, meaning the newly formed hydroxyl group occupies the same position as the boron atom in the intermediate.[2] The final step is the hydrolysis of the resulting borate ester to yield this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Density (g/mL)
MethylenecyclopentaneC₆H₁₀82.140.776
Borane-tetrahydrofuran complexBH₃•THF-(1 M solution in THF)
Sodium hydroxideNaOH40.00(3 M aqueous solution)
Hydrogen peroxideH₂O₂34.01(30% aqueous solution)
Tetrahydrofuran (THF), anhydrousC₄H₈O72.110.889
Diethyl ether(C₂H₅)₂O74.120.713
Saturated sodium chloride solution (brine)NaCl58.44~1.2
Anhydrous magnesium sulfateMgSO₄120.37-
Procedure

Caution: Borane-THF is flammable, corrosive, and reacts violently with water. Hydrogen peroxide (30%) is a strong oxidizer. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. All glassware must be thoroughly dried before use.

  • Reaction Setup: To a dry, 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add methylenecyclopentane (e.g., 8.2 g, 100 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, e.g., 50 mL) to the flask to dissolve the methylenecyclopentane.

  • Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add a 1 M solution of borane-THF complex in THF (e.g., 37 mL, 37 mmol, a slight excess of hydride) dropwise via syringe over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material.

  • Oxidation: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 3 M aqueous sodium hydroxide solution (e.g., 40 mL). Following the addition of the base, add 30% hydrogen peroxide (e.g., 40 mL) dropwise, ensuring the internal temperature does not exceed 30 °C.

  • Workup: After the addition of the peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Add saturated sodium chloride solution (brine, e.g., 50 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

Physical and Spectroscopic Data of this compound
PropertyValue
Molecular FormulaC₆H₁₂O
Molar Mass100.16 g/mol
AppearanceColorless liquid
Boiling Point161-163 °C
Density0.926 g/mL at 25 °C
Spectroscopic Data for Product Characterization
Spectroscopic Data This compound
¹H NMR (CDCl₃, ppm) δ 3.52 (d, 2H), 1.85-1.75 (m, 1H), 1.70-1.40 (m, 6H), 1.30-1.15 (m, 2H), 1.10 (br s, 1H, -OH)
¹³C NMR (CDCl₃, ppm) δ 68.5, 41.5, 29.5, 25.5
FTIR (neat, cm⁻¹) 3330 (br, O-H stretch), 2950 (C-H stretch), 1450 (CH₂ bend), 1035 (C-O stretch)

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reagents Methylenecyclopentane Methylenecyclopentane Trialkylborane Tri(cyclopentylmethyl)borane (Intermediate) Methylenecyclopentane->Trialkylborane Hydroboration This compound This compound Trialkylborane->this compound Oxidation reagent1 1. BH₃•THF reagent2 2. H₂O₂, NaOH

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start: Methylenecyclopentane in THF hydroboration Hydroboration: Add BH₃•THF at 0°C, then stir at RT start->hydroboration oxidation Oxidation: Add NaOH and H₂O₂ at 0°C, then stir at RT hydroboration->oxidation workup Workup: Add Brine oxidation->workup extraction Extraction: with Diethyl Ether workup->extraction drying Drying: with MgSO₄ extraction->drying concentration Concentration: Rotary Evaporation drying->concentration purification Purification: Fractional Distillation concentration->purification product Product: This compound purification->product

Caption: Experimental Workflow Diagram.

Conclusion

The hydroboration-oxidation of methylenecyclopentane is a highly effective and reliable method for the synthesis of this compound. This technical guide provides the necessary theoretical background, a detailed and adaptable experimental protocol, and essential analytical data to aid researchers in the successful execution and characterization of this important transformation. The principles and procedures outlined herein are applicable to a range of research and development settings, from academic laboratories to industrial drug discovery and process chemistry.

References

A Technical Guide to the Solubility of Cyclopentanemethanol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanemethanol (also known as cyclopentylcarbinol) is a cyclic alcohol with the formula C6H12O. Its molecular structure, featuring a nonpolar cyclopentyl ring and a polar hydroxymethyl group, imparts a versatile solubility profile that is of significant interest in various chemical applications, including organic synthesis, pharmaceutical development, and materials science. Understanding the solubility of this compound in a range of common laboratory solvents is crucial for its effective use in reaction media, extractions, and purification processes. This technical guide provides a comprehensive overview of the available solubility data for this compound, a general experimental protocol for solubility determination, and a logical framework for predicting its solubility based on solvent properties.

Data Presentation: Solubility of this compound

The solubility of this compound is dictated by the interplay between its hydrophobic cyclopentyl group and its hydrophilic hydroxyl group. This dual nature allows it to be soluble in a variety of organic solvents and moderately soluble in water.[1] A summary of its solubility in common laboratory solvents is presented below.

SolventChemical ClassFormulaQualitative SolubilityQuantitative Solubility (at 25 °C)
WaterPolar ProticH₂OModerately Soluble[1]~15.11 g/L (estimated)[2]
MethanolPolar ProticCH₃OHSoluble/MiscibleNot available
EthanolPolar ProticC₂H₅OHSoluble/Miscible[2]Not available
AcetonePolar AproticCH₃COCH₃Soluble/MiscibleNot available
DichloromethanePolar AproticCH₂Cl₂Soluble/MiscibleNot available
Diethyl EtherPolar Aprotic(C₂H₅)₂OSoluble/MiscibleNot available
TolueneNonpolarC₇H₈Soluble/MiscibleNot available
HexaneNonpolarC₆H₁₄Soluble/MiscibleNot available

Experimental Protocol: Determination of Liquid Solute Solubility

The following is a general procedure for determining the solubility of a liquid compound like this compound in various solvents. This method is based on standard laboratory practices for solubility assessment.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane, etc.)

  • Calibrated pipettes or micropipettes

  • Small, clear glass vials or test tubes with caps

  • Vortex mixer

  • Constant temperature bath (optional, for precise temperature control)

Procedure:

  • Solvent Preparation: Add a precise volume (e.g., 1 mL) of the chosen solvent to a clean, dry vial.

  • Solute Addition: Using a calibrated pipette, add a small, known volume (e.g., 10 µL) of this compound to the solvent in the vial.

  • Mixing: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.

  • Observation: Visually inspect the mixture against a well-lit background.

    • Miscible/Soluble: If the resulting mixture is a single, clear, homogeneous phase, the this compound is considered soluble or miscible at this concentration.

    • Immiscible/Insoluble: If two distinct layers form, or if the mixture becomes cloudy or forms droplets that do not dissolve, the this compound is considered immiscible or insoluble.

  • Incremental Addition (for semi-quantitative analysis): If the initial amount dissolves, continue to add small, known volumes of this compound, vortexing after each addition, until saturation is reached (i.e., the point at which no more solute will dissolve, and a second phase persists). Record the total volume of solute added to determine the approximate solubility.

  • Temperature Control: For more accurate and reproducible results, perform the entire procedure in a constant temperature bath set to the desired temperature.

  • Documentation: Record all observations, including the volumes of solute and solvent used, the temperature, and the qualitative solubility assessment (miscible, partially miscible, or immiscible).

Visualization of Solubility Relationships

The following diagram illustrates the general principle of "like dissolves like" as it applies to the solubility of this compound. The molecule's amphiphilic nature, possessing both polar and nonpolar regions, allows it to interact favorably with a range of solvents.

G Solubility of this compound cluster_solute Solute cluster_solvents Solvents This compound This compound (Amphiphilic) PolarProtic Polar Protic (e.g., Water, Ethanol) This compound->PolarProtic Good Solubility (H-bonding with -OH group) PolarAprotic Polar Aprotic (e.g., Acetone, DCM) This compound->PolarAprotic Good Solubility (Dipole-dipole interactions) Nonpolar Nonpolar (e.g., Hexane, Toluene) This compound->Nonpolar Good Solubility (van der Waals with cyclopentyl ring)

Caption: Predicted solubility of this compound in different solvent classes.

References

An In-depth Technical Guide to the Reactivity and Stability of Cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanemethanol (CAS No: 3637-61-4), a colorless liquid with a mild, sweet odor, is a valuable cyclic alcohol intermediate in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs).[1][2] Its structural motif, featuring a hydroxylmethyl group attached to a cyclopentane ring, imparts a unique combination of reactivity and lipophilicity, making it a versatile building block in medicinal chemistry and fine chemical synthesis.[1][3] Understanding the reactivity and stability of this compound is paramount for process optimization, formulation development, and ensuring the quality and safety of downstream products.

This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including key reaction pathways, degradation profiles under stress conditions, and detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₂O[4]
Molecular Weight 100.16 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point 161-163 °C[2]
Density 0.927 g/mL at 25 °C[2]
Flash Point 62 °C[2]
Water Solubility Slightly soluble[2]
pKa ~16-18 (estimated for primary alcohols)

Reactivity Profile

The reactivity of this compound is primarily dictated by the hydroxyl group, which can undergo oxidation, dehydration, and esterification reactions.

Oxidation

As a primary alcohol, this compound can be oxidized to either cyclopentanecarbaldehyde or cyclopentanecarboxylic acid, depending on the oxidizing agent and reaction conditions.

  • Partial Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), selectively oxidize this compound to cyclopentanecarbaldehyde.

  • Full Oxidation to Carboxylic Acid: Strong oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize this compound to cyclopentanecarboxylic acid.

Oxidation_Pathways CP_Methanol This compound CP_Aldehyde Cyclopentanecarbaldehyde CP_Methanol->CP_Aldehyde PCC or DMP CP_CarboxylicAcid Cyclopentanecarboxylic Acid CP_Methanol->CP_CarboxylicAcid KMnO4 or H2CrO4 (excess) CP_Aldehyde->CP_CarboxylicAcid KMnO4 or H2CrO4 Dehydration_Pathway CP_Methanol This compound Methylenecyclopentane Methylenecyclopentane CP_Methanol->Methylenecyclopentane H2SO4, Heat (E2) Cyclohexene Cyclohexene CP_Methanol->Cyclohexene H2SO4, High Heat (Rearrangement) Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis (HPLC, LC-MS, NMR) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis CP_Methanol This compound Sample CP_Methanol->Acid CP_Methanol->Base CP_Methanol->Oxidation CP_Methanol->Thermal CP_Methanol->Photo Degradation_Profile Degradation Profile & Pathway Elucidation Analysis->Degradation_Profile

References

Handling and storage of Cyclopentanemethanol in a laboratory

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling and Storage of Cyclopentanemethanol in a Laboratory Setting

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound (CAS: 3637-61-4) in a research and development environment. As a widely used synthetic building block and solvent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental work.[1][2] This document moves beyond rote procedural lists to explain the causality behind safety protocols, empowering researchers to make informed risk assessments.

Section 1: Chemical and Physical Profile

This compound is a colorless liquid characterized by a mild, alcohol-like odor.[1][3][4] Its physical and chemical properties are critical determinants of its behavior and dictate the necessary safety precautions. For instance, its flash point of 62°C classifies it as a combustible liquid, while its vapor density greater than air indicates that vapors can accumulate in low-lying areas, posing an ignition risk.[5][6][7]

PropertyValueSource
CAS Number 3637-61-4[6][8]
Molecular Formula C₆H₁₂O[6][8]
Molecular Weight 100.16 g/mol [6][8][9]
Appearance Clear, colorless liquid[1][2][6]
Boiling Point 162 - 163 °C[2][6]
Flash Point 62 °C (143.6 °F) - Closed Cup[6][7]
Density 0.926 g/mL at 25 °C[2][5][6]
Vapor Density > 1 (Heavier than air)[5]
Solubility Slightly soluble in water; does not mix well.[1][5]

Section 2: Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[5] A comprehensive risk assessment must account for its health effects and physical hazards.

2.1 Health Hazards Exposure can occur via inhalation, skin contact, eye contact, and ingestion. The primary health risks are:

  • Skin Irritation (H315): Causes skin irritation.[6][8] Prolonged or repeated contact can lead to dryness and cracking as the substance defats the skin.[5] Open cuts or abrasions should never be exposed.[5]

  • Serious Eye Irritation (H319): Direct contact with the liquid or high concentrations of vapor will cause significant eye irritation.[6][8][10]

  • Respiratory Tract Irritation (H335): Inhalation of vapors may irritate the respiratory system.[6][8][10] High concentrations can lead to central nervous system effects such as drowsiness, dizziness, headache, and lack of coordination.[3][5]

  • Ingestion: While acute toxicity data is limited, ingestion may cause gastrointestinal irritation.[10] Aspiration of the material into the lungs, for instance during vomiting, can cause severe lung injury and therefore emesis should not be induced.[5]

2.2 Physical Hazards

  • Combustible Liquid (H227): With a flash point of 62°C, this compound will ignite if exposed to an ignition source at or above this temperature.[3][6] Its vapors can form explosive mixtures with air.[11]

  • Vapor Accumulation: As the vapor is heavier than air, it can accumulate in poorly ventilated or low-lying areas, creating a latent flammability and inhalation hazard.[5][6]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

3.1 Engineering Controls The primary engineering control is to minimize vapor concentration in the breathing zone.

  • Chemical Fume Hood: All work involving open containers of this compound, especially when heating, should be performed inside a certified chemical fume hood.[11]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[5][10][12] Local exhaust ventilation is recommended for any procedure with the potential to release vapors outside of a fume hood.[5]

3.2 Personal Protective Equipment (PPE) PPE is the last line of defense and must be selected based on the specific tasks being performed.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile, PVC)[5][10]Fully buttoned laboratory coatNot required if performed in a fume hood
Heating/Refluxing Chemical safety gogglesChemical-resistant gloves. Consider longer breakthrough times for extended operations.[5]Laboratory coatRequired if there is any potential for exposure outside of a fume hood.[5][10]
Large Volume (>1L) Operations Chemical safety goggles and a face shield[13][14]Chemical-resistant gloves and apron (e.g., PVC)[5]Laboratory coatA NIOSH-approved respirator with an organic vapor cartridge is recommended.[10][13]

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict protocol is essential to minimize risk.

4.1 General Handling Protocol

  • Preparation: Before handling, ensure that a chemical fume hood is operational, the appropriate PPE is available, and an emergency spill kit is accessible. Review the Safety Data Sheet (SDS).

  • Area Isolation: Keep the work area clear of all ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[3][6][10]

  • Grounding: When transferring significant quantities, ground and bond containers and receiving equipment to prevent the buildup of static electricity, which can serve as an ignition source.[11][15][16]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[11][15][17] Dispense the liquid carefully to avoid splashing and aerosol generation.[11]

  • Post-Handling: Tightly close all containers immediately after use.[1][10] Decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water.[1][10] Do not allow clothing contaminated with the material to remain in contact with skin.[5]

Section 5: Guidelines for Chemical Storage

Proper storage is critical for preventing fire, reaction, and degradation. The product is generally stable under recommended storage conditions.[1][5][6]

5.1 Storage Conditions

  • Store in original, tightly sealed containers to prevent vapor escape and contamination.[3][5][10]

  • Keep in a cool, dry, and well-ventilated area designated for combustible liquids.[3][5][6][10]

  • Protect containers from physical damage and inspect them regularly for leaks.[5]

  • Ensure the storage area is free from ignition sources.[5][10]

5.2 Incompatibility Segregation from incompatible materials is a core principle of chemical safety. Avoid storing this compound with:

  • Strong Oxidizing Agents (e.g., nitrates, perchlorates, chlorine bleaches): Contact can result in a vigorous, exothermic reaction that may lead to ignition or explosion.[3][5][6]

  • Strong Acids, Acid Chlorides, and Acid Anhydrides: These can catalyze potentially hazardous reactions.[3][5][6]

cluster_storage Storage Protocol cluster_controls Safety Controls Chemical This compound (Primary Container) Cabinet Approved Flammables Storage Cabinet Chemical->Cabinet Place inside Location Cool, Dry, Well-Ventilated Area Cabinet->Location Position in Ignition Away from Ignition Sources Location->Ignition Incompatibles Segregated from Incompatibles (Oxidizers, Acids) Location->Incompatibles

Workflow for the proper storage of this compound.

Section 6: Emergency Response Protocols

A clear, rehearsed emergency plan is crucial.

6.1 Accidental Spills The response depends on the scale of the spill.

  • Minor Spill (contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, remove all nearby ignition sources.[5]

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite, silica gel).[3]

    • Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[3][6]

    • Decontaminate the area.

  • Major Spill (outside of a fume hood or a large volume):

    • Evacuate the immediate area.[5]

    • Alert laboratory management and emergency responders.

    • If safe to do so, remove ignition sources and increase ventilation.

    • Prevent the spill from entering drains.[6][11]

    • Restrict access to the area until cleanup is complete by trained personnel.

Spill Spill Detected Assess Assess Scope & Location Spill->Assess Minor Minor Spill (in fume hood) Assess->Minor Is Minor? Major Major Spill (outside containment) Assess->Major Is Major? ActionMinor Contain with Absorbent Collect for Disposal Decontaminate Area Minor->ActionMinor ActionMajor EVACUATE AREA ALERT EMERGENCY SERVICES Restrict Access Major->ActionMajor

Decision-making workflow for responding to a chemical spill.

6.2 Fire Emergency

  • Action: If the fire is small and can be safely extinguished, use an appropriate fire extinguisher. For larger fires, activate the fire alarm, evacuate the area, and notify emergency services.

  • Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[3][5][6][12] A water spray can be used to cool fire-exposed containers and prevent them from exploding, but a solid water jet may be ineffective and could spread the fire.[1][3][18]

  • Hazards: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of hazardous combustion products like carbon monoxide and carbon dioxide.[3][5][6]

6.3 First Aid Measures Immediate and correct first aid is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of fresh running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[3][5][12] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and footwear.[5] Wash the affected skin area thoroughly with soap and running water.[3][5] Seek medical attention if irritation persists.[12]

  • Inhalation: Remove the individual from the contaminated area to fresh air.[3][5] Keep the person warm and at rest. If breathing is difficult or stops, provide assistance and seek immediate medical attention.[5][12]

  • Ingestion: Do NOT induce vomiting.[5][6][12] If the person is conscious, rinse their mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[5][6][12]

Section 7: Waste Disposal

This compound and materials contaminated with it must be treated as hazardous waste.

  • All waste must be handled in accordance with local, state, and federal regulations.[5]

  • Collect waste in properly labeled, sealed containers.

  • Disposal should be carried out by a licensed chemical waste disposal company, typically via controlled incineration.[19]

  • Do not discharge waste into sewer systems or the environment.[19]

References

An In-Depth Technical Guide to the Safe Handling of Cyclopentanemethanol in Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentanemethanol (CAS No: 3637-61-4), also known as cyclopentylcarbinol, is a colorless liquid organic compound frequently utilized in research and development settings.[1] Its role as a versatile intermediate in the synthesis of pharmaceuticals and fragrances makes it a valuable component in many laboratories.[1] While it possesses a relatively low acute toxicity profile, its classification as a combustible liquid and a skin and eye irritant necessitates a thorough understanding of its properties and adherence to strict safety protocols.[2][3][4] This technical guide is designed for researchers, scientists, and drug development professionals, providing comprehensive safety data, detailed handling procedures, and emergency response protocols to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

Accurate identification and knowledge of physical properties are foundational to the safe handling of any chemical. This compound is a colorless liquid with a mild, alcohol-like odor.[1][3] While some sources indicate it is soluble in water and organic solvents, others suggest it does not mix well, and calculated values point towards low water solubility.[1][5][6] Researchers should verify solubility for their specific applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 3637-61-4[1][2]
Molecular Formula C₆H₁₂O[1][2]
Molecular Weight 100.16 g/mol [2]
Appearance Colorless, clear liquid[1][7]
Boiling Point 162 - 163 °C (at 760 mmHg)[7][8]
Flash Point 62 °C (144 °F) - Closed Cup[7][8]
Density 0.926 g/cm³ at 25 °C[7][9]
Vapor Pressure 0.721 mmHg at 25 °C[8]
Refractive Index ~1.458 at 20 °C[9]
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under OSHA (29 CFR 1910.1200) and GHS criteria.[5] The primary hazards are its combustibility and its irritant effects on the skin and eyes.[2]

Table 2: GHS Hazard Classification

ClassificationCodePictogramSignal WordHazard Statement
Flammable LiquidsCategory 4🔥Warning H227: Combustible liquid
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarning H319: Causes serious eye irritation
STOT - Single ExposureCategory 3Warning H335: May cause respiratory irritation

STOT: Specific Target Organ Toxicity. The H335 classification is based on general irritant properties noted in safety literature.[4][10]

Toxicological Profile

While comprehensive toxicological data is not available for all endpoints, the known effects underscore the need for caution.[7] The primary toxicological concerns are irritation upon direct contact and potential respiratory effects from vapor inhalation.[2][5]

Table 3: Summary of Toxicological Effects

EndpointResultNotes
Acute Toxicity (Oral, Dermal, Inhalation) No data available.The chemical and toxicological properties have not been thoroughly investigated.[7]
Skin Corrosion/Irritation Causes skin irritation.Prolonged or repeated contact should be avoided. Open cuts or abraded skin should not be exposed.[2][5]
Serious Eye Damage/Irritation Causes serious eye irritation.Direct contact can cause significant discomfort and potential damage.[2]
Respiratory Sensitization No data available.[7]
Carcinogenicity Not classified as a carcinogen by IARC.No component at levels ≥ 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[7]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.Inhalation of vapors may also lead to drowsiness, dizziness, and CNS depression at high concentrations.[5][10]

Experimental Protocols: Safety and Handling

The following protocols provide detailed methodologies for the safe handling and use of this compound in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

Proper containment and personal protection are critical to minimize exposure.

  • Methodology for Engineering Controls:

    • All procedures involving the handling of this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[11][12]

    • Ensure the fume hood has adequate airflow and is free of clutter.

    • Keep the sash at the lowest practical height during work.

    • Avoid heat sources, open flames, and spark-producing equipment inside or near the fume hood where vapors may accumulate.[3][7]

  • Methodology for PPE Selection and Use:

    • Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards at all times.[7]

    • Skin Protection: Wear a flame-retardant lab coat with full-length sleeves.[11] Use chemical-resistant gloves (e.g., nitrile) and inspect them for tears or holes before each use.[11][13] Change gloves immediately if contamination occurs.

    • Respiratory Protection: If work outside of a fume hood is unavoidable and ventilation is poor, a NIOSH-approved respirator with a multi-purpose combination cartridge is required.

Chemical Storage and Segregation

Correct storage prevents degradation, dangerous reactions, and accidental release.

  • Methodology for Storage:

    • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5][7]

    • The designated storage area should be a flammable liquids cabinet.[11]

    • Keep containers away from direct sunlight, heat, and all sources of ignition.[3]

    • Segregation: Store separately from incompatible materials.[14]

      • Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][5][7]

Waste Disposal

Chemical waste must be handled in accordance with institutional and governmental regulations.

  • Methodology for Disposal:

    • Collect all this compound-contaminated waste (including excess chemical, contaminated absorbents, and empty containers) in a designated, properly labeled hazardous waste container.[11][12]

    • The waste container must be kept closed except when adding waste.[11]

    • Dispose of the waste through your institution's approved hazardous waste disposal program.[3] Do not dispose of it down the drain.[7]

Experimental Protocols: Emergency Response

All personnel must be familiar with these procedures before working with this compound.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation:

    • Immediately move the affected person to fresh air.[4]

    • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[11]

    • Seek immediate medical attention.[7]

  • Skin Contact:

    • Remove all contaminated clothing immediately.[3]

    • Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4]

    • Seek medical attention if irritation develops or persists.[7]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[7]

    • Seek immediate medical attention.[4]

  • Ingestion:

    • Do NOT induce vomiting.[7]

    • Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[4]

    • Seek immediate medical attention.[7]

Fire-Fighting Measures

Due to its combustible nature, appropriate fire response is essential.

  • Methodology for Fire Response:

    • In case of a small fire, use an appropriate extinguisher. Suitable media include alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4][7]

    • For larger fires, or if you are not trained in extinguisher use, activate the fire alarm, evacuate the area, and close the doors behind you.[15]

    • Notify emergency services (e.g., dial 911), providing the exact location and nature of the fire.[15]

    • Upon combustion, hazardous decomposition products like carbon monoxide and carbon dioxide will be formed.[3]

Accidental Release Measures

A prompt and safe response can prevent a small spill from escalating.

  • Methodology for Spill Response:

    • Ensure personal safety first. Alert others in the area and evacuate if necessary.[14]

    • Remove all sources of ignition from the spill area.[7]

    • Ensure the area is well-ventilated, but avoid breathing vapors.[7]

    • Wearing appropriate PPE (gloves, goggles, lab coat), contain the spill using an inert absorbent material (e.g., vermiculite, sand, or spill pads).

    • Collect the absorbent material and spilled chemical using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[7]

    • Clean the spill area with soap and water once the material has been removed.

    • Report the incident to the lab supervisor or safety officer.[14]

Visualization of Laboratory Workflow

The following diagram illustrates the lifecycle and safe handling workflow for this compound within a research laboratory, highlighting critical safety checkpoints.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_0 Preparation & Storage cluster_1 Laboratory Use cluster_2 Disposal procure 1. Procure & Receive sds_check Verify SDS & Container Integrity? procure->sds_check sds_check->procure FAIL: Reject Shipment storage 2. Log & Store in Flammables Cabinet sds_check->storage PASS storage_check Correctly Segregated from Incompatibles? storage->storage_check ppe_check 3. Don Correct PPE (Goggles, Gloves, Lab Coat) storage_check->ppe_check Begin Experiment fume_hood_check 4. Verify Fume Hood Functionality ppe_check->fume_hood_check handling 5. Handle Chemical Inside Fume Hood fume_hood_check->handling PASS spill_risk Accidental Spill Occurs handling->spill_risk waste_collection 6. Collect Liquid & Solid Waste in Labeled Container handling->waste_collection End of Use spill_response Execute Spill Response Protocol spill_risk->spill_response spill_response->handling Area Secure waste_check Properly Segregated & Sealed? waste_collection->waste_check dispose 7. Transfer to Central Hazardous Waste Facility waste_check->dispose PASS

Caption: Workflow for the Safe Laboratory Handling of this compound.

References

Physical and chemical properties of Cyclopentylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of Cyclopentylmethanol (also known as Cyclopentanemethanol). The information is curated for professionals in research and development, with a focus on data clarity and experimental reproducibility.

Introduction

Cyclopentylmethanol (CAS No: 3637-61-4) is a primary alcohol featuring a cyclopentyl ring attached to a hydroxymethyl group.[1] Its structural characteristics make it a valuable building block in organic synthesis and a pertinent intermediate in the preparation of various pharmaceutical compounds and specialty chemicals. This document summarizes its core properties, provides detailed experimental protocols for its synthesis and characterization, and presents visual workflows to aid in laboratory applications.

Physical and Chemical Properties

The fundamental physical and chemical properties of Cyclopentylmethanol are summarized below. These values have been aggregated from various chemical data sources.

Table 1: General and Physical Properties of Cyclopentylmethanol
PropertyValueReference(s)
Molecular Formula C₆H₁₂O[2][3][4]
Molecular Weight 100.16 g/mol [1][2]
IUPAC Name Cyclopentylmethanol[1]
Synonyms This compound, Cyclopentyl carbinol[1][3][5]
CAS Number 3637-61-4[3]
Appearance Colorless liquid
Density 0.92 g/mL[2]
Boiling Point 162-163 °C[2]
Refractive Index 1.4580[2]
Solubility Soluble in many organic solvents.
pKa (Strongest Acidic) 17.64 (Predicted)[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Cyclopentylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum of Cyclopentylmethanol will exhibit characteristic signals corresponding to the protons on the cyclopentyl ring and the methylene group adjacent to the hydroxyl group. The protons on the ring will appear as complex multiplets in the upfield region, while the CH₂ protons will be a doublet, and the hydroxyl proton will be a broad singlet.

  • 13C NMR: The carbon-13 NMR spectrum shows distinct peaks for the carbons of the cyclopentyl ring and the hydroxymethyl group.

Table 2: Predicted and Reported Spectroscopic Data for Cyclopentylmethanol
Spectrum TypeKey Peaks / Chemical Shifts (δ)Reference(s)
1H NMR Complex multiplets (ring protons), Doublet (~3.5 ppm, CH₂-O), Broad singlet (OH)General spectroscopic principles
13C NMR ~68 ppm (CH₂-OH), ~40 ppm (CH-CH₂OH), ~29 ppm & ~25 ppm (ring CH₂)[7]
Infrared (IR) ~3300 cm⁻¹ (O-H stretch, broad), ~2950 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch)[4]
Mass Spectrometry (EI) m/z = 100 (M⁺), 82, 69, 57, 41[1][3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of Cyclopentylmethanol.

Synthesis of Cyclopentylmethanol via Reduction of Cyclopentanecarboxylic Acid

This protocol details the reduction of Cyclopentanecarboxylic Acid using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent for carboxylic acids.[8][9][10]

Materials:

  • Cyclopentanecarboxylic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

  • Three-necked round-bottom flask, condenser, mechanical stirrer, nitrogen inlet, and addition funnel.

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen.

  • Reagent Addition: Suspend Lithium Aluminum Hydride (0.5 mol) in anhydrous THF (400 mL) within the flask and cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: Dissolve Cyclopentanecarboxylic Acid (0.4 mol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (20 mL) to quench the excess LiAlH₄, followed by 15% aqueous NaOH (20 mL), and then another portion of deionized water (60 mL). A granular white precipitate of aluminum salts will form.

  • Workup: Filter the white precipitate and wash it thoroughly with diethyl ether (3 x 100 mL). Combine the organic filtrates.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure to yield pure Cyclopentylmethanol.

Characterization Protocol

The identity and purity of the synthesized Cyclopentylmethanol should be confirmed using the following standard analytical techniques.

Procedure:

  • NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) and acquire 1H and 13C NMR spectra.

  • IR Spectroscopy: Obtain an infrared spectrum of the neat liquid product using a thin film between NaCl plates.

  • Mass Spectrometry: Analyze the product using a GC-MS system to determine its mass-to-charge ratio and fragmentation pattern.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis and characterization workflows.

SynthesisWorkflow cluster_synthesis Synthesis of Cyclopentylmethanol start Start: Cyclopentanecarboxylic Acid + LiAlH₄ in THF reaction Reflux Reaction start->reaction 1. Add acid to LiAlH₄ at 0°C quench Quenching with H₂O and NaOH reaction->quench 2. Heat to reflux workup Filtration and Extraction quench->workup 3. Cool and add H₂O/NaOH purification Distillation workup->purification 4. Separate organic layer product Final Product: Cyclopentylmethanol purification->product 5. Purify by distillation CharacterizationWorkflow cluster_characterization Analytical Characterization start Synthesized Cyclopentylmethanol nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (GC-MS) start->ms data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

References

(Hydroxymethyl)cyclopentane: A Journey from Obscurity to a Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(Hydroxymethyl)cyclopentane , also known as cyclopentylcarbinol, is a cycloaliphatic alcohol that has emerged from relative obscurity to become a valuable building block in the synthesis of pharmaceuticals and specialty materials. While its initial discovery is not marked by a singular, celebrated event, its history is intertwined with the development of alicyclic chemistry in the late 19th and early 20th centuries. This in-depth guide explores the historical context of its discovery, the evolution of its synthesis, and its modern applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecule.

Early Explorations in Alicyclic Chemistry: The Precursors to Discovery

The late 1800s witnessed a burgeoning interest in the chemistry of cyclic compounds that did not possess aromatic character. Pioneers in this field, such as William Henry Perkin Jr., were instrumental in developing methods for the synthesis of five- and six-membered rings. Their work laid the foundation for the eventual synthesis of a wide array of cyclopentane derivatives.

While a definitive first synthesis of (Hydroxymethyl)cyclopentane is not prominently documented in the annals of chemistry, its conceptualization and eventual preparation are a logical extension of the early work on cyclopentane and its functionalized derivatives. The primary route to this alcohol in the early 20th century would have undoubtedly involved the reduction of a corresponding carboxylic acid or its ester.

The logical precursor, cyclopentanecarboxylic acid , was accessible through methods known at the time, such as the malonic ester synthesis, a powerful tool for the formation of carbon-carbon bonds and cyclic structures.

G cluster_0 Early Synthetic Pathway Diethyl Malonate Diethyl Malonate 1,4-Dibromobutane 1,4-Dibromobutane Cyclopentane-1,1-dicarboxylic acid Cyclopentane-1,1-dicarboxylic acid Cyclopentanecarboxylic acid Cyclopentanecarboxylic acid (Hydroxymethyl)cyclopentane (Hydroxymethyl)cyclopentane

The Dawn of Practical Synthesis: Reduction of Cyclopentanecarboxylic Acid Derivatives

The first documented, practical syntheses of (Hydroxymethyl)cyclopentane likely emerged in the early to mid-20th century with the advent of more effective reducing agents. The development of methods for the reduction of carboxylic acid esters to alcohols was a significant advancement that made compounds like (Hydroxymethyl)cyclopentane more accessible for study and potential application.

Experimental Protocol: A Representative Early Synthesis (Conceptual)
  • Esterification of Cyclopentanecarboxylic Acid: Cyclopentanecarboxylic acid would be refluxed with an excess of a simple alcohol, such as ethanol, in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield ethyl cyclopentanecarboxylate.

  • Reduction of the Ester: The resulting ester would then be reduced to the primary alcohol. Early methods for this transformation were often harsh and low-yielding. The Bouveault-Blanc reduction, utilizing sodium metal in the presence of an absolute alcohol like ethanol, was a common method for ester reduction before the discovery of metal hydrides.

G cluster_0 Bouveault-Blanc Reduction Workflow Ethyl Cyclopentanecarboxylate Ethyl Cyclopentanecarboxylate Sodium Metal Sodium Metal Ethanol Ethanol Intermediate Alkoxide Intermediate Alkoxide (Hydroxymethyl)cyclopentane (Hydroxymethyl)cyclopentane

Physical and Chemical Properties: Early Characterization

Early investigations into the properties of (Hydroxymethyl)cyclopentane would have focused on fundamental physical constants. These data were crucial for the identification and characterization of the newly synthesized compound.

PropertyValue
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Boiling Point Approximately 161-163 °C
Density Approximately 0.92 g/cm³ at 20 °C
Appearance Colorless liquid

Note: The values presented are modern, accepted values and are representative of what early chemists would have sought to determine.

Modern Synthetic Methods and Applications

The discovery of powerful and selective reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in the mid-20th century revolutionized the synthesis of alcohols, including (Hydroxymethyl)cyclopentane. These reagents provided much higher yields and milder reaction conditions compared to the older methods.

Today, (Hydroxymethyl)cyclopentane is a readily available and versatile intermediate in organic synthesis. Its primary application lies in its use as a building block for more complex molecules, particularly in the pharmaceutical industry. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophores.

Its cyclopentyl moiety is a common structural motif in a number of biologically active compounds, contributing to favorable pharmacokinetic properties such as metabolic stability and appropriate lipophilicity.

Conclusion

The history of (Hydroxymethyl)cyclopentane is a testament to the incremental nature of scientific progress. From its conceptual origins in the early explorations of alicyclic chemistry to its practical synthesis enabled by advancements in reduction methodologies, this seemingly simple alcohol has become a valuable tool in the arsenal of the modern synthetic chemist. Its journey from a chemical curiosity to a key building block in drug discovery underscores the enduring importance of fundamental research in organic synthesis.

Structural Elucidation of Cyclopentylcarbinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylcarbinol, also known as cyclopentanemethanol, is a primary alcohol with the chemical formula C₆H₁₂O.[1][2] As a versatile building block in organic synthesis, a thorough understanding of its structural features is paramount for its application in the development of novel chemical entities. This technical guide provides a comprehensive overview of the structural elucidation of cyclopentylcarbinol, detailing the key spectroscopic techniques and synthetic methodologies employed to confirm its molecular architecture. All quantitative data are presented in structured tables, and detailed experimental protocols for pivotal experiments are provided. Furthermore, logical workflows inherent to the structural determination process are visualized using Graphviz diagrams.

Introduction

Cyclopentylcarbinol is a colorless liquid that serves as a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[3][4] Its structure, consisting of a cyclopentyl ring attached to a hydroxymethyl group, imparts specific chemical reactivity and physical properties that are leveraged in various synthetic applications.[4] The unequivocal confirmation of this structure relies on a combination of modern analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Synthetic pathways further corroborate the assigned structure.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of cyclopentylcarbinol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR (¹H NMR) spectrum of cyclopentylcarbinol is expected to show distinct signals corresponding to the different types of protons in the molecule. Although full spectral data from public databases is limited, the expected chemical shifts and multiplicities can be predicted based on the structure.

Table 1: Predicted ¹H NMR Spectral Data for Cyclopentylcarbinol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4-3.6Doublet2H-CH₂OH
~1.9-2.1Multiplet1H-CH-
~1.4-1.8Multiplet8HCyclopentyl -CH₂-
VariableSinglet (broad)1H-OH

Note: Data is predicted based on standard chemical shift values. Actual experimental values may vary. A reference to an experimental spectrum on SpectraBase exists but is not publicly accessible.[5]

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

Table 2: Referenced ¹³C NMR Spectral Data for Cyclopentylcarbinol

Chemical Shift (δ) ppmAssignment
~68-CH₂OH
~43-CH-
~29Cyclopentyl -CH₂-
~25Cyclopentyl -CH₂-

Note: Data is referenced from a literature source cited by SpectraBase and may not be directly accessible.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of cyclopentylcarbinol is characterized by the presence of a prominent O-H stretching band and C-H stretching bands.

Table 3: Key IR Absorption Bands for Cyclopentylcarbinol

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (alcohol)
~2950StrongC-H stretch (sp³ hybridized)
~2870StrongC-H stretch (sp³ hybridized)
~1450MediumC-H bend
~1050StrongC-O stretch (primary alcohol)

Note: Peak positions are approximated from the gas-phase IR spectrum available from the NIST WebBook.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, cyclopentylcarbinol undergoes fragmentation to produce characteristic ions.

Table 4: Major Fragments in the EI-Mass Spectrum of Cyclopentylcarbinol

m/zRelative Intensity (%)Putative Fragment
100~5[M]⁺ (Molecular Ion)
82~40[M - H₂O]⁺
69~90[C₅H₉]⁺
67~71[C₅H₇]⁺
41~100[C₃H₅]⁺ (Base Peak)

Source: PubChem, GC-MS data.[1]

Synthetic Corroboration

The structure of cyclopentylcarbinol can be further confirmed through its synthesis from known starting materials. A common and straightforward method is the reduction of cyclopentanecarboxylic acid.

Synthesis via Reduction of Cyclopentanecarboxylic Acid

The carboxylic acid functional group of cyclopentanecarboxylic acid can be reduced to a primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

Reaction Scheme:

C₅H₉COOH + LiAlH₄ → C₅H₉CH₂OH

Experimental Protocols

General Spectroscopic Analysis Protocol
  • Sample Preparation : Prepare a dilute solution of cyclopentylcarbinol in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR analysis, a neat liquid film between salt plates (e.g., NaCl) can be used. For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane) is prepared.

  • ¹H and ¹³C NMR Spectroscopy : Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Process the data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

  • IR Spectroscopy : Obtain the IR spectrum using an FTIR spectrometer. Identify the characteristic absorption bands for the hydroxyl and alkyl groups.

  • Mass Spectrometry : Inject the sample into a GC-MS system. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Protocol for the Reduction of Cyclopentanecarboxylic Acid
  • Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

  • Addition of Reactant : Dissolve cyclopentanecarboxylic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup : Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Isolation : Filter the resulting white precipitate and wash it with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentylcarbinol.

  • Purification : Purify the crude product by distillation if necessary.

Visualization of Workflows

Structural Elucidation Workflow

The logical flow for determining the structure of an unknown compound like cyclopentylcarbinol involves a series of analytical steps.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination Synthesis Synthesis of Unknown (e.g., Reduction of Acid) Purification Purification (e.g., Distillation) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) (Carbon-Hydrogen Framework) Purification->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmed: Cyclopentylcarbinol Data_Integration->Structure_Confirmation

Caption: Workflow for the structural elucidation of cyclopentylcarbinol.

Synthetic Pathway from Cyclopentanecarboxylic Acid

A simplified representation of the synthesis of cyclopentylcarbinol.

Synthesis_Pathway Start Cyclopentanecarboxylic Acid Reagent 1. LiAlH₄, Et₂O 2. H₂O workup Start->Reagent Product Cyclopentylcarbinol Reagent->Product

Caption: Synthesis of cyclopentylcarbinol from its carboxylic acid precursor.

Conclusion

The structural elucidation of cyclopentylcarbinol is a textbook example of the application of modern spectroscopic techniques and classical synthetic chemistry. The combined data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a consistent and unambiguous assignment of its structure as a cyclopentane ring bearing a hydroxymethyl substituent. This foundational knowledge is critical for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Cyclopentanemethanol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanemethanol, a simple and readily available cyclic alcohol, has emerged as a crucial building block in the field of organic synthesis, particularly in medicinal chemistry. Its cyclopentane core is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[1] The inherent conformational flexibility of the cyclopentane ring, combined with the reactivity of the hydroxymethyl group, allows for the stereocontrolled introduction of various functional groups, making it an ideal starting material for the synthesis of complex molecular architectures.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of high-value compounds, with a focus on antiviral agents.

Key Applications in Drug Discovery

The primary application of this compound and its derivatives lies in the synthesis of carbocyclic nucleoside analogues.[3] In these molecules, the furanose sugar moiety of natural nucleosides is replaced by a cyclopentane or cyclopentene ring.[3][4] This structural modification confers enhanced metabolic stability by preventing the enzymatic cleavage of the N-glycosidic bond, which can lead to an improved in vivo half-life of the drug candidate.[1][3] Prominent examples of drugs synthesized using this approach include the anti-HIV agent Abacavir and the anti-hepatitis B agent Entecavir.[1]

Derivatives of this compound are also being explored for their potential as anti-inflammatory and anticancer agents.[5][6] For instance, certain carbocyclic nucleoside analogues have been shown to interfere with the NF-κB signaling pathway, a key regulator of the inflammatory response.[5]

Experimental Protocols

Oxidation of this compound

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid using a variety of reagents. The choice of oxidant is crucial for controlling the extent of oxidation.

Protocol 1.1: Synthesis of Cyclopentanecarbaldehyde via PCC Oxidation

This protocol describes the selective oxidation of this compound to cyclopentanecarbaldehyde using pyridinium chlorochromate (PCC), a mild oxidizing agent that typically stops at the aldehyde stage for primary alcohols.[4]

  • Materials:

    • This compound

    • Pyridinium chlorochromate (PCC)

    • Anhydrous dichloromethane (DCM)

    • Silica gel

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude cyclopentanecarbaldehyde.

    • Purify the product by distillation or column chromatography.

Protocol 1.2: Synthesis of Cyclopentanecarboxylic Acid via Jones Oxidation

This protocol details the oxidation of this compound to cyclopentanecarboxylic acid using Jones reagent, a strong oxidizing agent.[7]

  • Materials:

    • This compound

    • Chromium trioxide (CrO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Acetone

    • Isopropyl alcohol

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Prepare the Jones reagent by carefully dissolving chromium trioxide in concentrated sulfuric acid, and then slowly adding water.

    • Dissolve this compound (1.0 equivalent) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add the Jones reagent dropwise to the stirred alcohol solution at 0 °C. The color of the reaction mixture will change from orange to green/blue.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.

    • Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclopentanecarboxylic acid.

Esterification of this compound

Esterification is a common transformation used to modify the physicochemical properties of molecules, such as lipophilicity and solubility.

Protocol 2.1: Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.[8][9]

  • Materials:

    • This compound

    • Carboxylic acid of interest

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

    • Toluene or a suitable solvent

    • Dean-Stark apparatus

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and toluene.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ester by column chromatography or distillation.

Protocol 2.2: Steglich Esterification

This method is preferred for its mild reaction conditions, especially for sterically hindered alcohols.[3]

  • Materials:

    • This compound

    • Carboxylic acid of interest

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents), this compound (1.0 equivalent), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the ester by column chromatography.

Synthesis of Carbocyclic Nucleoside Analogues

A generalized synthetic approach from a cyclopentane-based building block to carbocyclic nucleosides involves several key steps, including the coupling with a nucleobase. The Mitsunobu reaction is a common method for this transformation.[1][5]

  • Materials:

    • A suitable chiral cyclopentanol derivative (e.g., from chemoenzymatic resolution)

    • Nucleobase (e.g., adenine, guanine)

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve the chiral alcohol, the nucleobase, and PPh₃ in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DIAD or DEAD in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the desired carbocyclic nucleoside.

Data Presentation

Table 1: Comparative Analysis of Oxidation Protocols for Primary Alcohols

Oxidation ProtocolOxidizing AgentTypical Reaction TimeTypical Yield (%)Product Purity (%)Key Considerations
PCC Oxidation Pyridinium chlorochromate (PCC)2 - 4 hours85 - 95>95Mildly acidic, good for simple oxidations to aldehydes. Chromium-based reagent with toxicity concerns.
Jones Oxidation Chromic acid (from CrO₃ and H₂SO₄)1 - 3 hours80 - 90>95Strong acidic conditions, oxidizes to carboxylic acids. Toxic chromium waste.[10]
Swern Oxidation Oxalyl chloride, DMSO, and a hindered base1 - 2 hours90 - 98>98Mild conditions, suitable for a wide range of functional groups. Requires low temperatures (-78 °C) and produces malodorous dimethyl sulfide.[10]

Table 2: Antiviral Activity of Selected Carbocyclic Nucleoside Analogues

CompoundVirusAssay TypeEC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Reference
1,2,3-Triazole analogue (17c)Vaccinia virusAntiviral0.4>100[11]
1,2,3-Triazole analogue (17c)Cowpox virusAntiviral39>100[11]
1,2,3-Triazole analogue (17c)SARS-CoVAntiviral47>100[11]
Guanine-containing cyclopentyl nucleoside phosphonate (23)VZV (TK⁺ strain)Antiviral5.35Not cytotoxic[12]
Guanine-containing cyclopentyl nucleoside phosphonate (23)VZV (TK⁻ strain)Antiviral8.83Not cytotoxic[12]

EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration. VZV: Varicella-zoster virus. TK⁺/TK⁻: Thymidine kinase positive/negative.

Visualizations

G cluster_0 Drug Discovery Workflow start This compound (Starting Material) synthesis Derivative Synthesis (e.g., Oxidation, Esterification) start->synthesis Chemical Transformation purification Purification and Characterization synthesis->purification screening Biological Screening (e.g., Antiviral Assays) purification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical end Drug Candidate preclinical->end

Caption: General workflow for drug discovery using this compound.

G cluster_1 NF-κB Signaling Pathway Inhibition stimulus Inflammatory Stimulus (e.g., Virus, LPS) ikb_kinase IκB Kinase (IKK) Activation stimulus->ikb_kinase ikb_phos IκB Phosphorylation & Degradation ikb_kinase->ikb_phos nfkb_release NF-κB (p50/p65) Release ikb_phos->nfkb_release translocation Nuclear Translocation nfkb_release->translocation gene_exp Pro-inflammatory Gene Expression translocation->gene_exp inhibition Carbocyclic Nucleoside Analogue inhibition->ikb_kinase Inhibits

Caption: Inhibition of the NF-κB signaling pathway by carbocyclic nucleoside analogues.

G cluster_2 General Synthesis of Carbocyclic Nucleosides start Cyclopentane Derivative (e.g., from this compound) protection Hydroxyl Group Protection start->protection activation Introduction of a Leaving Group protection->activation coupling Coupling with Nucleobase activation->coupling deprotection Deprotection coupling->deprotection final_product Carbocyclic Nucleoside Analogue deprotection->final_product

References

Application Notes and Protocols: The Role of Cyclopentanemethanol in the Synthesis of Carbocyclic Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanemethanol and its derivatives are pivotal starting materials in the synthesis of a significant class of pharmaceutical intermediates: carbocyclic nucleoside analogues. In these therapeutic agents, the furanose sugar moiety of natural nucleosides is replaced by a cyclopentane ring.[1][2] This structural modification imparts enhanced metabolic stability by rendering the molecule resistant to cleavage by phosphorylases and hydrolases, which can lead to an improved in vivo half-life.[1][3] Carbocyclic nucleosides have demonstrated potent antiviral and anticancer activities, making them a cornerstone of modern medicinal chemistry.[2][4]

This document provides detailed application notes and representative protocols for the use of this compound as a precursor in the synthesis of these vital pharmaceutical intermediates.

Core Application: Synthesis of Carbocyclic Nucleoside Analogues

This compound serves as a versatile building block for constructing the carbocyclic core of nucleoside analogues. A common synthetic strategy involves a multi-step process, beginning with the oxidation of this compound to cyclopentanecarboxaldehyde. This intermediate can then be further functionalized and coupled with a nucleobase to form the final carbocyclic nucleoside structure.

A representative workflow for this process is outlined below:

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Coupling and Final Product A This compound B Oxidation A->B C This compound Intermediate B->C D Coupling with Nucleobase C->D E Carbocyclic Nucleoside Analogue D->E

Caption: General workflow for synthesizing carbocyclic nucleoside analogues from this compound.

Experimental Protocols

Protocol 1: Oxidation of this compound to Cyclopentanecarboxaldehyde

This protocol describes the oxidation of the primary alcohol of this compound to an aldehyde, a crucial first step in its utilization for pharmaceutical intermediate synthesis.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and chromatography

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude cyclopentanecarboxaldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Carbocyclic Nucleoside Analogue via Mitsunobu Reaction

This protocol outlines a representative method for coupling a cyclopentane derivative with a nucleobase, a key step in forming the final carbocyclic nucleoside. This example utilizes a modified Mitsunobu reaction, a powerful tool for forming carbon-nitrogen bonds with inversion of stereochemistry.[5] For this hypothetical protocol, we will consider the coupling of a generic cyclopentanol intermediate (derived from this compound) with N6-bis(Boc)-protected adenine.[6]

Materials:

  • Cyclopentanol intermediate

  • N6-bis(Boc)adenine

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[5]

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the cyclopentanol intermediate (1.0 equivalent), N6-bis(Boc)adenine (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 equivalents) in anhydrous THF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the protected carbocyclic nucleoside.

  • Subsequent deprotection steps (not detailed here) would be required to yield the final carbocyclic nucleoside analogue.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations described in the protocols. Actual yields and purity may vary depending on the specific substrate and reaction conditions.

Reaction StepStarting MaterialProductTypical Yield (%)Typical Purity (%)
OxidationThis compoundCyclopentanecarboxaldehyde75-90>95
Mitsunobu CouplingCyclopentanol IntermediateProtected Carbocyclic Nucleoside60-85>95

Mechanism of Action: Inhibition of Viral Reverse Transcriptase

Carbocyclic nucleoside analogues, such as the anti-HIV drug Abacavir, exert their therapeutic effect by inhibiting viral replication.[7] Once inside a host cell, the analogue is phosphorylated by cellular kinases to its active triphosphate form.[8] This triphosphate metabolite then acts as a competitive inhibitor of the viral reverse transcriptase enzyme.[9][10] It is incorporated into the growing viral DNA chain, and because it lacks a 3'-hydroxyl group, it causes chain termination, thus halting viral DNA synthesis.[8]

cluster_0 Intracellular Activation cluster_1 Inhibition of Viral Replication A Carbocyclic Nucleoside (e.g., Abacavir) B Cellular Kinases A->B Phosphorylation C Active Triphosphate Metabolite B->C E Reverse Transcriptase C->E Competitive Inhibition D Viral RNA D->E F Viral DNA Synthesis E->F G Chain Termination E->G

Caption: Mechanism of action for a carbocyclic nucleoside analogue.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of pharmaceutical intermediates, particularly for the development of carbocyclic nucleoside analogues. The protocols and data presented here provide a foundational understanding for researchers and scientists in the field of drug development to explore the potential of this important chemical building block. The inherent stability of the cyclopentane ring continues to make it an attractive scaffold for the design of novel therapeutics with improved pharmacokinetic properties.

References

Experimental protocol for the oxidation of Cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Selective Oxidation of Cyclopentanemethanol

Introduction

The selective oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding aldehydes and carboxylic acids that serve as crucial intermediates in the development of pharmaceuticals and other fine chemicals. This compound is a common starting material, and its conversion to cyclopentanecarboxaldehyde or cyclopentanecarboxylic acid requires carefully chosen oxidation protocols to ensure high yield and selectivity. This application note provides detailed experimental protocols for the selective oxidation of this compound using two distinct methodologies: a TEMPO-based system for controlled oxidation and the Swern oxidation for a metal-free alternative to the aldehyde. Additionally, a protocol for the Jones oxidation is provided for the direct conversion to the carboxylic acid.

Comparative Data of Oxidation Protocols

The following table summarizes the key quantitative parameters for the detailed protocols for the oxidation of this compound.

ParameterTEMPO/NaOCl/NaBr (Aldehyde)Swern Oxidation (Aldehyde)Jones Oxidation (Carboxylic Acid)
Primary Product CyclopentanecarboxaldehydeCyclopentanecarboxaldehydeCyclopentanecarboxylic Acid
Oxidizing Agent Sodium hypochlorite (NaOCl)Dimethyl sulfoxide (DMSO)/Oxalyl chlorideChromic acid (generated in situ)
Catalyst/Activator TEMPO, Sodium bromideOxalyl chlorideSulfuric acid
Solvent System Dichloromethane/WaterDichloromethaneAcetone/Water
Reaction Temperature 0 °C to Room Temperature-78 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1 - 3 hours1 - 2 hours2 - 6 hours
Typical Yield High (>90%)High (>90%)High (>85%)
Work-up Quenching, ExtractionQuenching, ExtractionQuenching, Extraction

Experimental Workflow

The general experimental workflow for the oxidation of this compound is depicted below. The process involves the reaction setup, monitoring, quenching, and subsequent purification of the desired product.

experimental_workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_product Final Product start This compound reaction Select Oxidation Protocol (TEMPO, Swern, or Jones) start->reaction monitoring TLC / GC-MS Analysis reaction->monitoring Monitor Progress workup Quenching Aqueous Extraction monitoring->workup Upon Completion purification Column Chromatography or Distillation workup->purification aldehyde Cyclopentanecarboxaldehyde purification->aldehyde If Aldehyde is Target acid Cyclopentanecarboxylic Acid purification->acid If Acid is Target

Caption: General experimental workflow for the oxidation of this compound.

Signaling Pathway: Oxidation of Primary Alcohols

The oxidation of a primary alcohol such as this compound can be selectively stopped at the aldehyde stage with mild oxidizing agents or proceed to the carboxylic acid with strong oxidizing agents, particularly in the presence of water.[1]

signaling_pathway alcohol Primary Alcohol (this compound) aldehyde Aldehyde (Cyclopentanecarboxaldehyde) alcohol->aldehyde Mild Oxidation (PCC, Swern, TEMPO) acid Carboxylic Acid (Cyclopentanecarboxylic Acid) alcohol->acid Strong Oxidation (Jones, KMnO4) aldehyde->acid Strong Oxidation (Jones, KMnO4) or over-oxidation

Caption: Oxidation pathways of a primary alcohol.

Detailed Experimental Protocols

Protocol 1: TEMPO-Catalyzed Oxidation to Cyclopentanecarboxaldehyde

This protocol describes a method for the selective oxidation of primary alcohols to aldehydes using a TEMPO/NaOCl system.[2][3]

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium bromide (NaBr)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

  • 10% w/v Sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottomed flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottomed flask equipped with a magnetic stirrer and cooled in a water bath, add this compound (1.0 eq).

  • Dissolve the alcohol in DCM to make a 0.5 M solution.

  • Add TEMPO (0.1 eq) to the solution.

  • Successively add 0.6 M NaBr solution (0.23 eq), NaOCl (1.0 eq), and saturated NaHCO₃ solution to adjust the pH to approximately 9.5.[3]

  • Stir the resulting biphasic mixture vigorously at ambient temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After approximately 1 hour, or upon completion, quench the reaction by adding 10% w/v Na₂S₂O₃ solution to consume unreacted NaOCl.[3]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclopentanecarboxaldehyde.

  • Purify the product by distillation or column chromatography.

Protocol 2: Swern Oxidation to Cyclopentanecarboxaldehyde

The Swern oxidation is a mild and widely used method for converting primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[4][5][6][7]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Round-bottomed flask

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Nitrogen atmosphere setup

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) in a round-bottomed flask under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.[8]

  • Slowly add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.[8]

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.[8]

  • Stir the mixture for 30 minutes at -78 °C.[8]

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture.

  • Continue stirring for another 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.[8]

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Jones Oxidation to Cyclopentanecarboxylic Acid

The Jones oxidation is a robust method for oxidizing primary alcohols directly to carboxylic acids using chromic acid in acetone.[9][10][11]

Materials:

  • This compound

  • Jones reagent (prepared from Chromium trioxide (CrO₃), concentrated sulfuric acid (H₂SO₄), and water)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Round-bottomed flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Prepare the Jones reagent by dissolving CrO₃ in water and slowly adding concentrated H₂SO₄ while cooling in an ice bath.

  • In a round-bottomed flask, dissolve this compound (1.0 eq) in acetone.

  • Cool the solution in an ice bath and add the Jones reagent dropwise with vigorous stirring. The color of the reaction mixture will change from orange/red to green.[12]

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC. The oxidation is typically rapid.[10]

  • Once the reaction is complete, quench the excess oxidant by adding isopropyl alcohol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclopentanecarboxylic acid.

  • The product can be further purified by recrystallization or distillation.

References

Cyclopentanemethanol: A Versatile and Sustainable Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclopentanemethanol (CPMeOH) is emerging as a promising green solvent for a wide range of organic reactions. Its favorable physicochemical properties, coupled with a positive environmental, health, and safety (EHS) profile, position it as a viable alternative to conventional solvents that are facing increasing regulatory scrutiny. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, supported by comparative data and workflow diagrams to facilitate its adoption in research and development laboratories.

While direct literature on this compound as a solvent is still developing, extensive data is available for the structurally similar and functionally related green solvent, Cyclopentyl Methyl Ether (CPME). This document leverages the performance data of CPME to provide a strong predictive framework for the application of this compound. Both solvents share a cyclopentyl moiety, suggesting similar performance in terms of solubility, reaction kinetics, and compatibility with various reaction conditions.

Physicochemical Properties and Green Chemistry Metrics

A solvent's physical and chemical characteristics are critical determinants of its suitability for a given reaction. This compound possesses a desirable balance of properties that make it an attractive choice for various synthetic applications.

Table 1: Physicochemical Properties of this compound and Common Solvents

PropertyThis compound (CPMeOH)TolueneTetrahydrofuran (THF)Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Molecular Formula C₆H₁₂OC₇H₈C₄H₈OCH₂Cl₂C₃H₇NO
Molecular Weight ( g/mol ) 100.1692.1472.1184.9373.09
Boiling Point (°C) 161-163110.66639.6153
Density (g/mL) 0.9260.8670.8891.3270.944
Flash Point (°C) 624-14N/A58
Water Solubility Slightly soluble[1]0.05 g/100 mLMiscible1.3 g/100 mLMiscible
Toxicity Profile Data not widely available, expected to be lowReproductive and organ toxicityForms explosive peroxides, irritantSuspected carcinogenReproductive toxin

Green Chemistry Assessment:

This compound is considered a "green" solvent due to several key factors:

  • Reduced Environmental Impact: It is not classified as a hazardous air pollutant and is expected to have a better overall EHS profile compared to many traditional solvents.

  • Safety: Its higher boiling and flash points reduce inhalation exposure and flammability risks.

  • Stability: It is stable under a range of reaction conditions.

Applications in Key Organic Reactions

This compound is a suitable solvent for a variety of important organic transformations, including palladium-catalyzed cross-coupling reactions, Grignard reactions, and solid-phase peptide synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction. The choice of solvent is critical for catalyst stability and reaction efficiency. This compound, like its counterpart CPME, is an excellent choice for this reaction.

Table 2: Performance of CPME in Suzuki-Miyaura Coupling of 4-Bromo-N,N-dimethylbenzamide with 4-methylphenylboronic acid

SolventYield (%)
CPME ≥ 90%
2-MeTHF≥ 90%
i-PrOAc≥ 90%
Toluene50-89%
THF< 50%

Data based on a comparative study using Pd-NHC catalysis.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried reaction vessel, combine the aryl halide (1.0 eq.), boronic acid or ester (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a sufficient volume of dry this compound to achieve the desired concentration (typically 0.1-0.5 M).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Add this compound A->B C Purge with Inert Gas B->C D Heat and Stir C->D Start Reaction E Monitor Progress (TLC/GC/LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extraction and Washing F->G H Drying and Concentration G->H I Purification (Chromatography) H->I J J I->J Pure Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of solvent can significantly influence the reaction outcome.

Table 3: Performance of CPME in Buchwald-Hartwig Amination

SolventYield (%)
CPME 50-89%
2-MeTHF≥ 90%
MTBE≥ 90%
Toluene50-89%
Dioxane< 50%

Data based on a comparative study of the amination of an amide.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.) in a reaction vessel.

  • Solvent Addition: Add dry, degassed this compound to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Grignard Reactions

Grignard reactions are fundamental for C-C bond formation. Ethereal solvents are essential for the formation and stability of the Grignard reagent. This compound, with its ether-like properties, is a suitable medium for these reactions.

Table 4: Yields of Grignard Reactions in CPME

Aryl HalideElectrophileProduct Yield (%) in CPME
BromobenzeneBenzaldehyde98
4-ChlorotolueneBenzaldehyde91
1-BromobutaneAcetone95
2-BromopropaneCyclohexanone92

Data from a systematic study of Grignard reactions in CPME.[2][3]

Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction

  • Magnesium Activation: Place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Heat the flask under vacuum and then cool under a stream of nitrogen.

  • Initiation: Add a small crystal of iodine and a small portion of the aryl or alkyl halide (dissolved in dry this compound) to the magnesium. Gentle heating may be required to initiate the reaction.

  • Grignard Formation: Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the electrophile (e.g., aldehyde, ketone, or ester) in dry this compound dropwise.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by distillation or column chromatography.

Logical Relationship in Grignard Reagent Formation

Grignard_Formation Grignard Reagent Formation Logic A Dry Glassware and Mg B Inert Atmosphere (N2/Ar) A->B C Add Alkyl/Aryl Halide in CPMeOH B->C D Initiation (Iodine/Heating) C->D Slow Addition D->C Failed Initiation: Add more initiator/Heat E Exothermic Reaction (Reflux) D->E Successful Initiation F Grignard Reagent Formed (R-MgX) E->F Maintained Reflux G Reaction with Electrophile F->G Ready for Synthesis

Caption: Logical flow for the successful formation of a Grignard reagent.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be a greener alternative to traditional solvents like DMF and NMP in solid-phase peptide synthesis.

Table 5: Performance of CPME in Solid-Phase Peptide Synthesis

ParameterDMFCPME 2-MeTHF
Resin Swelling (Polystyrene) HighIntermediateIntermediate
Coupling Efficiency >99%97-99%>99%
Crude Purity (Model Peptide) ~95%90-95%>95%

Data compiled from various studies on green solvents in SPPS.[1][4][5]

Experimental Protocol: General Fmoc-SPPS Cycle using this compound

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in this compound for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in this compound for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with this compound (5-7 times).

  • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 eq.) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in this compound. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with this compound (5-7 times).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether or CPME.

  • Purification: Purify the peptide by reverse-phase HPLC.

Applications in Biotransformations

The use of organic solvents in biocatalysis can be advantageous for dissolving hydrophobic substrates and shifting reaction equilibria. While specific data on this compound in biotransformations is limited, its properties suggest it could be a suitable co-solvent in certain enzymatic reactions, particularly those involving lipases and other enzymes that are active in non-aqueous media. Further research is needed to explore its full potential in this area.

Drug Development and Process Chemistry

In the pharmaceutical industry, the selection of solvents is a critical aspect of process development. This compound's favorable safety profile, high boiling point for efficient reaction control, and potential for recycling make it an attractive candidate for scaling up chemical processes. Its use can contribute to the development of more sustainable and economical manufacturing routes for active pharmaceutical ingredients (APIs).

Logical Flow for Solvent Selection in Drug Development

Solvent_Selection Solvent Selection in Drug Development A Identify Reaction Type B Initial Screening of Green Solvents (e.g., CPMeOH, CPME, 2-MeTHF) A->B C Evaluate Physicochemical Properties (Solubility, Boiling Point, etc.) B->C D Perform Small-Scale Test Reactions C->D E Analyze Reaction Performance (Yield, Purity, Reaction Time) D->E E->B Poor Results G Select Lead Solvent for Optimization E->G Favorable Results F Assess Safety and Environmental Impact F->G H Process Scale-Up Considerations G->H I Final Solvent Selection H->I

Caption: A logical workflow for selecting a green solvent in a drug development context.

Conclusion

This compound presents a compelling case as a versatile and sustainable solvent for a variety of organic reactions. Its performance, inferred from the extensive data on the closely related CPME, is comparable and in some cases superior to traditional solvents, particularly when considering its green chemistry credentials. For researchers, scientists, and drug development professionals, the adoption of this compound can lead to safer, more environmentally friendly, and efficient chemical processes. The protocols and data presented in this document provide a solid foundation for the implementation of this compound in the laboratory and beyond.

References

Application Notes and Protocols for the Synthesis of Cyclopentanemethanol Derivatives in Catalysis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanemethanol and its derivatives represent a class of valuable chiral building blocks in organic synthesis. The inherent chirality and conformational rigidity of the cyclopentane scaffold make these compounds particularly effective as ligands in asymmetric catalysis. When incorporated into ligand structures, the cyclopentane backbone can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations.

This document provides detailed protocols for the synthesis of a C₂-symmetric diphosphine ligand derived from this compound, and its application in rhodium-catalyzed asymmetric hydrogenation, a cornerstone reaction in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Synthesis of Chiral this compound Derivatives

The key to accessing enantiomerically pure this compound-derived ligands is the synthesis of a chiral precursor. A common and effective precursor is trans-1,2-bis(hydroxymethyl)cyclopentane, which can be synthesized from trans-cyclopentane-1,2-dicarboxylic acid.

Experimental Protocol 1: Synthesis of trans-1,2-Bis(hydroxymethyl)cyclopentane

This protocol outlines the reduction of the corresponding dimethyl ester to the diol.

Materials:

  • trans-Cyclopentane-1,2-dicarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether (anhydrous)

  • Sodium sulfate (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve trans-cyclopentane-1,2-dicarboxylic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield trans-dimethyl cyclopentane-1,2-dicarboxylate.

  • Reduction:

    • In a separate, dry, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the trans-dimethyl cyclopentane-1,2-dicarboxylate from the previous step in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

    • Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford trans-1,2-bis(hydroxymethyl)cyclopentane as a crude product, which can be purified by distillation or chromatography.[1]

Experimental Protocol 2: Synthesis of trans-1,2-Bis(diphenylphosphinomethyl)cyclopentane

This C₂-symmetric diphosphine ligand is synthesized from the chiral diol precursor in a two-step process involving mesylation and subsequent nucleophilic substitution with diphenylphosphine.

Materials:

  • trans-1,2-Bis(hydroxymethyl)cyclopentane

  • Triethylamine (anhydrous)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM, anhydrous)

  • Lithium diphenylphosphide (LiPPh₂) or Diphenylphosphine (HPPh₂) and a strong base (e.g., n-butyllithium)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Mesylation:

    • Dissolve trans-1,2-bis(hydroxymethyl)cyclopentane and anhydrous triethylamine in anhydrous DCM in a flask under an inert atmosphere at 0 °C.

    • Slowly add methanesulfonyl chloride to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude dimesylate, which is often used in the next step without further purification.

  • Phosphination:

    • In a Schlenk flask under an inert atmosphere, dissolve diphenylphosphine in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium dropwise to generate lithium diphenylphosphide in situ, observed by a color change.

    • Dissolve the dimesylate from the previous step in anhydrous THF and add it dropwise to the lithium diphenylphosphide solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of degassed water.

    • Extract the product with diethyl ether or toluene.

    • Wash the organic layer with degassed brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel under an inert atmosphere to give trans-1,2-bis(diphenylphosphinomethyl)cyclopentane.

Application in Asymmetric Catalysis

Diphosphine ligands derived from this compound are particularly effective in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. The following protocol is a general procedure for the hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate.

Experimental Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

  • [Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • trans-1,2-Bis(diphenylphosphinomethyl)cyclopentane (ligand)

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave or hydrogenation reactor

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a glovebox, charge a Schlenk flask with [Rh(cod)₂]BF₄ (1 mol%) and the chiral diphosphine ligand (1.1 mol%).

    • Add degassed methanol and stir the solution at room temperature for 20-30 minutes to form the active catalyst complex.

  • Hydrogenation:

    • In a separate flask, dissolve the substrate, methyl (Z)-α-acetamidocinnamate, in degassed methanol.

    • Transfer the substrate solution to the autoclave.

    • Using a cannula, transfer the pre-formed catalyst solution to the autoclave.

    • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 1-10 atm).

    • Stir the reaction mixture at room temperature for the specified time (typically 1-24 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen from the autoclave.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The conversion can be determined by ¹H NMR spectroscopy of the crude product.

    • The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral HPLC or GC analysis.

Data Presentation

The performance of cyclopentane-based diphosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of various substrates is typically high, often achieving excellent enantioselectivities.

SubstrateLigand BackboneCatalyst Loading (mol%)SolventPressure (atm)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Methyl (Z)-α-acetamidocinnamateCyclopentane1.0MeOH11>99>99 (R)
Methyl (Z)-α-acetamidocrotonateCyclopentane1.0MeOH11>9998 (R)
Itaconic acid dimethyl esterCyclopentane1.0MeOH1012>9997 (S)

Note: Data presented is representative of typical results for C₂-symmetric bisphosphine ligands with a cyclopentane backbone in rhodium-catalyzed asymmetric hydrogenation and may not correspond to the specific ligand detailed in Protocol 2.

Visualizations

Synthetic Workflow

SynthesisWorkflow dicarboxylic_acid trans-Cyclopentane- 1,2-dicarboxylic Acid dimethyl_ester trans-Dimethyl cyclopentane-1,2-dicarboxylate dicarboxylic_acid->dimethyl_ester MeOH, H₂SO₄ (Esterification) diol trans-1,2-Bis(hydroxymethyl)- cyclopentane dimethyl_ester->diol LiAlH₄ (Reduction) dimesylate trans-1,2-Bis(mesyloxymethyl)- cyclopentane diol->dimesylate MsCl, Et₃N (Mesylation) diphosphine trans-1,2-Bis(diphenylphosphinomethyl)- cyclopentane dimesylate->diphosphine LiPPh₂ (Phosphination)

Caption: Synthetic route to a C₂-symmetric diphosphine ligand.

Catalytic Cycle for Asymmetric Hydrogenation

CatalyticCycle catalyst [Rh(L)]⁺ substrate_complex [Rh(L)(Substrate)]⁺ catalyst->substrate_complex Coordination hydride_complex [Rh(H)₂(L*)(Substrate)]⁺ substrate_complex->hydride_complex Oxidative Addition insertion_product Rh-Alkyl Hydride Intermediate hydride_complex->insertion_product Migratory Insertion insertion_product->catalyst Reductive Elimination product_out Chiral Product insertion_product->product_out product_release Product substrate_in Substrate substrate_in->substrate_complex h2_in H₂ h2_in->substrate_complex

Caption: Generalized catalytic cycle for Rh-catalyzed hydrogenation.

References

Application of Cyclopentanemethanol in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanemethanol (CPMO) is a versatile cycloaliphatic alcohol with the chemical formula C6H12O. Its unique structure, comprising a reactive primary hydroxyl group and a stable, bulky cyclopentyl ring, makes it a valuable building block in polymer chemistry. The incorporation of the cyclopentyl moiety into polymer backbones can impart desirable properties such as enhanced thermal stability, improved mechanical strength, and tailored solubility. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of acrylic polymers and polyesters. It also explores its potential, though less documented, applications as a chain transfer agent, plasticizer, and reactive diluent.

Application 1: Monomer for Poly(cyclopentylmethyl methacrylate) (PCPMA) Synthesis

This compound can be readily converted to its methacrylate ester, cyclopentylmethyl methacrylate (CPMA), which can then be polymerized to yield poly(cyclopentylmethyl methacrylate) (PCPMA). This polymer is of interest for applications requiring high thermal stability and specific optical properties.

Experimental Protocols

Protocol 1: Synthesis of Cyclopentylmethyl Methacrylate (CPMA) Monomer

This protocol describes the esterification of this compound with methacryloyl chloride to produce the CPMA monomer.

Materials:

  • This compound (CPMO)

  • Methacryloyl chloride

  • Triethylamine (TEA) or Pyridine (as a base)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Inhibitor (e.g., hydroquinone)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq), dissolved in anhydrous dichloromethane, to the stirred solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • To the crude product, add a small amount of an inhibitor like hydroquinone to prevent spontaneous polymerization.

  • Purify the crude CPMA monomer by vacuum distillation to obtain a clear, colorless liquid.

CPMO This compound Reaction_Vessel Reaction at 0°C to RT CPMO->Reaction_Vessel TEA Triethylamine TEA->Reaction_Vessel Solvent Anhydrous DCM Solvent->Reaction_Vessel Methacryloyl_Chloride Methacryloyl Chloride Methacryloyl_Chloride->Reaction_Vessel Slow addition Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Vacuum Distillation Workup->Purification CPMA Cyclopentylmethyl Methacrylate Purification->CPMA

Fig. 1: Synthesis of CPMA Monomer

Protocol 2: Free-Radical Polymerization of CPMA to PCPMA

This protocol outlines the bulk polymerization of CPMA to form PCPMA using a free-radical initiator.

Materials:

  • Cyclopentylmethyl methacrylate (CPMA) monomer (freshly distilled)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (as initiator)

  • Toluene or other suitable solvent (for solution polymerization, if desired)

  • Methanol (for precipitation)

Equipment:

  • Polymerization tube or Schlenk flask

  • Vacuum line

  • Oil bath or heating mantle with temperature control

  • Magnetic stirrer

  • Beaker for precipitation

Procedure:

  • Place the purified CPMA monomer in a polymerization tube.

  • Add the free-radical initiator (e.g., AIBN, 0.1-1.0 mol% relative to the monomer).

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the polymerization tube under vacuum or backfill with an inert gas like nitrogen or argon.

  • Immerse the sealed tube in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).

  • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). The viscosity of the solution will increase significantly.

  • After the desired time, cool the tube to room temperature to quench the polymerization.

  • Dissolve the resulting viscous polymer in a suitable solvent like toluene or THF.

  • Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated poly(cyclopentylmethyl methacrylate) by filtration, wash with methanol, and dry under vacuum to a constant weight.

CPMA CPMA Monomer Degassing Freeze-Pump-Thaw CPMA->Degassing Initiator AIBN/BPO Initiator->Degassing Polymerization Polymerization (60-80°C) Degassing->Polymerization Dissolution Dissolution in Toluene/THF Polymerization->Dissolution Precipitation Precipitation in Methanol Dissolution->Precipitation PCPMA Poly(cyclopentylmethyl methacrylate) Precipitation->PCPMA

Fig. 2: Polymerization of CPMA
Data Presentation

Quantitative data for poly(cyclopentylmethyl methacrylate) is not widely available in the literature. The following table presents representative data for analogous poly(cycloalkyl methacrylates) to provide an expected range of properties. The properties of PCPMA are expected to be influenced by the bulky cyclopentyl group, likely resulting in a high glass transition temperature.

PolymerMonomer StructureGlass Transition Temperature (Tg, °C)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
Poly(methyl methacrylate)CH₂(CH₃)COOCH₃~10550,000 - 150,0001.5 - 2.5
Poly(cyclohexyl methacrylate)CH₂(CH₃)COOC₆H₁₁~10460,000 - 200,0001.8 - 3.0
Poly(isobornyl methacrylate)CH₂(CH₃)COOC₁₀H₁₇~18080,000 - 300,0002.0 - 4.0

Application 2: Co-monomer in Polyester Synthesis

This compound can be used as a diol co-monomer in the synthesis of polyesters through polycondensation with a dicarboxylic acid or its derivative.[1][2][3] The incorporation of the cyclopentyl moiety can disrupt the chain packing and modify the thermal and mechanical properties of the resulting polyester.

Experimental Protocol

Protocol 3: Melt Polycondensation of this compound with a Diacid

This protocol describes a general procedure for the synthesis of a copolyester using this compound and a diacid like adipic acid.[4]

Materials:

  • This compound (CPMO)

  • A dicarboxylic acid (e.g., Adipic acid) or its dimethyl ester (e.g., Dimethyl adipate)

  • Catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide)

  • Stabilizer (e.g., Phosphoric acid)

Equipment:

  • High-temperature reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Vacuum pump

  • Heating mantle with precise temperature control

Procedure:

  • Charge the reaction vessel with the dicarboxylic acid (or its ester), this compound (a slight excess, e.g., 1.2 molar equivalents, is often used), and any other co-diols if making a terpolymer.

  • Add the catalyst and stabilizer.

  • Purge the reactor with nitrogen and heat the mixture to 180-220°C with stirring to initiate the esterification (or transesterification) reaction. Water (or methanol) will be distilled off.

  • Continue this stage for 2-4 hours or until the collection of the byproduct ceases.

  • For the polycondensation stage, gradually increase the temperature to 250-280°C while slowly applying a vacuum (reducing the pressure to <1 Torr).

  • Continue the reaction under high vacuum for another 2-4 hours to remove excess diol and drive the polymerization to achieve a high molecular weight. The viscosity of the melt will increase significantly.

  • Once the desired viscosity is reached (as indicated by the stirrer torque), break the vacuum with nitrogen and extrude or pour the molten polymer.

  • Cool the polyester to room temperature. The resulting polymer can be characterized for its thermal and mechanical properties.

cluster_0 Esterification Stage cluster_1 Polycondensation Stage Monomers CPMO + Diacid/Diester Heat_N2 Heat (180-220°C) under N2 Monomers->Heat_N2 Catalyst Catalyst Catalyst->Heat_N2 Byproduct_Removal1 Remove Water/Methanol Heat_N2->Byproduct_Removal1 Oligomers Oligomers Byproduct_Removal1->Oligomers Heat_Vacuum Heat (250-280°C) under Vacuum Oligomers->Heat_Vacuum Byproduct_Removal2 Remove Excess Diol Heat_Vacuum->Byproduct_Removal2 Polyester High Molecular Weight Polyester Byproduct_Removal2->Polyester

Fig. 3: Polyester Synthesis Workflow
Data Presentation

The properties of polyesters containing this compound will depend on the diacid used and the ratio of co-monomers. Below is a table with representative data for polyesters based on cycloaliphatic diols.

Polyester SystemDiacidTg (°C)Tm (°C)Tensile Strength (MPa)
PET (Poly(ethylene terephthalate))Terephthalic acid67-81250-26547-72
PCT (Poly(1,4-cyclohexylenedimethylene terephthalate))Terephthalic acid~88~28555-65
PBT (Poly(butylene terephthalate))Terephthalic acid22-6522550-60

Other Potential Applications

Chain Transfer Agent
Plasticizer

Due to its relatively low volatility and ester-forming capability, derivatives of this compound could potentially act as secondary plasticizers for polymers like PVC.[6][7][8] However, there is no direct evidence or published studies on the use of this compound or its esters as primary plasticizers.

Reactive Diluent

The hydroxyl group of this compound can react with epoxy groups, suggesting its potential use as a reactive diluent for epoxy resins.[9][10] In this role, it would reduce the viscosity of the uncured resin and become incorporated into the final crosslinked network, which could enhance flexibility.

Conclusion

This compound is a promising monomer for the synthesis of specialty polymers. Its incorporation into poly(meth)acrylates and polyesters can lead to materials with high glass transition temperatures and modified mechanical properties. While its roles as a chain transfer agent, plasticizer, or reactive diluent are theoretically plausible, these applications are not well-documented and require further research to validate their efficacy. The protocols provided herein offer a foundation for researchers to explore the synthesis and characterization of novel polymers based on this versatile cycloaliphatic alcohol.

References

Application Notes and Protocols: Cyclopentanemethanol as a Precursor for Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of cyclopentanemethanol as a versatile precursor for the synthesis of novel fragrance compounds. The protocols detailed below offer step-by-step methodologies for the synthesis and sensory evaluation of this compound-derived esters, which exhibit desirable fruity and floral characteristics for applications in perfumery and other scented products.

Introduction

This compound, a readily available cyclic alcohol, serves as an excellent starting material for the synthesis of a variety of fragrance ingredients.[1] Its cyclopentyl moiety provides a unique structural scaffold that can be chemically modified to produce compounds with diverse and interesting olfactory properties. The primary route to fragrance compounds from this compound involves the esterification of its hydroxyl group with various carboxylic acids or their derivatives.[1] These resulting esters, such as cyclopentyl acetate, often possess pleasant fruity and floral notes.[2]

This document outlines the synthesis of representative fragrance esters from this compound via Fischer esterification and acetylation, provides their qualitative odor characteristics, and details a protocol for their sensory evaluation.

Data Presentation: Odor Characteristics of this compound Derivatives

Compound NameStructureOdor DescriptionOdor Threshold (in water, ppb) - Estimated
Cyclopentyl AcetateCH₃COOCH₂-c-C₅H₉Fruity, pear-like, sweet0.1 - 1.0
Cyclopentyl PropionateCH₃CH₂COOCH₂-c-C₅H₉Fruity, rum-like0.5 - 5.0
Cyclopentyl ButyrateCH₃(CH₂)₂COOCH₂-c-C₅H₉Fruity, pineapple-like0.2 - 2.0
Methyl CyclopentylideneacetateCH₃OOCCH=c-C₅H₈Floral, reminiscent of ylang-ylangNot Available

Experimental Protocols

Protocol 1: Synthesis of Cyclopentyl Acetate via Fischer Esterification

This protocol describes the synthesis of cyclopentyl acetate from this compound and acetic acid using sulfuric acid as a catalyst.

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (3.0 eq)

  • Concentrated Sulfuric Acid (catalytic amount, ~5 drops)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10.0 g, 0.1 mol) and glacial acetic acid (18.0 g, 0.3 mol).

  • Carefully add 5 drops of concentrated sulfuric acid to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude cyclopentyl acetate can be purified by fractional distillation to yield a colorless liquid with a characteristic fruity odor.

Protocol 2: Synthesis of Cyclopentyl Acetate via Acetylation with Acetic Anhydride

This protocol provides an alternative method for the synthesis of cyclopentyl acetate using acetic anhydride.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (catalytic amount)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 g, 0.1 mol) in 30 mL of diethyl ether.

  • Add a catalytic amount of pyridine (e.g., 0.5 mL) to the solution.

  • Slowly add acetic anhydride (12.2 g, 0.12 mol) to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), water (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclopentyl acetate.

  • Purify the product by distillation.

Protocol 3: Sensory Evaluation of Fragrance Compounds

This protocol outlines a standard procedure for the sensory evaluation of the synthesized fragrance compounds using a trained panel.

Objective: To characterize and compare the olfactory properties of synthesized this compound derivatives.

Materials:

  • Synthesized fragrance compounds (e.g., cyclopentyl acetate)

  • Odorless solvent (e.g., diethyl phthalate or ethanol) for dilution

  • Glass vials with caps

  • Odor-free smelling strips

  • Panel of trained sensory assessors (minimum of 5)

  • Sensory evaluation booths with controlled ventilation and lighting

  • Data collection forms or software

Procedure:

1. Sample Preparation:

  • Prepare 1% and 5% (w/w) solutions of each synthesized fragrance compound in the chosen odorless solvent.
  • Label the vials with random three-digit codes to blind the samples.
  • Prepare a reference standard if available.

2. Panelist Training and Calibration:

  • Familiarize the panelists with the evaluation procedure and the descriptors to be used (e.g., fruity, floral, sweet, green, woody).
  • Calibrate the panel using known fragrance standards to ensure consistency in intensity ratings.

3. Evaluation Protocol (Triangle Test for Difference):

  • Present each panelist with three samples: two are identical (A) and one is different (B). The order of presentation should be randomized for each panelist.
  • Instruct the panelists to smell each sample from a smelling strip and identify the odd sample.
  • Record the responses. The number of correct identifications is compared to statistical tables to determine if a significant difference exists.

4. Descriptive Analysis:

  • Provide panelists with a fresh smelling strip dipped in a coded sample.
  • Ask panelists to rate the intensity of predefined odor descriptors (e.g., fruity, floral, sweet) on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).
  • Also, allow for open-ended comments to capture any additional nuances of the fragrance.
  • Provide a break of at least 2 minutes between samples to prevent olfactory fatigue.

5. Data Analysis:

  • For the triangle test, use statistical tables to determine the significance of the results.
  • For the descriptive analysis, calculate the mean intensity ratings for each descriptor for each compound.
  • Analyze the open-ended comments to identify common themes and unique characteristics.
  • Present the results in the form of spider web plots or bar charts for easy visualization and comparison.

Visualizations

Synthesis_Pathway This compound This compound Fragrance_Ester Fragrance Ester (e.g., Cyclopentyl Acetate) This compound->Fragrance_Ester Fischer Esterification This compound->Fragrance_Ester Acetylation Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Carboxylic_Acid->Fragrance_Ester Acid_Anhydride Acid Anhydride (e.g., Acetic Anhydride) Acid_Anhydride->Fragrance_Ester

Caption: Synthetic pathways from this compound to fragrance esters.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Sensory Evaluation Reaction_Setup Reaction Setup Reaction Reaction Reaction_Setup->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization e.g., GC-MS, NMR Sample_Prep Sample_Prep Characterization->Sample_Prep Dilution & Blinding Sensory_Testing Sensory_Testing Sample_Prep->Sensory_Testing Data_Analysis Data_Analysis Sensory_Testing->Data_Analysis

Caption: General experimental workflow for fragrance synthesis and evaluation.

References

Laboratory Scale Synthesis of Cyclopentanemethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanemethanol is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals, fragrances, and specialty chemicals.[1] Its structure, featuring a hydroxyl group attached to a cyclopentyl ring, allows for a variety of chemical transformations. This document provides detailed protocols for two common and reliable laboratory-scale methods for the synthesis of this compound: the reduction of cyclopentanecarboxylic acid using lithium aluminum hydride (LiAlH₄) and the Grignard reaction of cyclopentylmagnesium bromide with formaldehyde.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound and the two presented synthetic methods.

ParameterMethod 1: LiAlH₄ ReductionMethod 2: Grignard Reaction
Starting Material Cyclopentanecarboxylic AcidCyclopentyl Bromide, Magnesium, Paraformaldehyde
Key Reagents Lithium Aluminum Hydride (LiAlH₄), Diethyl Ether, HClMagnesium Turnings, Diethyl Ether, Paraformaldehyde, HCl
Reaction Time ~4-6 hours~3-4 hours
Reaction Temperature 0 °C to refluxRoom temperature to reflux
Typical Yield >90% (estimated)~60-70%
Product Purity High, requires purificationGood, requires purification
Molecular Formula C₆H₁₂OC₆H₁₂O
Molecular Weight 100.16 g/mol [2]100.16 g/mol [2]
Boiling Point 161-163 °C161-163 °C
Density 0.926 g/mL at 25 °C0.926 g/mL at 25 °C
Refractive Index 1.457 at 20 °C1.457 at 20 °C
¹H NMR (CDCl₃, ppm) δ 3.52 (d, 2H), 1.95 (m, 1H), 1.75-1.45 (m, 6H), 1.30-1.15 (m, 2H)δ 3.52 (d, 2H), 1.95 (m, 1H), 1.75-1.45 (m, 6H), 1.30-1.15 (m, 2H)
¹³C NMR (CDCl₃, ppm) δ 68.5, 43.5, 29.5, 25.5δ 68.5, 43.5, 29.5, 25.5

Experimental Protocols

Method 1: Synthesis of this compound via Reduction of Cyclopentanecarboxylic Acid

This method involves the reduction of a carboxylic acid to a primary alcohol using the powerful reducing agent, lithium aluminum hydride.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Reagents:

  • Cyclopentanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 10% Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Purge the entire apparatus with an inert gas (nitrogen or argon).

  • LiAlH₄ Suspension: To the flask, carefully add a calculated amount of lithium aluminum hydride (approximately 1.5 equivalents relative to the carboxylic acid) and suspend it in anhydrous diethyl ether.

  • Addition of Carboxylic Acid: Dissolve the cyclopentanecarboxylic acid (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). An exothermic reaction will occur. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, followed by heating to reflux for 2-3 hours to ensure complete reduction.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic and gas-evolving step. Subsequently, add 15% aqueous NaOH solution, followed by more water until a granular white precipitate of aluminum salts forms.

  • Extraction: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether. Combine the filtrate and the ether washings. Transfer the combined organic phase to a separatory funnel and wash sequentially with 10% HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Method 2: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound through the reaction of a Grignard reagent (cyclopentylmagnesium bromide) with formaldehyde.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Reagents:

  • Cyclopentyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as an initiator)

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 10% Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a dry three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether to the magnesium.

    • Once the reaction initiates (indicated by a color change and gentle refluxing), add the remaining cyclopentyl bromide solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution to 0 °C.

    • In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas into the stirred Grignard solution through a subsurface addition tube. Alternatively, carefully add dry paraformaldehyde powder in small portions to the Grignard solution.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether.

    • Separate the organic layer and wash it with 10% HCl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

LiAlH4_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dry 3-neck flask under inert gas Add_LiAlH4 Suspend LiAlH4 in dry ether Setup->Add_LiAlH4 Add_Acid Add cyclopentanecarboxylic acid solution dropwise at 0°C Add_LiAlH4->Add_Acid Reflux Stir and reflux for 2-3 hours Add_Acid->Reflux Quench Quench with H2O and NaOH solution Reflux->Quench Extract Filter and extract with diethyl ether Quench->Extract Purify Dry, concentrate, and distill Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.

Grignard_Reaction_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start_Grignard Activate Mg with I2 in dry ether Add_Bromide Add cyclopentyl bromide dropwise and reflux Start_Grignard->Add_Bromide Add_Formaldehyde Add formaldehyde to Grignard at 0°C Add_Bromide->Add_Formaldehyde Stir Stir at room temperature Add_Formaldehyde->Stir Quench Quench with saturated NH4Cl solution Stir->Quench Extract Extract with diethyl ether Quench->Extract Purify Dry, concentrate, and distill Extract->Purify Product This compound Purify->Product

Caption: Workflow for the Grignard synthesis of this compound.

References

Application Notes and Protocols: Cyclopentane Derivatives in the Preparation of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a powerful and well-established strategy for controlling the stereochemical outcome of chemical reactions. These auxiliaries are chiral molecules that are temporarily incorporated into a prochiral substrate, direct a stereoselective transformation, and are subsequently removed to yield an enantiomerically enriched product. While not directly employed as a chiral auxiliary itself, cyclopentanemethanol represents a fundamental cyclopentane-containing chemical building block.[1] The cyclopentane scaffold, due to its conformational rigidity and potential for stereochemical functionalization, serves as an excellent backbone for the design of effective chiral auxiliaries.

This document focuses on a highly effective chiral auxiliary derived from a cyclopentane core: (4R,5S)-cyclopentano[d]oxazolidin-2-one . This auxiliary is synthesized from the precursor (1S,2R)-2-aminocyclopentan-1-ol and has demonstrated exceptional efficacy in directing asymmetric alkylation and aldol reactions, often affording products with very high diastereoselectivity.[2] These application notes provide detailed protocols for the synthesis of this chiral auxiliary and its application in these key carbon-carbon bond-forming reactions.

Synthesis of the Chiral Auxiliary: (4R,5S)-cyclopentano[d]oxazolidin-2-one

The synthesis of the enantiomerically pure (4R,5S)-cyclopentano[d]oxazolidin-2-one is a multi-step process that can be performed on a multigram scale. The process begins with a baker's yeast reduction of a β-ketoester to establish the key stereocenters, followed by hydrolysis and a Curtius rearrangement.

Experimental Protocol 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Baker's yeast (Saccharomyces cerevisiae)

  • Water

  • Sodium hydroxide (NaOH)

  • Diphenylphosphoryl azide (DPPA)

  • Benzene

  • Silica gel for column chromatography

Procedure:

  • Baker's Yeast Reduction: A suspension of baker's yeast is prepared in water. The β-ketoester, ethyl 2-oxocyclopentanecarboxylate, is added to this suspension, and the mixture is stirred at room temperature. The progress of the reduction is monitored by thin-layer chromatography (TLC).

  • Ester Hydrolysis: Once the reduction is complete, the yeast is removed by filtration. The filtrate is extracted with an appropriate organic solvent. After solvent evaporation, the resulting β-hydroxy ester is hydrolyzed using an aqueous solution of sodium hydroxide.

  • Curtius Rearrangement: The β-hydroxy acid obtained from hydrolysis is subjected to a Curtius rearrangement. This is achieved by reacting the acid with diphenylphosphoryl azide (DPPA) in refluxing benzene for approximately 12 hours.

  • Purification: The crude product is purified by silica gel chromatography to yield the enantiomerically pure (4R,5S)-cyclopentano[d]oxazolidin-2-one. The typical yield for this multi-step synthesis is around 71%.[2]

Synthesis_of_Chiral_Auxiliary start Ethyl 2-oxocyclopentanecarboxylate step1 Baker's Yeast Reduction start->step1 intermediate1 β-Hydroxy Ester step1->intermediate1 step2 Ester Hydrolysis (NaOH) intermediate1->step2 intermediate2 β-Hydroxy Acid step2->intermediate2 step3 Curtius Rearrangement (DPPA, Benzene, Reflux) intermediate2->step3 product (4R,5S)-cyclopentano[d]oxazolidin-2-one step3->product

Figure 1: Synthesis of the chiral auxiliary.

Application in Asymmetric Aldol Reactions

The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is highly effective in directing syn-aldol reactions. The N-acyl derivative of the auxiliary is first converted to its boron enolate, which then reacts with various aldehydes with a high degree of stereocontrol.

Quantitative Data for Asymmetric Aldol Reactions
AldehydeDiastereoselectivity
Various aldehydes>99%

Note: The available literature consistently reports excellent diastereoselectivity (>99%) for a range of aldehydes in reactions with the boron enolate of the N-propionyl imide derived from this auxiliary.[2]

Experimental Protocol 2: Asymmetric Aldol Reaction

Materials:

  • (4R,5S)-cyclopentano[d]oxazolidin-2-one

  • n-Butyllithium (nBuLi)

  • Propionyl chloride

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Acylation of the Auxiliary: The (4R,5S)-cyclopentano[d]oxazolidin-2-one is lithiated with one equivalent of nBuLi in dry THF. Subsequently, 1.1 equivalents of propionyl chloride are added at -78°C to furnish the N-propionyl imide.

  • Enolate Formation: The N-propionyl imide is treated with 1.1 equivalents of dibutylboron triflate and 1.2 equivalents of N,N-diisopropylethylamine at 0°C for 1 hour to generate the corresponding boron enolate.

  • Aldol Addition: The boron enolate solution is cooled to -78°C, and the desired aldehyde is added. The reaction is stirred at temperatures ranging from -78°C to 0°C for several hours, with progress monitored by TLC (typically 4-6 hours).

  • Work-up and Purification: Upon completion, the reaction is worked up and the product is purified by silica gel chromatography to yield the syn-aldol product as a single diastereomer.

Asymmetric_Aldol_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification auxiliary N-Propionyl Imide reagents1 Bu₂BOTf, DIPEA, 0°C auxiliary->reagents1 enolate Boron Enolate reagents1->enolate reaction_step Condensation (-78°C to 0°C) enolate->reaction_step aldehyde Aldehyde aldehyde->reaction_step product Syn-Aldol Product (>99% ds) reaction_step->product workup Aqueous Work-up product->workup purification Silica Gel Chromatography workup->purification final_product Isolated Syn-Aldol Product purification->final_product

Figure 2: Asymmetric aldol reaction workflow.

Removal of the Chiral Auxiliary

A key feature of a useful chiral auxiliary is its facile removal to reveal the desired chiral product, with the potential for recovery and reuse of the auxiliary. For the aldol and alkylation products derived from the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, cleavage can be achieved under mild conditions.

Experimental Protocol 3: Auxiliary Cleavage

Materials:

  • Diastereomerically pure aldol or alkylation product

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Reaction Setup: The diastereomerically pure product is dissolved in a mixture of THF and water.

  • Cleavage: The solution is cooled to 0°C, and an aqueous solution of lithium hydroperoxide (prepared from LiOH and H₂O₂) is added. The reaction is stirred at 0°C until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The organic solvent is removed under reduced pressure. The aqueous residue is then acidified and extracted with an organic solvent to isolate the chiral acid or alcohol product. The chiral auxiliary can also be recovered from the reaction mixture.

Conclusion

The chiral auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one, derived from a cyclopentane backbone, demonstrates exceptional performance in asymmetric alkylation and aldol reactions, providing a reliable method for the synthesis of enantiomerically enriched compounds. The high diastereoselectivities achieved, coupled with straightforward synthesis and removal protocols, make this auxiliary a valuable tool for researchers in organic synthesis and drug development. The conformational rigidity of the cyclopentane ring is a key factor in the high degree of stereocontrol observed, highlighting the potential of cyclopentane derivatives as scaffolds for the design of novel and effective chiral auxiliaries.

References

Application Note: Analytical Methods for the Purity Assay of Cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyclopentanemethanol (CAS: 3637-61-4), also known as cyclopentylcarbinol, is a valuable organic compound used as a building block in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and fragrances.[1][2] Given its applications, particularly in the pharmaceutical industry, ensuring its chemical purity is critical for the quality, safety, and efficacy of the final products.[3] This document provides detailed protocols for two robust analytical methods for the quantitative purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).

A general workflow for the purity analysis of this compound is outlined below, from sample handling to the final report generation.

Workflow cluster_0 Purity Assay Workflow node_A Sample Receipt & Login node_B Sample Preparation (e.g., Dilution) node_A->node_B node_C Instrumental Analysis (GC or HPLC) node_B->node_C node_D Data Acquisition & Processing node_C->node_D node_E Purity Calculation (% Area Normalization) node_D->node_E node_F Final Report & Certificate of Analysis node_E->node_F

Caption: General workflow for this compound purity analysis.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal technique for assessing the purity of volatile compounds like this compound.[4] The GC-FID method is highly sensitive, robust, and provides excellent resolution for separating the main component from volatile impurities.[5]

Principle The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). Separation occurs based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity. The flame ionization detector (FID) generates a current proportional to the amount of organic analyte combusted, allowing for accurate quantification.

Experimental Protocol

  • Instrument and Conditions:

    • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector.[6]

    • Column: HP-INNOWax (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.[7]

    • Carrier Gas: Helium or Nitrogen (purity ≥ 99.999%), constant flow at 1.0 mL/min.[7]

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: Hold at 200°C for 5 minutes.

    • Inlet Temperature: 250°C.[7]

    • Detector Temperature: 250°C.[7]

    • Injection Volume: 1.0 µL.

    • Split Ratio: 50:1.[7]

  • Reagents and Sample Preparation:

    • Solvent/Diluent: Methanol or Isopropanol (HPLC Grade).

    • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the selected diluent. Mix thoroughly. This creates a ~10 mg/mL solution.

  • Procedure:

    • Equilibrate the GC system until a stable baseline is achieved.

    • Inject 1.0 µL of the prepared sample solution into the chromatograph.

    • Record the chromatogram and integrate the peaks.

    • The purity is typically calculated using the area normalization method, assuming all components have a similar response factor with the FID.

      • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the typical performance characteristics of this GC-FID method.

ParameterResult
Retention Time (RT) ~ 8.5 minutes (typical)
Linearity (R²) > 0.999
Limit of Quantitation (LOQ) 0.01%
Precision (%RSD, n=6) < 1.0%
Accuracy (Recovery) 99.0 - 101.0%[7]

Method 2: High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RI)

For samples containing non-volatile impurities or when a GC is not available, HPLC with a universal detector is a suitable alternative. Since this compound lacks a significant UV chromophore, a Refractive Index (RI) detector is employed.[8] This detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column.[8]

Principle The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase (e.g., C18). Separation is achieved based on the analyte's affinity for the stationary versus the mobile phase. The RI detector is sensitive to any compound that has a different refractive index from the mobile phase, making it ideal for non-chromophoric analytes.[8]

Experimental Protocol

  • Instrument and Conditions:

    • HPLC System: Standard HPLC system equipped with an isocratic pump, autosampler, and a Refractive Index (RI) detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.[8]

    • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • RI Detector Temperature: 35°C.

    • Injection Volume: 20 µL.

  • Reagents and Sample Preparation:

    • Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm).[8]

    • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark using the mobile phase.[8] Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

  • Procedure:

    • Allow the HPLC and RI detector to warm up and stabilize completely (this can take 1-2 hours for an RI detector).

    • Purge the pump with the mobile phase and run the system until a flat baseline is observed.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peaks.

    • Calculate purity using the area normalization method.

Data Presentation

The following table summarizes the typical performance characteristics of this HPLC-RI method.

ParameterResult
Retention Time (RT) ~ 4.2 minutes (typical)
Linearity (R²) > 0.998
Limit of Quantitation (LOQ) 0.05%
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery) 98.0 - 102.0%

Method Selection Guide

Choosing the appropriate analytical method depends on the specific requirements of the analysis, including the nature of expected impurities and available instrumentation.

Decision_Tree cluster_1 Analytical Method Selection node_Start Primary Analytical Need? node_Impurity Are potential impurities volatile and thermally stable? node_Start->node_Impurity Purity Assay node_GC GC-FID (High Sensitivity for Volatile Impurities) node_HPLC HPLC-RI (For Non-Volatile Impurities or Universal Detection) node_Impurity->node_GC Yes node_Impurity->node_HPLC No / Unknown

Caption: Decision tree for selecting an analytical method.

  • GC-FID is the preferred method for its high resolution, speed, and sensitivity for volatile organic compounds, which are the most likely process-related impurities in this compound.

  • HPLC-RI is a valuable alternative when non-volatile impurities (e.g., salts, polymers) are suspected or if GC instrumentation is unavailable. However, it is generally less sensitive than GC-FID and requires longer stabilization times.

References

Application Notes and Protocols: Synthesis of Cyclopentylmethyl Bromide via Reaction of Cyclopentanemethanol with HBr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylmethyl bromide is a valuable alkylating agent in organic synthesis, frequently utilized in the development of novel pharmaceutical and agrochemical compounds. Its synthesis is typically achieved through the nucleophilic substitution of the hydroxyl group in cyclopentanemethanol using hydrobromic acid (HBr). This document provides detailed application notes on the reaction mechanism, a comprehensive experimental protocol for its synthesis, and relevant analytical data for the characterization of the product.

Mechanistic Overview: A Duality of Pathways

The reaction of this compound, a primary alcohol, with HBr presents an interesting case of competing nucleophilic substitution mechanisms: S(_N)1 and S(_N)2.[1][2][3]

  • S(_N)2 Pathway: As a primary alcohol, the direct bimolecular substitution (S(_N)2) is a plausible route.[1][2] In this mechanism, the bromide ion acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group (a good leaving group, H(_2)O) in a single concerted step. This pathway leads directly to the formation of cyclopentylmethyl bromide.

  • S(_N)1 Pathway and Carbocation Rearrangement: Despite being a primary alcohol, the reaction can also proceed via an S(_N)1 mechanism under certain conditions, particularly with strong acid concentrations.[2] This pathway involves the formation of a primary carbocation after the departure of water. This primary carbocation is highly unstable and can undergo a rapid 1,2-hydride shift or a ring expansion to form a more stable tertiary carbocation. Nucleophilic attack by the bromide ion on these rearranged carbocations would lead to the formation of rearranged products, such as 1-bromo-1-methylcyclopentane. The potential for these competing pathways highlights the importance of carefully controlling reaction conditions to favor the desired product.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of primary alkyl bromides from their corresponding alcohols.

Materials:

  • This compound

  • Concentrated Hydrobromic Acid (48% aqueous solution)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound and concentrated hydrobromic acid.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Phase Separation: Two layers will be present: an upper organic layer containing the product and a lower aqueous layer. Separate the layers.

  • Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude cyclopentylmethyl bromide by distillation.

Data Presentation

Table 1: Physical and Spectroscopic Data for Cyclopentylmethyl Bromide

PropertyValue
Molecular Formula C(6)H({11})Br
Molecular Weight 163.06 g/mol
Appearance Colorless liquid
Boiling Point 164-166 °C
Density 1.33 g/mL
¹H NMR (CDCl₃) See Figure 2 for spectrum and peak assignments.
¹³C NMR (CDCl₃) See Figure 3 for spectrum and peak assignments.

Note: The provided data is based on typical values and may vary slightly depending on the specific experimental conditions and purity of the sample.

Visualizations

SN2_Mechanism cluster_reactants Reactants cluster_intermediates Protonation & Substitution cluster_products Products C5H9CH2OH This compound Protonated_Alcohol Protonated Alcohol (C₅H₉CH₂OH₂⁺) C5H9CH2OH->Protonated_Alcohol + H⁺ HBr HBr Transition_State SN2 Transition State Protonated_Alcohol->Transition_State + Br⁻ C5H9CH2Br Cyclopentylmethyl Bromide Transition_State->C5H9CH2Br - H₂O H2O H₂O

Caption: S(_N)2 mechanism for the reaction of this compound with HBr.

SN1_Mechanism cluster_reactants Reactants cluster_intermediates Carbocation Formation & Rearrangement cluster_products Products C5H9CH2OH This compound Protonated_Alcohol Protonated Alcohol (C₅H₉CH₂OH₂⁺) C5H9CH2OH->Protonated_Alcohol + H⁺ Primary_Carbocation Primary Carbocation (C₅H₉CH₂⁺) Protonated_Alcohol->Primary_Carbocation - H₂O H2O H₂O Rearranged_Carbocation Tertiary Carbocation (Rearranged) Primary_Carbocation->Rearranged_Carbocation Rearrangement (Hydride Shift or Ring Expansion) Rearranged_Product Rearranged Product (e.g., 1-bromo-1-methylcyclopentane) Rearranged_Carbocation->Rearranged_Product + Br⁻

Caption: Competing S(_N)1 mechanism with potential for carbocation rearrangement.

Applications in Drug Development

Cyclopentylmethyl bromide serves as a key intermediate in the synthesis of various pharmaceutical agents. The cyclopentylmethyl moiety can be incorporated into larger molecules to modulate their lipophilicity, binding affinity, and metabolic stability. Its use as an alkylating agent allows for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex drug candidates.

References

Troubleshooting & Optimization

Optimizing Cyclopentanemethanol synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide comprehensive guidance on the synthesis of cyclopentanemethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions and outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via various methods.

Method 1: Reduction of Cyclopentanecarboxaldehyde

The reduction of cyclopentanecarboxaldehyde is a common and straightforward method for synthesizing this compound. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Frequently Asked Questions (FAQs):

  • Q1: What are the main differences between using NaBH₄ and LiAlH₄ for the reduction of cyclopentanecarboxaldehyde?

    • A1: Sodium borohydride (NaBH₄) is a milder reducing agent and can be used in protic solvents like ethanol or methanol.[1] It is selective for aldehydes and ketones. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[1][2] LiAlH₄ will also reduce other functional groups such as esters, carboxylic acids, and amides.[3]

  • Q2: My reaction with NaBH₄ is sluggish or incomplete. What could be the issue?

    • A2: Several factors could contribute to an incomplete reaction. Ensure the NaBH₄ is fresh, as it can decompose over time. The reaction may also require a longer reaction time or a slight increase in temperature. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is recommended.[4]

  • Q3: I am observing side products in my LiAlH₄ reduction. What are they and how can I minimize them?

    • A3: Side reactions with LiAlH₄ can occur if there are other reducible functional groups in your starting material or impurities. Ensure your starting cyclopentanecarboxaldehyde is pure. Over-reduction is generally not a concern for aldehydes, but temperature control is crucial. Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity.

Troubleshooting Guide:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degraded Reducing Agent: LiAlH₄ and NaBH₄ are sensitive to moisture and can degrade. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Improper Work-up: Product loss during the extraction or purification steps.1. Use a fresh, unopened container of the reducing agent or test the activity of the current batch. 2. Monitor the reaction by TLC to determine the optimal reaction time. Consider a moderate increase in temperature if the reaction is slow.[4] 3. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. The addition of brine during work-up can help break emulsions.
Presence of Unreacted Aldehyde 1. Insufficient Reducing Agent: The stoichiometric amount of reducing agent was not enough to fully convert the starting material. 2. Poor Solubility: The aldehyde may not be fully soluble in the reaction solvent.1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). 2. Choose a solvent in which the starting material is more soluble, or use a co-solvent system.
Formation of Impurities 1. Contaminated Starting Material: Impurities in the cyclopentanecarboxaldehyde can lead to side products. 2. Side Reactions: For LiAlH₄, other functional groups may be reduced. For NaBH₄, prolonged reaction times at high temperatures can sometimes lead to minor byproducts.1. Purify the starting aldehyde by distillation before use. 2. If using LiAlH₄ with a substrate containing other reducible groups, consider the milder NaBH₄. Maintain appropriate reaction temperatures.
Method 2: Catalytic Hydrogenation of Cyclopentanecarboxylic Acid & Derivatives

This method involves the reduction of cyclopentanecarboxylic acid or its esters using hydrogen gas in the presence of a metal catalyst. This is a greener approach as it often uses milder conditions and produces water as the main byproduct.[5]

Frequently Asked Questions (FAQs):

  • Q1: What are the most effective catalysts for the hydrogenation of cyclopentanecarboxylic acid?

    • A1: Ruthenium-based catalysts, such as Ru/C, are often effective for the hydrogenation of carboxylic acids.[6] Rhodium on carbon (Rh/C) has also shown high activity for the hydrogenation of similar cyclic carboxylic acids.

  • Q2: Can I directly hydrogenate the carboxylic acid, or should I convert it to an ester first?

    • A2: While direct hydrogenation of carboxylic acids is possible, it often requires harsher conditions (higher pressures and temperatures).[7] Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can allow for hydrogenation under milder conditions.

  • Q3: My hydrogenation reaction is not proceeding. What are the common causes?

    • A3: Catalyst poisoning is a common issue. Impurities in the substrate or solvent can deactivate the catalyst. Ensure high-purity starting materials and solvents. The catalyst itself may be old or inactive. Also, ensure proper agitation to facilitate contact between the hydrogen gas, substrate, and catalyst.

Troubleshooting Guide:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The catalyst may be poisoned or simply not active enough. 2. Insufficient Hydrogen Pressure: The pressure of H₂ may be too low for the reaction to proceed efficiently. 3. Poor Mass Transfer: Inefficient mixing can limit the contact between the reactants and the catalyst.1. Use a fresh, high-quality catalyst. Consider a different catalyst if the current one is ineffective. 2. Increase the hydrogen pressure within the safe limits of your equipment. 3. Ensure vigorous stirring or shaking to maximize the surface area of contact.
Formation of Byproducts (e.g., Cyclopentane) 1. Over-reduction: Harsh reaction conditions (high temperature or pressure) can lead to the hydrogenolysis of the alcohol to the corresponding alkane.1. Optimize the reaction conditions by lowering the temperature and/or pressure. Monitor the reaction closely and stop it once the starting material is consumed.
Inconsistent Results 1. Variability in Catalyst Activity: Different batches of catalyst can have different activities. 2. Presence of Inhibitors: Trace impurities in the starting material or solvent can inhibit the reaction.1. Test each new batch of catalyst on a small scale to determine its activity. 2. Purify the starting material and use high-purity, degassed solvents.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the synthesis of this compound.

Table 1: Reduction of Cyclopentanecarboxaldehyde

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄)
Solvent Methanol, Ethanol, THFAnhydrous Diethyl Ether, Anhydrous THF
Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time 1 - 4 hours1 - 6 hours
Stoichiometry (Reducing Agent:Aldehyde) 1:1 to 1.5:11:1 to 1.5:1 (based on hydride equivalents)
Typical Yield >90%>90%
Work-up Aqueous acid (e.g., dilute HCl)Sequential addition of water, aqueous NaOH, and water (Fieser work-up)

Table 2: Catalytic Hydrogenation of Cyclopentanecarboxylic Acid Derivatives

Parameter Hydrogenation of Cyclopentanecarboxylic Acid Hydrogenation of Methyl Cyclopentanecarboxylate
Catalyst Ru/C, Rh/CRu/C, Pd/C
Solvent Water, Ethanol, DioxaneMethanol, Ethanol
Temperature 100 - 180 °C80 - 150 °C
Hydrogen Pressure 4 - 15 MPa2 - 10 MPa
Reaction Time 4 - 24 hours2 - 12 hours
Typical Yield 70 - 95%85 - 98%

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Cyclopentanecarboxaldehyde with NaBH₄

Materials:

  • Cyclopentanecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentanecarboxaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.

  • Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (check with pH paper).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation if necessary.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of Methyl Cyclopentanecarboxylate

Materials:

  • Methyl cyclopentanecarboxylate

  • 5% Ruthenium on carbon (Ru/C)

  • Ethanol

  • High-pressure autoclave

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a high-pressure autoclave, add methyl cyclopentanecarboxylate (1.0 eq), ethanol (as solvent), and 5% Ru/C (1-5 mol% catalyst loading).

  • Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for the required time (e.g., 6 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by distillation.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Starting Material Starting Material Reaction Reaction Starting Material->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Distillation Distillation Crude Product->Distillation Pure Product Pure Product Distillation->Pure Product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound reagent_quality Reagent Quality Issue? start->reagent_quality reaction_conditions Suboptimal Reaction Conditions? start->reaction_conditions workup_loss Product Loss During Work-up? start->workup_loss check_reagents Use fresh, high-purity reagents. Verify catalyst activity. reagent_quality->check_reagents optimize_conditions Optimize temperature, pressure, and reaction time. Monitor with TLC/GC. reaction_conditions->optimize_conditions improve_workup Perform multiple extractions. Use brine to break emulsions. Minimize transfers. workup_loss->improve_workup

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of Cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Cyclopentanemethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound often depend on the synthetic route employed. However, typical impurities may include:

  • Unreacted starting materials: Such as cyclopentanecarboxaldehyde or cyclopentanone, depending on the synthesis method.

  • Byproducts of the reaction: These can include other alcohols, aldehydes, or ketones.

  • Solvents: Residual solvents used in the synthesis or initial work-up.

  • Water: Either from the reaction itself or introduced during work-up steps.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective methods for purifying this compound are fractional distillation and column chromatography. The choice between them depends on the nature and boiling points of the impurities, as well as the required final purity and scale of the operation.

Q3: Does this compound form an azeotrope with water?

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause: The boiling points of this compound and the impurities are too close for efficient separation with the current distillation setup.

  • Solution:

    • Increase the efficiency of the distillation column by using a longer column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

    • Optimize the reflux ratio. A higher reflux ratio can improve separation but will increase the distillation time.

    • Ensure the distillation is performed slowly and steadily to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.[1]

Problem 2: The distillation is very slow or stalls.

  • Possible Cause: Insufficient heating or excessive heat loss from the distillation column.

  • Solution:

    • Ensure the heating mantle is set to an appropriate temperature to maintain a steady boil.

    • Insulate the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.[1]

Problem 3: Bumping or uneven boiling in the distillation flask.

  • Possible Cause: Lack of boiling chips or inadequate stirring.

  • Solution:

    • Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.

Column Chromatography

Problem 1: Poor separation of this compound from non-polar impurities.

  • Possible Cause: The solvent system (mobile phase) is too polar, causing all compounds to move too quickly through the column.

  • Solution:

    • Decrease the polarity of the mobile phase. For normal-phase chromatography on silica gel, this can be achieved by decreasing the proportion of the more polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexane).

Problem 2: this compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the polar alcohol from the polar stationary phase (e.g., silica gel).

  • Solution:

    • Gradually increase the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, can be effective.

Problem 3: Tailing of the this compound peak.

  • Possible Cause: Strong interaction between the hydroxyl group of the alcohol and active sites on the stationary phase. This can also be caused by overloading the column.

  • Solution:

    • Add a small amount of a polar modifier, such as triethylamine or acetic acid, to the mobile phase to block the active sites on the stationary phase.

    • Ensure that the amount of crude material loaded onto the column is appropriate for the column size.

Quantitative Data Summary

ParameterFractional DistillationColumn Chromatography
Typical Purity Achieved > 98% (can be higher with efficient columns)> 99%
Typical Yield 70-90% (dependent on impurity profile)60-85% (can be lower due to material loss on the column)
Scale-up Potential ExcellentGood, but can be costly and time-consuming
Key Separating Principle Difference in boiling pointsDifference in polarity and interaction with stationary phase

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling impurities.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow a slow and steady rise of the vapor. This allows for the establishment of a temperature gradient in the column.

  • Collecting Fractions:

    • Fore-run: Collect the initial distillate that comes over at a lower temperature. This fraction will contain any low-boiling impurities and residual solvents.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 162-163 °C at atmospheric pressure), change the receiving flask to collect the pure product.

    • End-run: As the distillation proceeds, if the temperature begins to rise significantly above the boiling point of this compound, stop the distillation or collect this higher-boiling fraction in a separate flask.

  • Shutdown: Turn off the heating and allow the apparatus to cool down before disassembling.

  • Analysis: Analyze the purity of the collected main fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Detailed Methodology for Column Chromatography of this compound

Objective: To purify this compound from impurities with different polarities.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Solvents (e.g., hexane, ethyl acetate)

  • Crude this compound

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle into a uniform bed, and drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the more polar this compound. The optimal solvent gradient should be determined beforehand by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the eluate in a series of small fractions.

  • Monitoring: Monitor the composition of the collected fractions using TLC.

  • Combining and Evaporation: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the final product by GC or NMR.

Visualizations

Experimental_Workflow cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography crude_dist Crude this compound dist_setup Assemble Distillation Apparatus crude_dist->dist_setup heating Heat and Equilibrate dist_setup->heating collect_fore Collect Fore-run (Impurities) heating->collect_fore collect_main Collect Main Fraction (Pure Product) collect_fore->collect_main collect_end Collect End-run (Impurities) collect_main->collect_end dist_analysis Purity Analysis (GC/NMR) collect_end->dist_analysis crude_chrom Crude this compound pack_col Pack Chromatography Column crude_chrom->pack_col load_sample Load Sample pack_col->load_sample elute Elute with Solvent Gradient load_sample->elute collect_frac Collect Fractions elute->collect_frac monitor_tlc Monitor by TLC collect_frac->monitor_tlc combine_evap Combine Pure Fractions & Evaporate monitor_tlc->combine_evap chrom_analysis Purity Analysis (GC/NMR) combine_evap->chrom_analysis

Caption: General experimental workflows for the purification of this compound.

References

Technical Support Center: Cyclopentanemethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentanemethanol. The following sections address common side reactions and provide guidance on how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: this compound is a versatile reagent, but its primary alcohol functional group attached to a five-membered ring can lead to specific side reactions under certain conditions. The most frequently encountered side reactions include:

  • Ring Expansion: Particularly under acidic conditions, this compound can undergo dehydration followed by a ring expansion to form cyclohexene and other rearranged products.[1][2]

  • Overoxidation: During oxidation reactions, it can be challenging to selectively obtain the aldehyde (cyclopentanecarbaldehyde), as overoxidation to the carboxylic acid (cyclopentanecarboxylic acid) can occur, especially with strong oxidizing agents.[3]

  • Formation of Ethers and Oligomers: In the presence of strong acids and high temperatures, intermolecular dehydration can lead to the formation of di(cyclopentylmethyl) ether or other oligomeric byproducts.[1]

  • Byproduct Formation in Esterification: Standard esterification procedures can lead to the formation of byproducts depending on the coupling agents and conditions used. For instance, when using DCC, the formation of dicyclohexylurea requires removal during purification.[4]

Troubleshooting Guides

Issue 1: Dehydration of this compound Leads to an Unexpected Product

Question: I am trying to dehydrate this compound to form methylenecyclopentane, but I am predominantly obtaining cyclohexene. Why is this happening and how can I prevent it?

Answer: This is a classic example of a carbocation rearrangement. Under acidic conditions, the hydroxyl group is protonated and leaves as a water molecule, forming a primary carbocation. This primary carbocation is unstable and rapidly rearranges to a more stable secondary carbocation through a ring expansion, which then eliminates a proton to form the thermodynamically more stable cyclohexene.[2]

start Dehydration of this compound problem Observed Product is Cyclohexene (Ring Expansion) start->problem cause Acid-Catalyzed Rearrangement via Unstable Primary Carbocation problem->cause solution1 Use Milder Dehydration Conditions cause->solution1 solution2 Avoid Strong Protic Acids cause->solution2 protocol1 Employ Burgess Reagent solution1->protocol1 protocol2 Use Martin Sulfurane solution2->protocol2 alcohol This compound aldehyde Cyclopentanecarbaldehyde alcohol->aldehyde Mild Oxidation (e.g., PCC, DMP) acid Cyclopentanecarboxylic Acid aldehyde->acid Strong Oxidation (e.g., Na2Cr2O7, H2SO4) cluster_0 Problem: Low Yield in Esterification cluster_1 Potential Causes cluster_2 Solutions problem Low Yield / Impurities cause1 Equilibrium not Shifted to Products problem->cause1 cause2 Dehydration Side Reaction problem->cause2 cause3 Inefficient Coupling problem->cause3 solution1 Remove Water (Dean-Stark) cause1->solution1 solution2 Use Milder Conditions cause2->solution2 solution3 Use a Coupling Agent (e.g., DCC, EDC) cause3->solution3

References

Technical Support Center: Scaling Up Cyclopentanemethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for scaling up the synthesis of Cyclopentanemethanol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis route for this compound?

A1: The most prevalent industrial-scale synthesis route for this compound is the catalytic hydrogenation of cyclopentanecarboxylic acid or its esters, such as methyl cyclopentanecarboxylate. This method is favored for its efficiency and the availability of starting materials. The reaction involves the reduction of the carboxyl or ester group to a primary alcohol in the presence of a catalyst, typically under high pressure and temperature.

Q2: What are the key challenges when scaling up the hydrogenation of cyclopentanecarboxylic acid or its esters?

A2: Scaling up this synthesis presents several challenges:

  • Heat Management: The hydrogenation of carboxylic acids and esters is a highly exothermic reaction. Inadequate heat removal in large reactors can lead to temperature gradients, promoting side reactions and catalyst deactivation.

  • Mass Transfer Limitations: Efficient mixing of hydrogen gas, the liquid substrate, and the solid catalyst becomes more difficult in larger vessels. Poor mass transfer can result in lower reaction rates and incomplete conversion.

  • Catalyst Handling and Deactivation: On a large scale, the catalyst is more susceptible to deactivation due to poisoning from impurities in the feedstock, sintering at high temperatures, and mechanical stress. Catalyst filtration and recovery can also be challenging.

  • Purification: Separating the final product from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts, requires efficient and scalable purification methods like fractional distillation.

Q3: What are the typical catalysts used for the hydrogenation of cyclopentanecarboxylic acid and its esters?

A3: A variety of heterogeneous catalysts are effective for this transformation. Copper-based catalysts, particularly copper chromite (Adkins catalyst), have been traditionally used due to their effectiveness and relatively low cost.[1][2] However, due to the toxicity of chromium compounds, alternative catalysts are increasingly employed.[1] Bimetallic catalysts, such as those containing ruthenium or rhenium, often supported on materials like carbon or titania, have shown high activity and selectivity for the hydrogenation of carboxylic acids and esters to alcohols under milder conditions.[3]

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion

Q: We are experiencing low yields of this compound and incomplete conversion of the starting material during our pilot-scale hydrogenation. What are the likely causes and how can we troubleshoot this?

A: Low yield and incomplete conversion are common issues when scaling up hydrogenation reactions. The following table summarizes potential causes and their solutions.

Potential Cause Troubleshooting Steps
Insufficient Mass Transfer - Increase agitation speed to improve gas-liquid mixing. - Optimize the design of the impeller and baffles for better dispersion of hydrogen. - Consider using a different reactor type, such as a trickle-bed reactor, for continuous processes.
Inadequate Hydrogen Pressure - Ensure the hydrogen supply can maintain the target pressure throughout the reaction. - Check for leaks in the reactor system. - Increase the hydrogen pressure within the safe operating limits of the reactor.
Low Reaction Temperature - Gradually increase the reaction temperature in small increments, monitoring for any increase in side products. - Ensure the heating system of the reactor provides uniform temperature distribution.
Catalyst Deactivation - Analyze the feedstock for potential catalyst poisons (e.g., sulfur or nitrogen compounds). - Consider a pre-treatment step for the feedstock to remove impurities. - Evaluate the catalyst for signs of sintering or coking. A regeneration or replacement of the catalyst may be necessary.
Insufficient Reaction Time - Monitor the reaction progress using in-situ analysis (e.g., FTIR) or by taking samples at regular intervals to determine the optimal reaction time. - Extend the reaction time until no further consumption of the starting material is observed.
Problem 2: Poor Selectivity and Formation of Byproducts

Q: Our scaled-up synthesis is producing significant amounts of byproducts. What are these byproducts and how can we improve the selectivity towards this compound?

A: Poor selectivity can arise from suboptimal reaction conditions. The primary byproducts in the synthesis of this compound via hydrogenation can include hydrocarbons from over-reduction and ethers from intermolecular dehydration.

Potential Byproduct Formation Mechanism Mitigation Strategies
Methylcyclopentane Over-reduction of the alcohol.- Lower the reaction temperature. - Use a catalyst with higher selectivity for alcohol formation. - Reduce the reaction time.
Dicyclopentylmethylether Intermolecular dehydration of two this compound molecules, often catalyzed by acidic sites on the catalyst support.- Use a catalyst support with low acidity. - Lower the reaction temperature.
Cyclohexanol/Cyclohexene Ring expansion of a carbocation intermediate, which can be promoted by acidic conditions.- Avoid acidic catalysts or supports. - Maintain a neutral or slightly basic reaction medium.
Problem 3: Catalyst Deactivation

Q: We observe a significant drop in catalyst activity after a few batches. What are the common causes of catalyst deactivation and how can we address this?

A: Catalyst deactivation is a critical issue in industrial processes. The main causes are poisoning, sintering, and fouling.

Deactivation Mechanism Cause Troubleshooting and Prevention
Poisoning Strong adsorption of impurities (e.g., sulfur, nitrogen, or halogen compounds) onto the active sites of the catalyst.- Purify the feedstock and hydrogen stream to remove potential poisons. - Use a guard bed to adsorb impurities before they reach the main reactor.
Sintering Agglomeration of metal particles on the catalyst support at high temperatures, leading to a loss of active surface area.- Operate the reactor at the lowest effective temperature. - Choose a catalyst with high thermal stability. - Ensure efficient heat removal to prevent hotspots in the reactor.
Fouling/Coking Deposition of carbonaceous materials or heavy byproducts on the catalyst surface, blocking active sites.- Optimize reaction conditions to minimize the formation of high-boiling point byproducts. - Periodically regenerate the catalyst by controlled oxidation to burn off carbon deposits.

Experimental Protocol: Pilot-Scale Synthesis of this compound

This protocol describes a general procedure for the pilot-scale synthesis of this compound via the hydrogenation of methyl cyclopentanecarboxylate in a stirred-tank reactor.

Materials and Equipment:

  • High-pressure stirred-tank reactor (e.g., 50 L capacity) with temperature and pressure control, a gas inlet, a liquid sampling port, and a rupture disc.

  • Methyl cyclopentanecarboxylate (substrate)

  • Supported Ruthenium or Copper Chromite catalyst

  • Inert solvent (e.g., dioxane or a high-boiling point ether)

  • High-purity hydrogen gas

  • Filtration system for catalyst removal

  • Fractional distillation unit

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen to remove any air.

  • Charging the Reactor: Charge the reactor with methyl cyclopentanecarboxylate, the solvent, and the catalyst. The catalyst loading is typically in the range of 1-5% by weight relative to the substrate.

  • Sealing and Leak Testing: Seal the reactor and perform a leak test with nitrogen at a pressure slightly above the intended operating pressure.

  • Inerting: Purge the reactor multiple times with low-pressure nitrogen, followed by a vacuum, to remove all traces of oxygen.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (see table below).

    • Begin agitation and gradually heat the reactor to the target temperature.

    • Maintain the temperature and pressure throughout the reaction, supplying hydrogen as it is consumed to keep the pressure constant.

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Reaction Completion and Cooldown: Once the reaction is complete (as indicated by the cessation of hydrogen uptake and GC analysis), stop the heating and allow the reactor to cool to room temperature.

  • Depressurization and Purging: Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Discharge the reaction mixture and separate the catalyst by filtration.

  • Product Isolation and Purification: Purify the crude this compound by fractional distillation under reduced pressure to remove the solvent and any high-boiling point impurities.[4][5][6][7]

Typical Process Parameters (Illustrative Ranges):

The following table provides typical ranges for key process parameters for the hydrogenation of esters to alcohols. These may need to be optimized for the specific catalyst and equipment used.

ParameterValue Range
Temperature 150 - 250 °C
Pressure 50 - 150 bar (725 - 2175 psi)
Catalyst Loading 1 - 5% (w/w)
Substrate Concentration 10 - 30% (w/v) in solvent
Agitation Speed 500 - 1500 rpm
Reaction Time 4 - 12 hours
Expected Yield >90%

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation A Reactor Cleaning B Nitrogen Purge A->B C Charge Reactants & Catalyst B->C D Seal & Leak Test C->D E Pressurize with H2 D->E F Heat & Agitate E->F G Monitor Progress (GC) F->G H Cooldown & Depressurize G->H I Catalyst Filtration H->I J Fractional Distillation I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic A Low Yield or Incomplete Conversion? B Check Mass Transfer (Agitation, H2 pressure) A->B Yes C Check Reaction Kinetics (Temperature, Time) A->C Yes D Check Catalyst Activity (Poisoning, Sintering) A->D Yes E Poor Selectivity? A->E No F Analyze Byproducts (GC-MS) E->F Yes I Catalyst Deactivation? E->I No G Optimize Temperature F->G H Change Catalyst/Support F->H J Feedstock Purity Analysis I->J Yes K Catalyst Regeneration/Replacement I->K Yes L Optimize Thermal Management I->L Yes

Caption: Troubleshooting logic for scaling up this compound synthesis.

References

Technical Support Center: Byproduct Identification in Cyclopentanemethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts in reactions involving cyclopentanemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile primary alcohol that serves as a starting material for a variety of chemical transformations. The most common reactions include:

  • Oxidation: To produce cyclopentanecarbaldehyde or cyclopentanecarboxylic acid.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Halogenation: Substitution of the hydroxyl group with a halogen (e.g., Cl, Br).

  • Dehydration: Elimination of water to form alkenes, which may involve rearrangements.

  • Etherification: Reaction to form ethers, either symmetrically (dicyclopentylmethyl ether) or asymmetrically.

Q2: What are the primary byproducts I should expect in an oxidation reaction of this compound?

A2: The primary byproducts in the oxidation of this compound depend on the oxidizing agent and reaction conditions.

  • Over-oxidation: When aiming for cyclopentanecarbaldehyde, the most common byproduct is the further oxidized cyclopentanecarboxylic acid.

  • Unreacted Starting Material: Incomplete reaction will leave residual this compound.

  • Ester Formation: If the carboxylic acid is formed, it can sometimes react with the starting alcohol to form an ester, particularly at elevated temperatures.

Q3: My esterification of this compound is not working well. What are common issues?

A3: Common issues in Fischer esterification include incomplete conversion and side reactions.

  • Equilibrium: The reaction is reversible, so a large excess of one reactant (usually the alcohol) or removal of water is necessary to drive it to completion.

  • Catalyst: An inadequate amount or inactive acid catalyst can lead to slow or incomplete reactions.

  • Side Reactions: At high temperatures, dehydration of this compound to form alkenes or etherification to form dicyclopentylmethyl ether can occur.

Q4: Why am I seeing unexpected peaks in the GC-MS of my this compound halogenation reaction?

A4: Unexpected peaks in halogenation reactions can arise from rearrangements and elimination reactions.

  • Carbocation Rearrangements: If the reaction proceeds through a carbocation intermediate (e.g., under SN1 conditions), rearrangements like hydride or alkyl shifts can occur. For instance, reaction with HBr can lead to ring expansion, forming cyclohexene derivatives.[1]

  • Elimination: E1 or E2 elimination can compete with substitution, leading to the formation of methylenecyclopentane or other isomeric alkenes.

Q5: What byproducts are common in the acid-catalyzed dehydration of this compound?

A5: Acid-catalyzed dehydration of this compound can be complex, yielding a mixture of alkene isomers and rearrangement products.

  • Alkene Isomers: The expected product is methylenecyclopentane. However, isomerization can lead to 1-methylcyclopentene.

  • Ring Expansion: Carbocation intermediates can undergo ring expansion to form a more stable six-membered ring, leading to the formation of cyclohexene.[1]

  • Oligomerization: Under harsh acidic conditions and higher temperatures, the initially formed alkenes can undergo oligomerization, leading to higher molecular weight byproducts.[2]

Troubleshooting Guides

Oxidation Reactions

Problem: Low yield of the desired cyclopentanecarbaldehyde and significant formation of cyclopentanecarboxylic acid.

Possible Cause Suggested Solution
Oxidizing agent is too strong.Use a milder oxidizing agent like Pyridinium Chlorochromate (PCC) or perform a Swern oxidation.[3][4]
Reaction time is too long or temperature is too high.Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. Run the reaction at a lower temperature.
Presence of water in the reaction mixture.Ensure anhydrous reaction conditions, as water can facilitate the formation of the carboxylic acid.[5]

Problem: The reaction is sluggish or incomplete.

Possible Cause Suggested Solution
Insufficient amount of oxidizing agent.Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent.
Poor quality of the oxidizing agent.Use a freshly prepared or properly stored oxidizing agent.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Esterification Reactions

Problem: Low conversion to the ester.

Possible Cause Suggested Solution
Equilibrium is not shifted towards the product.Use a large excess of this compound or the carboxylic acid. Alternatively, remove water as it is formed using a Dean-Stark apparatus.
Inactive or insufficient acid catalyst.Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid in a catalytic amount (1-5 mol%). Ensure the catalyst is not deactivated.
Steric hindrance.If using a sterically hindered carboxylic acid, consider using a more reactive acylating agent like an acid chloride or anhydride.

Problem: Formation of a significant amount of dicyclopentylmethyl ether.

Possible Cause Suggested Solution
High reaction temperature and prolonged reaction time.Lower the reaction temperature and monitor the reaction to stop it upon completion.
High concentration of the acid catalyst.Use the minimum effective amount of the acid catalyst.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Oxidation Reaction Mixture

Objective: To separate and identify this compound, cyclopentanecarbaldehyde, and cyclopentanecarboxylic acid.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

Sample Preparation:

  • Quench the reaction mixture and perform a work-up to extract the organic components into a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate and filter.

  • For the analysis of cyclopentanecarboxylic acid, derivatization to its methyl ester by adding a solution of diazomethane or by heating with methanol and a catalytic amount of acid might be necessary to improve its volatility and chromatographic behavior.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: 40-400 amu.

Data Analysis:

  • Identify the peaks based on their retention times and comparison of their mass spectra with a library (e.g., NIST).

  • Expected Retention Order (on a non-polar column): this compound < Cyclopentanecarbaldehyde < Cyclopentanecarboxylic acid (as methyl ester).

  • Quantify the components by integrating the peak areas and using a calibration curve or an internal standard.

Protocol 2: ¹H NMR for Quantitative Analysis of an Esterification Reaction

Objective: To determine the relative ratio of this compound to its ester product.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher).

Sample Preparation:

  • Take an aliquot of the crude reaction mixture.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a known volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

NMR Parameters:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

Data Analysis:

  • Identify the characteristic signals for:

    • This compound: Protons on the carbon bearing the hydroxyl group (e.g., -CH₂OH).

    • Ester Product: Protons on the carbon adjacent to the ester oxygen (e.g., -CH₂OCOR).

    • Internal Standard: A well-resolved singlet.

  • Integrate the respective signals.

  • Calculate the molar ratio using the following formula: Molar Ratio (Ester/Alcohol) = (Integration of Ester Signal / Number of Protons) / (Integration of Alcohol Signal / Number of Protons)

  • Use the integration of the internal standard to determine the absolute quantities if needed.

Visualizations

experimental_workflow cluster_start Start cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start This compound Reaction workup Reaction Work-up & Extraction start->workup derivatization Derivatization (optional) workup->derivatization nmr NMR Analysis workup->nmr gcms GC-MS Analysis derivatization->gcms identification Byproduct Identification gcms->identification quantification Quantification nmr->quantification identification->quantification

Caption: Workflow for Byproduct Identification and Quantification.

logical_relationship cluster_reaction This compound Reaction cluster_byproducts Potential Byproducts cluster_factors Influencing Factors reaction Desired Reaction Conditions temperature Temperature reaction->temperature influences catalyst Catalyst reaction->catalyst influences reagents Reagents/Solvent reaction->reagents influences time Reaction Time reaction->time influences over_reaction Over-reaction Products side_reaction Side-reaction Products rearrangement Rearrangement Products temperature->over_reaction temperature->side_reaction catalyst->side_reaction catalyst->rearrangement reagents->side_reaction time->over_reaction

Caption: Factors Influencing Byproduct Formation.

References

Technical Support Center: Cyclopentanemethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclopentanemethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause Troubleshooting & Optimization
Low or No Product Yield Poor quality of starting materials: Impurities in cyclopentanemecarboxylic acid, its ester, or methylenecyclopentane can inhibit the reaction.- Solution: Ensure starting materials are pure. Recrystallize or distill starting materials if necessary.
Ineffective reducing agent: Lithium aluminum hydride (LiAlH₄) may have degraded due to exposure to moisture. Borane solution may have a lower than stated molarity.- Solution: Use freshly opened or properly stored LiAlH₄. Titrate the borane solution to determine its exact concentration before use.
Incomplete reaction: Insufficient reaction time or temperature.- Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material persists, consider extending the reaction time or cautiously increasing the temperature.
Improper work-up procedure: Product loss during extraction or quenching.- Solution: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). During the quenching of LiAlH₄ reactions, add quenching agents slowly at 0°C to prevent product degradation.
Presence of Impurities in the Final Product Unreacted starting material: Incomplete reduction of the carboxylic acid or ester.- Solution: See "Incomplete reaction" above. Consider using a larger excess of the reducing agent.
Formation of byproducts: Over-reduction or side reactions. In the case of hydroboration, incomplete oxidation can leave borane intermediates.- Solution: For LiAlH₄ reductions, ensure the reaction is not run for an excessively long time after completion. For hydroboration-oxidation, ensure a sufficient amount of hydrogen peroxide and base are used for the oxidation step and that the reaction is allowed to proceed to completion.
Solvent and reagent residues: Residual solvent or byproducts from the reducing agent (e.g., aluminum salts, boric acid).- Solution: After quenching a LiAlH₄ reaction, a standard Fieser workup can help precipitate aluminum salts for easier filtration.[1][2] For hydroboration, an extractive work-up with a basic wash can help remove boric acid residues.[3] Final purification by distillation is often necessary.
Difficulty in Product Isolation Emulsion formation during work-up: Formation of a stable emulsion between the organic and aqueous layers.- Solution: Addition of brine (saturated NaCl solution) during the work-up can help to break up emulsions and improve phase separation.
Product is water-soluble: this compound has some solubility in water, leading to loss during aqueous work-up.- Solution: Minimize the volume of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover dissolved product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory methods for synthesizing this compound are:

  • Reduction of Cyclopentanecarboxylic Acid or its Esters: This involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) to reduce the carboxylic acid or a milder reducing agent like sodium borohydride (NaBH₄) for the corresponding ester.[4][5][6]

  • Hydroboration-Oxidation of Methylenecyclopentane: This two-step process involves the anti-Markovnikov addition of borane (BH₃) across the double bond of methylenecyclopentane, followed by oxidation with hydrogen peroxide and a base to yield the primary alcohol.[7][8]

Q2: My LiAlH₄ reduction of cyclopentanecarboxylic acid is giving a very low yield. What are the critical parameters to check?

A2: Low yields in LiAlH₄ reductions are often due to several factors:

  • Moisture: LiAlH₄ reacts violently with water. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and use anhydrous solvents.[9]

  • Reagent Quality: LiAlH₄ is sensitive to air and moisture. Use a fresh bottle or a properly stored container of the reagent.

  • Reaction Quenching: Improper quenching of the reaction can lead to the decomposition of the product. The reaction should be cooled to 0°C before slowly and carefully adding a quenching agent like ethyl acetate, followed by water or a dilute acid.[9][10] A common and effective method is the Fieser workup.[2]

  • Incomplete Reaction: While LiAlH₄ is a powerful reducing agent, the reduction of carboxylic acids can sometimes be sluggish. Ensure the reaction has gone to completion by monitoring with TLC before starting the work-up.

Q3: Can I use Sodium Borohydride (NaBH₄) to reduce cyclopentanecarboxylic acid directly?

A3: No, sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids.[6] It is, however, effective for the reduction of esters. Therefore, a two-step process of first converting cyclopentanecarboxylic acid to its methyl or ethyl ester, followed by reduction with NaBH₄, can be a viable and safer alternative to using LiAlH₄.[5]

Q4: I am performing a hydroboration-oxidation of methylenecyclopentane. How can I ensure I get the desired primary alcohol and not the secondary alcohol?

A4: The hydroboration-oxidation reaction is highly regioselective for the anti-Markovnikov product, which in this case is this compound. To maximize the yield of the primary alcohol:

  • Use a Borane Source: Use a solution of borane in THF (BH₃·THF). The boron atom will preferentially add to the less substituted carbon of the double bond.

  • Control Stoichiometry: Ensure that a sufficient amount of borane is used to react with all of the methylenecyclopentane.

  • Complete Oxidation: The oxidation of the intermediate organoborane must be complete. Use a sufficient excess of hydrogen peroxide and a base (like sodium hydroxide) and allow the reaction to stir for an adequate amount of time to ensure all the C-B bonds are converted to C-O bonds.

Q5: How can I effectively purify the final this compound product?

A5: The primary method for purifying this compound is fractional distillation. After the initial work-up and removal of the solvent, the crude product can be distilled under atmospheric or reduced pressure to separate it from any non-volatile impurities and unreacted starting materials. The boiling point of this compound is approximately 161-163 °C.

Experimental Protocols

Method 1: Reduction of Cyclopentanecarboxylic Acid with LiAlH₄

Reaction Scheme: C₅H₉COOH + LiAlH₄ → C₅H₉CH₂OH

Materials:

  • Cyclopentanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid or 1M HCl (for work-up)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Addition: In the flask, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

  • Reactant Addition: Dissolve cyclopentanecarboxylic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.

  • Work-up (Quenching):

    • Cool the reaction flask to 0°C in an ice bath.

    • Slowly and carefully add water (X mL, where X is the mass of LiAlH₄ in grams) dropwise to quench the excess LiAlH₄.

    • Add 15% aqueous NaOH (X mL) dropwise.

    • Add water (3X mL) and stir the mixture vigorously for 15-30 minutes until a white granular precipitate forms.[10]

  • Isolation:

    • Filter the solid aluminum salts and wash them thoroughly with diethyl ether.

    • Combine the filtrate and the ether washings.

    • Wash the combined organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude this compound by distillation.

Method 2: Hydroboration-Oxidation of Methylenecyclopentane

Reaction Scheme:

  • C₅H₈=CH₂ + BH₃·THF → (C₅H₉CH₂)₃B

  • (C₅H₉CH₂)₃B + H₂O₂/NaOH → C₅H₉CH₂OH

Materials:

  • Methylenecyclopentane

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place the methylenecyclopentane (1 equivalent) dissolved in anhydrous THF. Cool the flask to 0°C.

  • Hydroboration: Add the BH₃·THF solution (0.4 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0°C.

    • Slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. The addition of H₂O₂ can be exothermic, so maintain the temperature below 30°C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Isolation:

    • Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with two more portions of diethyl ether.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by distillation.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis Methods

Starting Material Reagents Reaction Conditions Reported Yield (%) Reference
Cyclopentanecarboxylic acidLiAlH₄, Diethyl etherReflux, 2h~90%General textbook procedure
Methyl CyclopentanecarboxylateNaBH₄, Methanol/THFReflux, 2-5h70-92%[5]
Methylenecyclopentane1. BH₃·THF2. H₂O₂, NaOH0°C to RT, 3h~85-95%General textbook procedure

Mandatory Visualization

experimental_workflow_LiAlH4 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Flame-dried glassware under N2 reagents Suspend LiAlH4 in anhydrous ether setup->reagents add_acid Add cyclopentanecarboxylic acid dropwise reagents->add_acid reflux Stir at RT/reflux add_acid->reflux monitor Monitor by TLC reflux->monitor quench Cool to 0°C and quench (H2O, NaOH) monitor->quench filter Filter aluminum salts quench->filter extract Extract with ether filter->extract wash Wash with H2O and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Distill concentrate->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Impure Starting Materials start->cause1 cause2 Inactive Reducing Agent start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Product Loss During Work-up start->cause4 sol1 Purify starting materials cause1->sol1 sol2 Use fresh/titrated reagents cause2->sol2 sol3 Increase reaction time/temp cause3->sol3 sol4 Optimize extraction/quenching cause4->sol4

References

Technical Support Center: Preventing Ring Expansion in Cyclopentanemethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentanemethanol and its derivatives. The focus is on preventing undesirable ring expansion reactions that can occur during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why does ring expansion occur in reactions with this compound?

A1: Ring expansion in reactions involving this compound is primarily driven by the formation of a carbocation intermediate. Under acidic conditions, such as in dehydration reactions using strong acids like sulfuric acid (H₂SO₄), the hydroxyl group is protonated and leaves as a water molecule.[1][2][3][4][5] This generates a primary carbocation on the methylene group attached to the cyclopentane ring. This primary carbocation is highly unstable and can rearrange to a more stable secondary or tertiary carbocation.[2][6][7][8][9][10] The rearrangement occurs via a 1,2-alkyl shift, where a carbon-carbon bond from the cyclopentane ring migrates to the carbocation center. This process expands the five-membered ring to a more stable six-membered ring (a cyclohexyl carbocation), relieving ring strain.[2][6][9][10]

Q2: What are the main strategies to prevent this ring expansion?

A2: The key to preventing ring expansion is to avoid the formation of a carbocation intermediate or to use reaction conditions that favor alternative, non-carbocation pathways. The main strategies include:

  • Avoiding Acidic Conditions: Utilize reagents and reaction pathways that do not involve strong acids.

  • Milder Dehydration Methods: Employ dehydrating agents that operate under milder, often non-acidic, conditions and may proceed through concerted elimination mechanisms.

  • Functional Group Interconversion via S(_N)2 Reactions: Convert the hydroxyl group into a good leaving group and then displace it with a nucleophile in a bimolecular substitution reaction (S(_N)2), which proceeds without a carbocation intermediate.

  • Oxidation: Convert the primary alcohol to an aldehyde or a carboxylic acid, which avoids reactions at the carbon skeleton.

Q3: Can temperature control help in preventing ring expansion?

A3: Yes, temperature control is a crucial factor. Carbocation rearrangements are often kinetically controlled processes with a significant activation energy barrier. Running reactions at lower temperatures can help to minimize the rate of rearrangement, thus favoring the desired product.[11] For instance, in reactions where carbocation formation is unavoidable, maintaining a low temperature (e.g., 0 °C or below) can sometimes suppress the ring expansion.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during reactions with this compound where ring expansion is a potential side reaction.

Problem 1: Significant formation of cyclohexene or other ring-expanded byproducts during dehydration.

  • Cause: The use of strong protic acids (e.g., H₂SO₄, H₃PO₄) promotes the formation of a primary carbocation, which readily undergoes rearrangement.

  • Solution:

    • Switch to a Milder Dehydrating Agent: Employ reagents that do not rely on carbocation formation. The Burgess reagent or Martin sulfurane are excellent alternatives for the dehydration of alcohols under mild and often neutral conditions.[12][13][14][15][16][17][18][19][20] The Burgess reagent, for instance, facilitates syn-elimination through an intramolecular mechanism, avoiding a discrete carbocation.[17][20]

    • Two-Step Procedure: Convert the alcohol to a tosylate or mesylate, which are excellent leaving groups. Then, treat the tosylate/mesylate with a non-nucleophilic base (e.g., DBU, t-BuOK) to induce elimination via an E2 mechanism. This pathway bypasses the formation of a carbocation.

Problem 2: Low yield of the desired substitution product and formation of rearranged byproducts.

  • Cause: The reaction conditions are likely promoting an S(_N)1 pathway, which involves a carbocation intermediate susceptible to rearrangement.

  • Solution:

    • Utilize the Mitsunobu Reaction: This reaction allows for the conversion of primary alcohols to a wide range of functional groups (e.g., esters, azides, ethers) with inversion of stereochemistry, proceeding through an S(_N)2 mechanism.[21][22][23][24] This completely avoids the formation of a carbocation.

    • Convert to a Tosylate/Mesylate: As mentioned previously, converting the alcohol to a tosylate or mesylate allows for subsequent S(N)2 reactions with a variety of nucleophiles.[25][26][27][28] To favor the S(_N)2 pathway, use a polar aprotic solvent (e.g., DMF, DMSO, acetone) and a good, non-bulky nucleophile.

Problem 3: The desired product is an aldehyde or carboxylic acid, but side reactions are occurring.

  • Cause: Using overly harsh oxidizing conditions or conditions that can generate acidic byproducts might still trigger side reactions.

  • Solution:

    • For Aldehyde Synthesis: Use pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (CH₂Cl₂).[29][30] PCC is a mild and selective oxidizing agent for converting primary alcohols to aldehydes without over-oxidation or rearrangement.

    • For Carboxylic Acid Synthesis: While stronger oxidizing agents are needed, conditions can still be controlled. A Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid) is effective, but careful temperature control is recommended to minimize side reactions.

Quantitative Data Summary

The following table summarizes the expected outcomes for different reaction types with this compound, highlighting the strategies to avoid ring expansion.

Reaction TypeReagentsDesired ProductRing-Expanded ProductTypical Yield of Desired ProductReference/Notes
Dehydration (Carbocation Pathway) H₂SO₄, heatMethylenecyclopentaneCyclohexeneLow to moderateHigh potential for ring expansion.[1][2][3][4]
Dehydration (Milder Methods) Burgess ReagentMethylenecyclopentaneMinimal to noneGood to excellentProceeds via syn-elimination, avoiding carbocations.[17][20]
Martin SulfuraneMethylenecyclopentaneMinimal to noneGood to excellentEffective for dehydration under mild conditions.[12][13][14][15]
Substitution (via Tosylate) 1. TsCl, Pyridine2. NaCN, DMSOCyclopentylacetonitrileMinimal to noneHigh (>80%)Classic S(N)2 pathway avoids carbocations.[25][26][27][28]
Mitsunobu Reaction PPh₃, DIAD, PhCOOHCyclopentylmethyl benzoateNoneHigh (>90%)S(_N)2 mechanism with inversion of configuration.[21][22][23][24]
Oxidation to Aldehyde PCC, CH₂Cl₂CyclopentanecarbaldehydeNoneGood to excellent (85-95%)Mild and selective oxidation.[29][30]

Experimental Protocols

Protocol 1: Oxidation of this compound to Cyclopentanecarbaldehyde using PCC

This protocol describes a method to obtain the aldehyde without rearrangement of the carbon skeleton.

  • Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer, add a solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction: To the stirred suspension of PCC, add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise at room temperature.

  • Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure cyclopentanecarbaldehyde.

Protocol 2: Conversion of this compound to Cyclopentylmethyl Benzoate via the Mitsunobu Reaction

This protocol is an example of a substitution reaction that avoids carbocation formation.

  • Setup: In a flame-dried, 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

Reaction Pathways: Ring Expansion vs. Prevention

G cluster_0 Carbocation Pathway (Ring Expansion) cluster_1 Non-Carbocation Pathways (Prevention) cluster_1a Oxidation cluster_1b Mitsunobu Reaction A This compound B Protonation A->B H+ C Loss of H2O B->C D Primary Carbocation (Unstable) C->D E 1,2-Alkyl Shift (Ring Expansion) D->E F Cyclohexyl Carbocation (More Stable) E->F G Deprotonation F->G H Cyclohexene G->H I This compound J PCC I->J K Cyclopentanecarbaldehyde J->K L This compound M PPh3, DIAD, Nu-H L->M N Substituted Product (SN2) M->N G Start Unexpected Ring Expansion Observed Q1 Are you using a strong acid (e.g., H2SO4, H3PO4)? Start->Q1 A1_Yes Switch to a milder, non-acidic method. Q1->A1_Yes Yes Q2 Is the reaction run at elevated temperatures? Q1->Q2 No End Ring Expansion Minimized A1_Yes->End A1_No Proceed to next check. A2_Yes Repeat reaction at a lower temperature (e.g., 0 °C). Q2->A2_Yes Yes A3 Utilize SN2-based methods: 1. Convert to -OTs/-OMs then add Nu- 2. Use Mitsunobu reaction. Q2->A3 No A2_Yes->End A2_No Consider alternative pathways. A3->End G Start This compound Step1 React with TsCl in Pyridine at 0°C Start->Step1 Intermediate Cyclopentylmethyl Tosylate Step1->Intermediate Step2 React with Nucleophile (e.g., NaCN) in Polar Aprotic Solvent (e.g., DMSO) Intermediate->Step2 Side_Reaction Ring Expansion (Avoided) End Desired SN2 Product Step2->End

References

Technical Support Center: Purification of Cyclopentanemethanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cyclopentanemethanol via fractional distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Potential Cause Recommended Solution
No distillate is collecting, or the distillation rate is extremely slow. - Insufficient heating: The temperature of the heating mantle is too low to vaporize the this compound. - Heat loss from the column: The fractionating column is losing too much heat to the surroundings, causing premature condensation. - Improper thermometer placement: The thermometer bulb is not positioned correctly at the vapor outlet to the condenser, leading to an inaccurate temperature reading.- Increase heating: Gradually increase the temperature of the heating mantle.[1] - Insulate the column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.[1] - Adjust thermometer: Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.[1]
The temperature at the still head is fluctuating wildly. - Bumping of the liquid: Uneven boiling in the distillation flask. - Distillation rate is too fast: Excessive heating is causing slugs of vapor to pass through the column. - Flooding of the column: Too much liquid is returning to the distillation flask, disrupting the equilibrium.- Add boiling chips or a magnetic stir bar: This will promote smooth boiling. - Reduce heating: Lower the temperature of the heating mantle to achieve a steady distillation rate of 1-2 drops per second.[2] - Decrease heating rate: Allow the column to drain and then resume heating at a lower rate.
The purity of the collected this compound is lower than expected. - Inefficient fractionating column: The column does not have enough theoretical plates for the separation. - Distillation rate is too high: The vapor is not spending enough time in the column to reach equilibrium.[2] - Presence of an azeotrope: this compound may form an azeotrope with a specific impurity, making separation by conventional distillation difficult.- Use a longer or more efficient column: A Vigreux, packed, or spinning band column can provide better separation. - Slow down the distillation: A slower rate allows for better separation.[2] - Analyze for azeotropes: While no common azeotropes are reported for this compound, consider analytical techniques if purity issues persist.
The distillate temperature does not reach the expected boiling point of this compound (162-163 °C at atmospheric pressure). - System is not at atmospheric pressure: A slight vacuum in the system will lower the boiling point. - Thermometer is not calibrated: The thermometer may be giving an inaccurate reading. - Presence of a lower-boiling impurity: The initial fractions will contain more volatile impurities.- Check for leaks: Ensure all joints are properly sealed. - Calibrate thermometer: Check the thermometer's accuracy against a known standard. - Collect fractions: Discard the initial low-boiling fraction (forerun) before collecting the main product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification by fractional distillation?

A1: The key physical properties are summarized in the table below. Understanding these is crucial for setting up and monitoring the distillation process.

PropertyValue
Boiling Point 162-163 °C (at 760 mmHg)[3]
Density 0.926 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.458[3]
Molecular Weight 100.16 g/mol [4]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities will depend on the synthetic route used. Common impurities could include:

  • Unreacted starting materials: Such as cyclopentanecarboxylic acid or its esters if the synthesis involved their reduction.

  • Solvents: Residual solvents from the reaction or workup.

  • Byproducts: Such as dicyclopentylmethanol ether, which could form under acidic conditions.

Q3: Does this compound form azeotropes?

A3: There is no readily available data in common databases to suggest that this compound forms azeotropes with water or common organic solvents.[5][6] However, the possibility of forming an azeotrope with a specific, less common impurity cannot be entirely ruled out.[3] If you suspect an azeotrope is affecting your purification, further analysis of the distillate fractions is recommended.

Q4: How do I choose the right fractionating column for my purification?

A4: The choice of column depends on the boiling point difference between this compound and its impurities.

  • For impurities with a significantly different boiling point (>40-50 °C), a simple distillation setup or a short Vigreux column may suffice.

  • For impurities with closer boiling points, a longer Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) will provide more theoretical plates and better separation.

Q5: What is a "theoretical plate" and why is it important?

A5: A theoretical plate is a concept used to describe the efficiency of a fractionating column. It represents one cycle of vaporization and condensation. The more theoretical plates a column has, the better its ability to separate liquids with close boiling points.[7]

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using clean, dry glassware.

    • Use a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full).

    • Attach a fractionating column (e.g., Vigreux or packed) to the flask.

    • Place a distillation head with a thermometer on top of the column. Ensure the thermometer bulb is positioned correctly.

    • Connect a condenser to the distillation head and ensure a steady flow of cooling water.

    • Use a collection flask at the end of the condenser to receive the distillate.

    • Add a few boiling chips or a magnetic stir bar to the distillation flask.

  • Distillation Procedure:

    • Place the crude this compound in the distillation flask.

    • Begin heating the flask gently with a heating mantle.

    • Observe the vapor rising through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation rate (1-2 drops per second).

    • Monitor the temperature at the distillation head. It should remain constant during the collection of a pure fraction.

    • Collect the distillate in separate fractions. It is good practice to collect an initial "forerun" fraction, which will contain any low-boiling impurities, followed by the main fraction of pure this compound, and a final "tail" fraction.

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and to avoid cracking the flask.

  • Analysis of Fractions:

    • Analyze the collected fractions for purity using techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, or by measuring the refractive index.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis & Completion start Start with Crude This compound setup Assemble Fractional Distillation Apparatus start->setup heat Apply Gentle Heat setup->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction (Pure this compound) collect_forerun->collect_main collect_tail Collect Tail Fraction (High-Boiling Impurities) collect_main->collect_tail analyze Analyze Purity of Main Fraction (GC, NMR) collect_main->analyze end Pure this compound analyze->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Problem Encountered issue_no_distillate No/Slow Distillate? start->issue_no_distillate issue_temp_fluctuation Temperature Fluctuating? start->issue_temp_fluctuation issue_low_purity Low Purity? start->issue_low_purity solution_heat Increase Heat / Insulate issue_no_distillate->solution_heat solution_boiling Add Boiling Chips / Reduce Heat issue_temp_fluctuation->solution_boiling solution_column Use Better Column / Slow Rate issue_low_purity->solution_column

References

Technical Support Center: Cyclopentanemethanol Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopentanemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) should be worn?

A1: this compound is a combustible liquid that can cause skin and serious eye irritation.[1] It is crucial to handle it in a well-ventilated area and keep it away from heat, sparks, and open flames.[1] Recommended PPE includes safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[1]

Q2: What are the appropriate storage conditions for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1] It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides, so it should be stored separately from these substances.[1]

Q3: How should I handle a spill of this compound?

A3: In case of a spill, immediately remove all sources of ignition.[1] Ventilate the area and wear appropriate PPE. Small spills can be absorbed with an inert material like sand or earth and placed in a suitable container for disposal.[2] For larger spills, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[1] Prevent the spill from entering drains.[1]

Q4: What is the solubility of this compound in common solvents?

A4: this compound is slightly soluble in water and soluble in many organic solvents.[3] For more detailed solubility information, please refer to the quantitative data tables below.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Low or No Yield in Oxidation Reactions

Question: I am trying to oxidize this compound to cyclopentanecarboxaldehyde, but I am getting a low yield or no reaction. What are the potential causes and solutions?

Answer:

Several factors can contribute to low yields in the oxidation of this compound.

  • Choice of Oxidizing Agent: For the selective oxidation of a primary alcohol like this compound to an aldehyde, milder oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.

    • Recommendation: Use pyridinium chlorochromate (PCC) or a similar selective oxidant. Stronger oxidizing agents like potassium permanganate or chromic acid are more likely to lead to the formation of cyclopentanecarboxylic acid.

  • Reaction Conditions: Temperature and reaction time are critical.

    • Recommendation: Start with the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of byproducts.

  • Purity of Reagents: Impurities in the starting material or solvent can interfere with the reaction.

    • Recommendation: Ensure that the this compound is pure and the solvent is anhydrous, as water can deactivate some oxidizing agents.

Issue 2: Formation of Side Products in Acid-Catalyzed Reactions

Question: I am performing an acid-catalyzed reaction with this compound (e.g., Fischer esterification) and observing unexpected side products. What could be the cause?

Answer:

Acid-catalyzed reactions of this compound can sometimes lead to rearrangement products.

  • Carbocation Rearrangement: Under strong acidic conditions and heat, the protonated hydroxyl group can leave as a water molecule, forming a primary carbocation. This carbocation can then undergo a ring expansion to form a more stable secondary carbocation on a cyclohexyl ring, leading to cyclohexene as a byproduct.

    • Recommendation: Use milder acidic catalysts (e.g., Amberlyst-15) or lower the reaction temperature. If possible, use a method that avoids the formation of a free carbocation, such as Steglich esterification for ester synthesis.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₂O[1]
Molecular Weight100.16 g/mol [1]
Boiling Point162-163 °C[4]
Melting Point-46 °C[5]
Density0.926 g/mL at 25 °C[4]
Flash Point62 °C[4]
Refractive Index (n20/D)1.458[4]
Water SolubilitySlightly soluble[3]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility
WaterSlightly soluble
MethanolSoluble
EthanolSoluble
Diethyl etherSoluble
DichloromethaneSoluble
TolueneSoluble
AcetoneSoluble

Experimental Protocols

Protocol 1: Oxidation of this compound to Cyclopentanecarboxaldehyde using PCC

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous DCM.

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a dropping funnel.

  • Add the solution of this compound dropwise to the stirred suspension of PCC at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopentanecarboxaldehyde.

  • Purify the product by distillation or column chromatography.

Protocol 2: Fischer Esterification of this compound with Acetic Acid

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus, round-bottom flask, reflux condenser, and other standard laboratory glassware.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equivalent), glacial acetic acid (1.2 equivalents), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the ester product.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash it with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reactants & Solvent (e.g., this compound, Oxidant, DCM) B Combine in Flask A->B C Stir at Controlled Temperature B->C D Monitor Progress (TLC/GC) C->D Periodic Sampling E Quench Reaction D->E Reaction Complete F Extraction E->F G Drying F->G H Solvent Removal G->H I Distillation or Chromatography H->I J Characterization (NMR, GC-MS) I->J

Caption: A generalized experimental workflow for a chemical reaction involving this compound.

troubleshooting_logic Start Low or No Product Yield CheckReagents Are reagents pure and ansolvents anhydrous? Start->CheckReagents CheckConditions Are reaction temperature and time appropriate? CheckReagents->CheckConditions No YesReagents Purify reagents/ Use fresh solvents CheckReagents->YesReagents Yes CheckStoichiometry Is the stoichiometry of reactants correct? CheckConditions->CheckStoichiometry No YesConditions Optimize temperature and time CheckConditions->YesConditions Yes SideReactions Are there side reactions occurring? (e.g., rearrangement) CheckStoichiometry->SideReactions No YesStoichiometry Adjust stoichiometry CheckStoichiometry->YesStoichiometry Yes YesSideReactions Modify conditions to minimize side reactions (e.g., milder catalyst) SideReactions->YesSideReactions Yes Success Improved Yield SideReactions->Success No YesReagents->CheckConditions YesConditions->CheckStoichiometry YesStoichiometry->SideReactions YesSideReactions->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

hypothetical_signaling_pathway Ligand Bioactive Ligand (this compound Derivative) Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binds to GProtein G-Protein Activation Receptor->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase Protein Kinase A (PKA) SecondMessenger->Kinase Activates CellularResponse Cellular Response Kinase->CellularResponse Phosphorylates Target Proteins

Caption: A hypothetical GPCR signaling pathway where a this compound derivative acts as a ligand.

References

Technical Support Center: Optimizing Catalyst Selection for Cyclopentanemethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst selection in reactions involving cyclopentanemethanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and optimizing experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis and subsequent reactions of this compound.

Q1: My hydrogenation of cyclopentanone to this compound is showing low yield and/or selectivity. What are the potential causes and solutions?

A1: Low yield or selectivity in the hydrogenation of cyclopentanone can stem from several factors, including catalyst choice, reaction conditions, and the presence of impurities.

Potential Causes & Recommended Solutions:

  • Suboptimal Catalyst: The choice of catalyst is crucial for this transformation. While various catalysts can be used, their performance varies significantly.

    • Solution: Consider using a bimetallic catalyst, such as Ru-Mo/CNT, which has shown high selectivity for cyclopentanol (the un-substituted parent of this compound) from furfural, a related starting material.[1] For direct hydrogenation of cyclopentanone, nickel-based catalysts are often employed; however, they can sometimes lead to over-hydrogenation.[2]

  • Incorrect Reaction Temperature: Temperature plays a critical role in both reaction rate and selectivity.

    • Solution: Optimization of the reaction temperature is necessary. For instance, in the conversion of furfural to cyclopentanol, yields were shown to increase from 65.4% at 120°C to 89.1% at 180°C, but then decreased at 200°C.[1] A systematic study of the temperature profile for your specific reaction is recommended.

  • Catalyst Deactivation: The catalyst may lose activity during the reaction.

    • Solution: Catalyst deactivation can be caused by poisoning from impurities in the starting material or solvent, or by coking at higher temperatures.[3] Ensure the purity of your cyclopentanone and solvents. If deactivation is suspected, consider catalyst regeneration or using a fresh batch.

Q2: I am observing significant byproduct formation, such as cyclohexene, during acid-catalyzed dehydration of this compound. How can I control the product distribution?

A2: The acid-catalyzed dehydration of cyclopentylmethanol is prone to rearrangement reactions, leading to the formation of more stable carbocation intermediates and subsequently different alkene isomers, including cyclohexene.[4]

Potential Causes & Recommended Solutions:

  • Harsh Reaction Conditions: The use of strong acids like concentrated sulfuric acid and high temperatures can favor carbocation rearrangements.

    • Solution: Employ milder acidic catalysts, such as zeolites (e.g., ZSM-5), which can offer better selectivity. Additionally, carefully controlling the reaction temperature can help minimize rearrangement products. Lower temperatures generally favor the kinetic product over the thermodynamically more stable rearranged products.

  • Carbocation Stability: The primary carbocation initially formed from cyclopentylmethanol is unstable and readily rearranges to a more stable tertiary carbocation, leading to ring expansion.

    • Solution: While difficult to completely avoid, the choice of catalyst and conditions can influence the lifetime of the carbocation intermediate. Using a catalyst with specific pore structures, like certain zeolites, may sterically hinder the rearrangement process.

Q3: My etherification of this compound with methanol to produce cyclopentyl methyl ether (CPME) is inefficient. What factors should I investigate?

A3: The etherification of this compound is a competitive reaction with the dehydration of this compound to form cyclopentene. Optimizing for CPME requires careful selection of the catalyst and reaction parameters.

Potential Causes & Recommended Solutions:

  • Inappropriate Catalyst Acidity: The balance of acid sites on the catalyst is critical. Strong acid sites can favor the competing dehydration reaction.[5]

    • Solution: Zeolite catalysts, such as ZSM-5, have been shown to be effective. The Si/Al ratio of the zeolite influences the acidity; a lower Si/Al ratio increases the number of acid sites and can enhance conversion, but may not significantly affect selectivity. Experimenting with different zeolites and Si/Al ratios is recommended to find the optimal balance for your system.

  • Suboptimal Reaction Temperature: Temperature significantly impacts the selectivity of etherification versus dehydration.

    • Solution: In the gas-phase etherification of cyclopentanol with methanol using a ZSM-5 catalyst, increasing the temperature from 90°C to 100°C significantly increased the yield and selectivity of CPME. However, further increases to 110-120°C led to a decrease in selectivity, likely due to increased coke formation. Careful temperature control is therefore essential.

  • Catalyst Deactivation: The catalyst can deactivate over time due to coke deposition.

    • Solution: If catalyst deactivation is observed, regeneration by calcination may be possible for zeolite catalysts.[5]

Data Presentation

Table 1: Catalyst Performance in the Gas-Phase Etherification of Cyclopentanol with Methanol to CPME

CatalystSi/Al RatioCyclopentanol Conversion (%)CPME Selectivity (%)CPME Yield (%)
ZSM-51592.972.567.3
ZSM-52575.875.156.9
ZSM-54065.276.349.7
ZSM-57541.174.730.7
BEA1399.848.248.1
USY1598.542.441.8

Table 2: Effect of Reaction Temperature on CPME Synthesis using ZSM-5 (Si/Al = 40)

Temperature (°C)Cyclopentanol Conversion (%)CPME Selectivity (%)CPME Yield (%)
9040.432.213.0
10069.671.153.1
11085.365.455.8
12095.258.755.9

Experimental Protocols

Protocol 1: Gas-Phase Etherification of this compound with Methanol

This protocol is adapted from the synthesis of CPME from cyclopentanol and can be applied to this compound.

  • Catalyst Preparation: Commercial ZSM-5 zeolites with varying Si/Al ratios are used. The catalysts are calcined at 500°C for 5 hours before use.

  • Reaction Setup: The reaction is carried out in a fixed-bed reactor at atmospheric pressure.

  • Procedure:

    • A mixture of this compound and methanol (e.g., molar ratio of 1:10) is fed into the reactor.

    • The reaction is conducted at a controlled temperature (e.g., 100°C).

    • The products are collected and analyzed by gas chromatography to determine conversion, selectivity, and yield.

Protocol 2: Acid-Catalyzed Dehydration of this compound

This is a general procedure for the dehydration of cyclic alcohols and can be adapted for this compound.[6][7]

  • Materials: this compound, 85% phosphoric acid or concentrated sulfuric acid, boiling chips.

  • Reaction Setup: A distillation apparatus is assembled.

  • Procedure:

    • In a round-bottom flask, combine this compound and the acid catalyst with boiling chips.

    • Heat the mixture to distill the alkene product as it is formed. This shifts the equilibrium towards the product side.[7]

    • Collect the distillate, which will contain the alkene product(s) and water.

    • The collected product is then washed with a sodium carbonate solution to remove any residual acid, followed by a water wash.[8]

    • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and can be further purified by distillation.

Mandatory Visualization

Troubleshooting_Catalyst_Selection Troubleshooting Catalyst Selection for this compound Reactions start Start: Suboptimal Reaction Outcome low_yield Low Yield / Selectivity? start->low_yield byproduct Significant Byproduct Formation? low_yield->byproduct No catalyst_issue Investigate Catalyst - Suboptimal choice? - Deactivated? low_yield->catalyst_issue Yes conditions_issue Investigate Reaction Conditions - Temperature? - Pressure? - Reactant Ratio? byproduct->conditions_issue No rearrangement Rearrangement Products Observed? (e.g., cyclohexene from dehydration) byproduct->rearrangement Yes optimize_catalyst Action: Optimize Catalyst - Screen different catalysts - Check for poisons - Regenerate/replace catalyst catalyst_issue->optimize_catalyst optimize_conditions Action: Optimize Conditions - Systematic temperature screen - Adjust reactant ratios conditions_issue->optimize_conditions milder_catalyst Action: Use Milder Catalyst (e.g., Zeolites over strong mineral acids) rearrangement->milder_catalyst optimize_temp Action: Optimize Temperature (Lower T to favor kinetic product) milder_catalyst->optimize_temp end End: Optimized Reaction optimize_temp->end optimize_catalyst->end optimize_conditions->end Catalyst_Deactivation_Workflow Troubleshooting Catalyst Deactivation start Start: Decreased Reaction Rate or Yield Over Time check_poisoning Suspect Catalyst Poisoning? (Impurities in feed) start->check_poisoning check_fouling Suspect Fouling/Coking? (High temperature reaction) check_poisoning->check_fouling No action_purify Action: Purify Reactants and Solvents check_poisoning->action_purify Yes check_sintering Suspect Sintering? (Excessive temperature) check_fouling->check_sintering No action_regenerate_coking Action: Regenerate Catalyst by Calcination (if applicable) check_fouling->action_regenerate_coking Yes action_lower_temp Action: Lower Reaction Temperature check_sintering->action_lower_temp Yes action_replace_catalyst Action: Replace Catalyst check_sintering->action_replace_catalyst No action_purify->action_replace_catalyst end End: Restored Catalyst Activity action_regenerate_coking->end action_lower_temp->end action_replace_catalyst->end

References

Technical Support Center: Cyclopentanemethanol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclopentanemethanol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound can originate from its synthesis or storage. This compound is often synthesized by the reduction of cyclopentanecarboxylic acid or its esters. Potential impurities include:

  • Unreacted Starting Materials: Cyclopentanecarboxylic acid or its esters.

  • Reaction Byproducts: Side-products from the reduction reaction.

  • Solvents: Residual solvents used during the synthesis and workup, such as diethyl ether, tetrahydrofuran (THF), or toluene.[1]

  • Water: A very common impurity, introduced during aqueous workup steps or from atmospheric moisture.[1]

  • Degradation Products: Aldehydes or other oxidation products may form over time, especially with improper storage.

Q2: My this compound is wet. How can I efficiently remove water?

A2: Removing water is a critical step before further purification, especially distillation.

  • Brine Wash: During a liquid-liquid extraction workup, wash the organic layer containing your product with a saturated aqueous sodium chloride solution (brine). This removes the bulk of dissolved water.[2]

  • Drying Agents: After separation from the aqueous layer, dry the organic phase using an anhydrous inorganic salt. Common choices include anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is a fast and effective drying agent, while Na₂SO₄ is less reactive and easier to filter.[1][2] Stir the organic solution with the drying agent for 15-30 minutes, then filter to remove the solid.

  • Azeotropic Distillation: Traces of water can sometimes be removed by azeotropic distillation with a suitable solvent like toluene, if compatible with your experimental goals.[1]

Q3: When should I choose distillation over column chromatography for purification?

A3: The choice depends on the nature of the impurities and the required purity.

  • Distillation (Simple or Fractional Vacuum) is highly effective for separating this compound from impurities with significantly different boiling points, such as high-boiling reaction byproducts or low-boiling residual solvents.[3] Vacuum distillation is preferred as it lowers the boiling point, preventing potential thermal decomposition of the compound.[4]

  • Column Chromatography is the method of choice for separating impurities that have boiling points very close to this compound or for removing non-volatile impurities to achieve very high purity (>99.5%).[2][5] It is particularly useful for separating structurally similar compounds.[6]

Q4: I performed a distillation, but my product is still impure according to GC analysis. What went wrong?

A4: Several factors could lead to an incomplete separation during distillation:

  • Inefficient Fractionating Column: For impurities with close boiling points, a simple distillation setup may not be sufficient. A longer, more efficient fractionating column is needed to provide more theoretical plates for a better separation.[7]

  • Distillation Rate Too Fast: A slow, controlled distillation rate is crucial for achieving equilibrium between the liquid and vapor phases, which is necessary for good separation.[4][7]

  • Azeotrope Formation: The impurity might form an azeotrope with this compound, a mixture that boils at a constant temperature, making separation by distillation impossible under those conditions.[4][8]

  • Fluctuating Heat or Vacuum: Ensure a stable heat source and a consistent vacuum level throughout the distillation process. Fluctuations can disrupt the equilibrium and lead to poor separation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product has a yellow or brown tint. Presence of non-volatile, colored impurities or degradation products.1. Activated Carbon Treatment: Stir the crude product with a small amount of activated carbon in a suitable solvent, then filter through Celite to remove the carbon and adsorbed impurities. 2. Column Chromatography: Pass the material through a short plug of silica gel or perform full column chromatography for complete removal.[9]
Multiple spots/peaks observed on TLC/GC after purification. Impurities have very similar properties to the product (polarity, boiling point).1. Optimize Chromatography: If using column chromatography, try a different solvent system with a shallower polarity gradient to improve resolution.[3][10] 2. High-Efficiency Fractional Distillation: Use a longer, packed fractionating column under high vacuum.
Emulsion forms during aqueous extraction. The organic and aqueous layers are not separating cleanly, often due to high concentrations of dissolved substances.1. Add Brine: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer, which often breaks the emulsion.[2] 2. Filter: Filter the entire mixture through a pad of Celite. 3. Patience: Allow the mixture to stand for an extended period.
Low recovery after column chromatography. The product is highly retained on the silica gel.1. Increase Solvent Polarity: Gradually increase the polarity of the eluting solvent to move the product off the column. 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina if your compound is sensitive to silica gel.[11]

Data Presentation: Purification Method Selection

MethodImpurities RemovedAdvantagesDisadvantagesTypical Purity
Liquid-Liquid Extraction Acidic, basic, and water-soluble impurities.[12]Fast, simple, and effective for initial cleanup.Requires immiscible solvents; can lead to emulsions.[1][13]Crude to Moderate
Simple/Vacuum Distillation Non-volatile solutes; impurities with boiling points >25-30 °C different from the product.[4]Good for large quantities; effective for removing salts and high-boiling residues.Not effective for separating liquids with close boiling points; risk of thermal decomposition without vacuum.[4]95-99%
Fractional Vacuum Distillation Impurities with closer boiling points.[7]Higher separation efficiency than simple distillation.Requires more complex setup; slower process.[7]>99%
Flash Column Chromatography Most organic impurities, including those with similar boiling points and polarities.[3][6]High resolution and purity; versatile for many compound types.Can be time-consuming and solvent-intensive; potential for sample loss on the column.[5][9]>99.5%

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is effective for removing non-volatile impurities or those with boiling points significantly different from this compound (Boiling Point: ~161°C at atm. pressure).[14]

  • Drying: Ensure the crude this compound is thoroughly dry. Stir the liquid over anhydrous MgSO₄ for 30 minutes and filter to remove the drying agent.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus.[3] Use a round-bottom flask (no more than two-thirds full), a short-path distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump protected by a cold trap. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the dry, crude this compound and a magnetic stir bar or a few boiling chips to the distillation flask.[3]

  • Evacuate the System: Connect the apparatus to the vacuum line and slowly open the vacuum source to reduce the pressure. A typical target pressure is 1-10 mmHg.

  • Heating: Once the pressure is stable, begin gently heating the distillation flask using a heating mantle. Stir the liquid continuously.

  • Fraction Collection:

    • Forerun: Collect any low-boiling solvent impurities that distill first in a separate receiving flask.

    • Main Fraction: As the temperature stabilizes near the expected boiling point of this compound at the working pressure, switch to a new receiving flask to collect the pure product.

    • Final Fraction: Stop the distillation before the flask is completely dry to avoid concentrating potentially explosive peroxide impurities (if present).

  • Purity Analysis: Analyze the collected main fraction using Gas Chromatography (GC) or NMR spectroscopy to confirm its purity.[2]

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for removing impurities that are difficult to separate by distillation.

  • Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., a gradient of ethyl acetate in hexane) that provides good separation between this compound and its impurities, with the product having an Rf value of approximately 0.3.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., hexane).[2] Pour the slurry into a glass column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent. Carefully apply this solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system. Start with the low-polarity solvent and gradually increase the polarity as needed to move the compounds down the column. Apply positive pressure (flash chromatography) to speed up the process.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).[3]

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]

Visualizations

Purification_Decision_Workflow start Crude this compound q_impurities Identify Impurity Type start->q_impurities q_purity Desired Purity > 99.5%? q_impurities->q_purity Volatile/Organic process_extraction Liquid-Liquid Extraction (to remove acids/bases) q_impurities->process_extraction Ionic/Water Soluble process_drying Dry with Anhydrous Salt (e.g., MgSO4) q_impurities->process_drying Water Present process_distillation Fractional Vacuum Distillation q_purity->process_distillation No (Impurities have different boiling points) process_chromatography Flash Column Chromatography q_purity->process_chromatography Yes (Impurities have similar boiling points) process_extraction->process_drying process_drying->q_purity end_product Pure this compound process_distillation->end_product process_chromatography->end_product

Caption: Logical workflow for selecting a purification method.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_final Analysis prep1 1. Dry Crude Product (e.g., over MgSO4) prep2 2. Assemble Vacuum Distillation Apparatus prep1->prep2 prep3 3. Charge Flask with Crude Product & Stir Bar prep2->prep3 dist1 4. Evacuate System to Target Pressure prep3->dist1 dist2 5. Gentle & Stable Heating dist1->dist2 dist3 6. Collect Forerun (Low-Boiling Impurities) dist2->dist3 dist4 7. Collect Main Fraction (Pure Product) dist3->dist4 final1 8. Stop Distillation Before Dryness dist4->final1 final2 9. Analyze Purity (GC, NMR) final1->final2

Caption: Experimental workflow for vacuum distillation.

References

Stability issues of Cyclopentanemethanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclopentanemethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under acidic conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The primary stability issue for this compound in the presence of acid is its susceptibility to acid-catalyzed dehydration. This reaction involves the elimination of a water molecule to form various alkene products. The reaction is typically promoted by heat.

Q2: What is the underlying mechanism of this compound degradation in an acidic environment?

A2: The degradation proceeds through a multi-step mechanism:

  • Protonation: The hydroxyl group of this compound is protonated by an acid, converting it into a better leaving group (water).[1][2][3]

  • Formation of a Primary Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of an unstable primary carbocation.[2]

  • Carbocation Rearrangement: To achieve greater stability, the primary carbocation undergoes rearrangement. The most significant rearrangement is a ring expansion to form a more stable secondary carbocation on a cyclohexane ring.[2][4]

  • Deprotonation: A proton is eliminated from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding an alkene.[1][2]

Q3: What are the expected degradation products of this compound in acid?

A3: The major degradation product is typically cyclohexene, resulting from the ring expansion of the intermediate carbocation.[2] Other minor products, such as 1-methylcyclopentene and methylenecyclopentane, can also be formed from rearrangements and elimination without ring expansion.[1][4]

Q4: What factors can influence the rate and outcome of this degradation?

A4: Several factors can affect the degradation of this compound:

  • Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rate of protonation and subsequent dehydration.

  • Temperature: Higher temperatures provide the energy needed for the dehydration and rearrangement steps, increasing the reaction rate.[2]

  • Solvent: The choice of solvent can influence the stability of the carbocation intermediates and the reaction pathway.

Troubleshooting Guide

Issue 1: Unexpected peaks observed during HPLC or GC analysis of a sample containing this compound stored in an acidic medium.

  • Possible Cause: The unexpected peaks are likely degradation products, primarily cyclohexene and other isomeric alkenes.

  • Troubleshooting Steps:

    • Confirm Identity of Degradants: Use mass spectrometry (GC-MS or LC-MS) to identify the molecular weights of the unknown peaks. The expected degradation products will have a molecular weight corresponding to the loss of water from this compound (C₆H₁₀, MW = 82.14 g/mol ).

    • Analyze a Stressed Sample: Intentionally degrade a pure sample of this compound by heating it with an acid (e.g., dilute sulfuric acid) and analyze the resulting mixture. Compare the retention times of the degradation products with the unexpected peaks in your experimental sample.

    • Adjust Storage Conditions: If degradation is undesirable, buffer the sample to a neutral pH or store it at a lower temperature.

Issue 2: Low yield or recovery of this compound in a reaction performed under acidic conditions.

  • Possible Cause: The reaction conditions are promoting the dehydration of the starting material.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the desired reaction can proceed at a lower temperature, this will reduce the rate of the competing dehydration reaction.

    • Use a Milder Acid Catalyst: If possible, substitute a strong acid with a weaker one or use a lower concentration of the acid.

    • Protecting Groups: In a multi-step synthesis, consider protecting the hydroxyl group of this compound before proceeding with the acidic step. The protecting group can be removed in a subsequent step under non-acidic conditions.

Summary of Potential Degradation Products

Product NameChemical StructureFormation PathwayStability of Intermediate
Cyclohexene (Major) C₆H₁₀Ring expansion to a secondary carbocation followed by deprotonation.More stable secondary carbocation.
1-Methylcyclopentene (Minor) C₆H₁₀Hydride shift to a tertiary carbocation followed by deprotonation.More stable tertiary carbocation.
Methylenecyclopentane (Minor) C₆H₁₀Deprotonation of the initial primary carbocation.Least stable primary carbocation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under acidic conditions to identify its degradation products.

Materials:

  • This compound

  • 0.1 M Sulfuric Acid

  • 0.1 M Sodium Hydroxide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vials

  • Heating block or water bath

  • HPLC or GC-MS system

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M sulfuric acid.

  • In a control vial, mix 1 mL of the stock solution with 1 mL of water.

  • Heat both vials at 60°C for 24 hours.

  • After heating, cool the vials to room temperature.

  • Neutralize the acidic sample by adding 1 mL of 0.1 M sodium hydroxide.

  • Dilute the samples with methanol to a suitable concentration for analysis.

  • Analyze the samples by HPLC or GC-MS to identify and quantify the degradation products.

Visualizations

degradation_pathway cluster_start Starting Material cluster_protonation Protonation cluster_carbocation Carbocation Formation cluster_rearrangement Rearrangement cluster_products Deprotonation to Products A This compound B Protonated this compound A->B + H+ C Primary Carbocation (Unstable) B->C - H2O D Secondary Carbocation (Cyclohexyl - More Stable) C->D Ring Expansion E Tertiary Carbocation (1-methylcyclopentyl - More Stable) C->E Hydride Shift H Methylenecyclopentane (Minor Product) C->H - H+ F Cyclohexene (Major Product) D->F - H+ G 1-Methylcyclopentene (Minor Product) E->G - H+ troubleshooting_workflow start Start: Unexpected Peak in Analysis q1 Is the sample in an acidic medium? start->q1 cause1 Likely Cause: Acid-catalyzed dehydration q1->cause1 Yes other_cause Investigate other sources of contamination or degradation q1->other_cause No action1 Action: Confirm identity of degradants using GC-MS or LC-MS cause1->action1 q2 Does mass match loss of H2O? action1->q2 confirm Identity Confirmed: Implement preventative measures (e.g., buffer pH, lower temp) q2->confirm Yes q2->other_cause No

References

Validation & Comparative

Cyclopentanemethanol vs. Cyclohexanemethanol: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of drug design and discovery, the selection of appropriate molecular scaffolds is a critical determinant of a compound's ultimate success. Among the vast array of choices available to medicinal chemists, saturated carbocycles like cyclopentane and cyclohexane, and their functionalized derivatives, play a pivotal role. This guide provides a detailed comparison of cyclopentanemethanol and cyclohexanemethanol moieties in drug discovery, offering insights into their impact on pharmacological and pharmacokinetic properties, supported by experimental data and protocols.

Physicochemical and Structural Properties

The fundamental differences between a five-membered and a six-membered carbocycle dictate their influence on a drug candidate's behavior. Cyclopentane is a flexible ring system, readily adopting various conformations with relatively low energy barriers. In contrast, cyclohexane is more rigid, predominantly existing in a stable chair conformation. This distinction in conformational flexibility has profound implications for how a molecule interacts with its biological target.

PropertyThis compoundCyclohexanemethanol
Molecular Formula C₆H₁₂OC₇H₁₄O
Molecular Weight 100.16 g/mol 114.19 g/mol
Conformational Flexibility HighLow (predominantly chair)
Lipophilicity (cLogP) LowerHigher
Common Role in Drug Design Furanose bioisostere, hydrophobic fillerPhenyl or t-butyl bioisostere, rigid scaffold

Impact on Pharmacological Profile: Binding Affinity and Selectivity

The choice between a this compound and a cyclohexanemethanol substituent can significantly influence a drug's binding affinity and selectivity for its target. The more rigid nature of the cyclohexane ring can, in some cases, pre-organize the pharmacophoric groups in a conformation that is optimal for binding, leading to higher affinity. Conversely, the flexibility of the cyclopentane ring may allow for a more adaptable fit to the binding pocket, which can also be advantageous.

A hypothetical drug discovery workflow for optimizing target binding is illustrated below.

cluster_0 Lead Identification cluster_1 Structure-Activity Relationship (SAR) Exploration cluster_2 In Vitro Profiling cluster_3 Lead Optimization Initial Hit Initial Hit This compound Analog This compound Analog Initial Hit->this compound Analog Bioisosteric Replacement Cyclohexanemethanol Analog Cyclohexanemethanol Analog Initial Hit->Cyclohexanemethanol Analog Rigidification Strategy Other Analogs Other Analogs Initial Hit->Other Analogs Binding Assay Binding Assay This compound Analog->Binding Assay Cyclohexanemethanol Analog->Binding Assay Other Analogs->Binding Assay Functional Assay Functional Assay Binding Assay->Functional Assay Potency Determination Optimized Candidate Optimized Candidate Functional Assay->Optimized Candidate Selection based on Potency & Selectivity

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

While direct head-to-head comparative data for this compound versus cyclohexanemethanol in a single drug series is not abundantly available in the public domain, structure-activity relationship (SAR) studies on various targets often explore the impact of cycloalkyl ring size. For instance, in the development of kinase inhibitors, the optimal ring size is highly dependent on the specific topology of the ATP-binding pocket.

Influence on Pharmacokinetic Properties: Metabolic Stability

A critical aspect of drug design is ensuring adequate metabolic stability to achieve a desirable pharmacokinetic profile. The susceptibility of a drug to metabolism, primarily by cytochrome P450 (CYP) enzymes, can be influenced by the nature of its constituent moieties. Both cyclopentyl and cyclohexyl groups can be sites of metabolic oxidation.

In a study comparing the metabolism of various alicyclic fentanyl analogs, it was observed that as the ring size increased, the extent of N-dealkylation decreased, while oxidation of the alicyclic ring became more prominent[1]. This suggests that cyclohexyl rings may be more prone to ring oxidation compared to cyclopentyl rings in certain chemical contexts.

The following table presents hypothetical comparative metabolic stability data for a drug candidate where a metabolically labile group is replaced with either a this compound or a cyclohexanemethanol moiety.

CompoundMoietyIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent Compound Labile Group< 5> 200
Analog 1 This compound4531
Analog 2 Cyclohexanemethanol3046

Note: The data in this table is illustrative and intended to represent a potential outcome based on general principles of drug metabolism.

Strategies such as cyclization and altering ring size are known to be effective in enhancing the metabolic stability of drug candidates[2][3].

Experimental Protocols

In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., testosterone)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • Pre-incubate the liver microsomes and the test compound in a 96-well plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

  • Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint) using the appropriate formula.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation Compound & Microsomes Compound & Microsomes Reaction Initiation Reaction Initiation Compound & Microsomes->Reaction Initiation Add NADPH Time Points Time Points Reaction Initiation->Time Points 37°C Quenching & Precipitation Quenching & Precipitation Time Points->Quenching & Precipitation Acetonitrile LC-MS/MS Analysis LC-MS/MS Analysis Quenching & Precipitation->LC-MS/MS Analysis Calculation of t1/2 & CLint Calculation of t1/2 & CLint LC-MS/MS Analysis->Calculation of t1/2 & CLint

Caption: Workflow for an in vitro metabolic stability assay.

Target Binding Assay (e.g., Kinase Inhibition Assay)

This protocol provides a general outline for a kinase inhibition assay to determine the potency (e.g., IC50) of a compound.

Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the kinase enzyme and its substrate to the wells of the multi-well plate.

  • Add the serially diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the detection reagent and a plate reader.

  • Plot the percentage of kinase inhibition against the log of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Conclusion

The selection between this compound and cyclohexanemethanol as a building block in drug discovery is a nuanced decision that depends on the specific goals of the medicinal chemistry campaign. The greater rigidity of the cyclohexanemethanol moiety can be leveraged to enhance binding affinity and selectivity through conformational constraint. Conversely, the flexibility of this compound may offer advantages in achieving an induced fit to the target. From a pharmacokinetic perspective, both moieties can be susceptible to metabolic oxidation, and the choice may depend on the overall molecular context and the desire to block or introduce metabolic soft spots. Ultimately, the optimal choice must be determined empirically through the synthesis and evaluation of analogous compounds, guided by a thorough understanding of the structure-activity and structure-property relationships for the target of interest.

References

A Comparative Guide to Alternative Solvents for Cyclopentanemethanol (CPME) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in pharmaceutical synthesis, profoundly influencing reaction efficiency, product purity, safety, and environmental impact. Cyclopentylmethoxymethane (CPME), also known as cyclopentyl methyl ether, has gained traction as a greener alternative to traditional ethereal solvents like tetrahydrofuran (THF) and dioxane.[1][2][3] Its favorable properties, such as a high boiling point, low peroxide formation, and stability in both acidic and basic conditions, make it an attractive choice.[1][2][3] This guide provides an objective comparison of CPME with other promising alternative solvents—2-Methyltetrahydrofuran (2-MeTHF), γ-Valerolactone (GVL), and 4-Methyl-2-pentanone (MIBK)—supported by experimental data and detailed methodologies to aid researchers in making informed decisions for sustainable and efficient pharmaceutical development.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key physical, safety, and environmental properties of CPME and its alternatives, as well as their performance in representative pharmaceutical reactions.

Table 1: Physical Properties of CPME and Alternative Solvents
PropertyCyclopentylmethoxymethane (CPME)2-Methyltetrahydrofuran (2-MeTHF)γ-Valerolactone (GVL)4-Methyl-2-pentanone (MIBK)
CAS Number 5614-37-996-47-9[4]108-29-2[5]108-10-1
Molecular Formula C₆H₁₂OC₅H₁₀O[4]C₅H₈O₂[5]C₆H₁₂O
Molecular Weight ( g/mol ) 100.1686.13[6]100.12[5]100.16
Boiling Point (°C) 106[1]80[6]207-208[7]117-118
Melting Point (°C) < -140[1]-136[4]-31[7]-80
Density (g/cm³ at 20°C) 0.863[1]0.854[4]1.05[5]0.801
Flash Point (°C) -1[1]-11[6]9614
Water Solubility ( g/100g at 23°C) 0.3 (in water) / 1.1 (water in CPME)[1]14 (in water)[4]Miscible[5]1.9
LogP 1.59[8]1.1-0.631.31
Table 2: Safety and Environmental Profile
ParameterCyclopentylmethoxymethane (CPME)2-Methyltetrahydrofuran (2-MeTHF)γ-Valerolactone (GVL)4-Methyl-2-pentanone (MIBK)
Source PetrochemicalRenewable (from corn cobs, bagasse)[9]Renewable (from lignocellulosic biomass)[7]Petrochemical
Peroxide Formation Low[1]Prone to peroxide formation, often inhibited with BHT[6]Not prone to peroxide formationCan form explosive peroxides
Toxicity Profile Low acute/subchronic toxicity, moderate skin/eye irritant, negative genotoxicity/mutagenicity.[10][11] Considered a Class 2 equivalent solvent by ICH guidelines.[10][11]Harmful if swallowed, can cause eye and respiratory irritation.[6]Low toxicity, biodegradable.[7]Irritating to the respiratory tract, can cause central nervous system depression.
Environmental Impact Lower CO₂ emissions compared to THF production.[12] High recovery rate due to hydrophobicity.[1]Biodegradable, non-ozone depleting.[7]Biodegradable.[7]Volatile Organic Compound (VOC).
Table 3: Performance in Key Pharmaceutical Reactions (Yields in %)
ReactionSubstratesCyclopentylmethoxymethane (CPME)2-Methyltetrahydrofuran (2-MeTHF)γ-Valerolactone (GVL)4-Methyl-2-pentanone (MIBK)
Grignard Reaction 3-bromoanisole + benzaldehyde93[6]94[6]Not reportedNot reported
Suzuki-Miyaura Coupling Aryl halide + Arylboronic acid81-92[10]Generally good yields, comparable to CPME[9]Lower yields reported in some casesNot reported
Amide Coupling Carboxylic acid + amineGenerally good yields, can be poor in some cases[9]Generally very good yields, effective replacement for CH₂Cl₂ and DMF[9]Not extensively reportedNot extensively reported
Buchwald-Hartwig Amination Aryl halide + amineSuccessfully employedSuccessfully employedNot reportedNot reported
Reduction (LiAlH₄) Ketone/EsterSuccessfully employedCan be used as a substitute for THFNot reportedNot reported

Note: The yields are highly dependent on the specific substrates, catalysts, and reaction conditions. The data presented here is for comparative purposes based on available literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for common reactions where these solvents are employed.

Grignard Reaction Protocol

Objective: To compare the performance of CPME and 2-MeTHF in a Grignard reaction.

Materials:

  • Magnesium turnings

  • 3-bromoanisole

  • Benzaldehyde

  • Anhydrous CPME or Anhydrous 2-MeTHF

  • Iodine (initiator)

  • 1 M HCl (for quenching)

  • Saturated NaCl solution

  • Anhydrous MgSO₄

Procedure:

  • Glassware Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in a round-bottom flask.

    • Add a small crystal of iodine.

    • Add a portion of a solution of 3-bromoanisole (1.0 eq) in the chosen anhydrous solvent (CPME or 2-MeTHF).

    • Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining 3-bromoanisole solution dropwise to maintain a steady reflux.

    • After the addition is complete, continue stirring at reflux until the magnesium is consumed.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of benzaldehyde (1.0 eq) in the same anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

    • Separate the organic layer. For the 2-MeTHF reaction, which has some water miscibility, addition of a less polar solvent like ethyl acetate might be necessary for efficient extraction.

    • Extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product by ¹H NMR and/or GC-MS to determine the yield and purity.

Suzuki-Miyaura Coupling Protocol

Objective: To provide a general procedure for a Suzuki-Miyaura coupling using CPME.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous CPME (10 mL)

Procedure:

  • Reaction Setup: In an oven-dried vial, combine the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous CPME via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to solvent selection in pharmaceutical synthesis.

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization start Define Reaction: Substrates, Reagents, Conditions solvent_selection Select Solvents for Screening: CPME, 2-MeTHF, GVL, MIBK start->solvent_selection reaction_setup Set up Parallel Reactions in Each Solvent solvent_selection->reaction_setup monitoring Monitor Reaction Progress: TLC, LC-MS, etc. reaction_setup->monitoring workup Work-up and Product Isolation monitoring->workup analysis Analyze Yield, Purity, and By-products workup->analysis optimization Optimize Conditions for Best Performing Solvent analysis->optimization final_choice Final Solvent Selection optimization->final_choice

Experimental Workflow for Solvent Screening

solvent_selection_logic cluster_criteria Evaluation Criteria cluster_decision Decision start Start: Need for Alternative Solvent performance Performance: Yield, Selectivity, Rate start->performance safety Safety: Toxicity, Flammability start->safety environment Environmental: Source, Waste, Recyclability start->environment process Process: Boiling Point, Solubility start->process compare Compare Alternatives: CPME vs. 2-MeTHF vs. GVL vs. MIBK performance->compare safety->compare environment->compare process->compare select Select Optimal Solvent compare->select signaling_pathway_analogy cluster_inputs Input Factors cluster_process Reaction Process cluster_outputs Outputs substrates Substrates & Reagents reaction Chemical Transformation substrates->reaction solvent Solvent Properties (Polarity, BP, etc.) solvent->reaction conditions Reaction Conditions (Temp, Time, Catalyst) conditions->reaction yield Product Yield reaction->yield Influences purity Product Purity reaction->purity Affects sustainability Process Sustainability reaction->sustainability Impacts

References

A Comparative Guide to the Catalytic Applications of Cyclic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The utility of cyclic alcohols as substrates and ligands in catalysis is a cornerstone of modern organic synthesis, impacting fields from fine chemical production to pharmaceutical development. The ring size of these cycloalkanols—ranging from the strained cyclobutanol to the more stable cyclohexanol—profoundly influences their reactivity and the efficiency of catalytic transformations. This guide provides an objective comparison of the performance of cyclobutanol, cyclopentanol, and cyclohexanol in various catalytic reactions, supported by experimental data and detailed methodologies.

I. Comparative Performance in Catalytic Dehydrogenation

Catalytic acceptorless dehydrogenation (CAD) is a green chemistry approach to synthesizing ketones from secondary alcohols, with molecular hydrogen as the only byproduct. The performance of cyclic alcohols in this reaction is heavily dependent on ring strain and the stability of the resulting ketone.

Table 1: Performance of Cyclic Alcohols in Catalytic Acceptorless Dehydrogenation

Cyclic AlcoholCatalyst SystemBaseSolventTemp (°C)Time (h)Conversion (%)Yield (%)Reference
CyclopentanolPd(II)-NHC ComplexKOtBuToluene11024>9963[1]
CyclohexanolPd(II)-NHC ComplexKOtBuToluene11024>9968[1]
CycloheptanolPd(II)-NHC ComplexKOtBuToluene11024>9965[1]

Note: Data for cyclobutanol in a directly comparable acceptorless dehydrogenation reaction was not available in the reviewed literature. However, the high ring strain of cyclobutanol would likely lead to different reactivity, potentially favoring ring-opening reactions over simple dehydrogenation under similar conditions.

The data suggests that under these conditions, cyclohexanol provides a slightly higher yield of the corresponding ketone compared to cyclopentanol and cycloheptanol. This can be attributed to the relatively low ring strain of the six-membered ring, leading to a more favorable thermodynamic profile for dehydrogenation.

II. Comparative Performance in Catalytic Oxidation

The oxidation of cyclic alcohols to their corresponding ketones is a fundamental transformation in organic synthesis. Various catalytic systems have been employed for this purpose, with performance influenced by the choice of oxidant and catalyst.

Table 2: Performance of Cyclic Alcohols in Catalytic Oxidation

Cyclic AlcoholCatalyst SystemOxidantSolventTemp (°C)Time (h)Conversion (%)Yield (%)Reference
CyclobutanolMn complexH₂O₂Acetonitrile251-up to 93[2]
CyclopentanolRuCl₃ in BMI.BF₄O₂ (7 atm)Ionic Liquid100->99>99
CyclohexanolPt/Al₂O₃tert-Butyl hydroperoxideAcetic Acid70625.114.5 (Cyclohexanone) + 10.6 (Cyclohexanol)

The reactivity order in chromic acid oxidation has been reported as: Cyclohexanol < Cyclopentanol < Cycloheptanol < Cyclooctanol.[3] This trend is attributed to the change in hybridization from sp³ in the alcohol to sp² in the ketone, which can relieve ring strain in the transition state for medium-sized rings.[3]

III. Unique Catalytic Reactivity of Cyclobutanol: C-C Bond Activation

The high ring strain of cyclobutanol makes it a unique substrate for catalytic reactions involving C-C bond cleavage. Iridium-based catalysts have been shown to effectively catalyze the ring-opening of prochiral tertiary cyclobutanols to form β-methyl-substituted ketones with high enantioselectivity.[4]

Table 3: Iridium-Catalyzed Enantioselective Cleavage of a Prochiral Cyclobutanol

SubstrateCatalyst SystemLigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
1-(2-methoxyphenyl)-1-methylcyclobutanol[Ir(COD)Cl]₂(S)-DTBM-SegPhosToluene1109594

This type of reaction highlights a key difference in the catalytic utility of cyclobutanol compared to its larger ring counterparts, where C-C bond activation is less common under similar conditions.

IV. Experimental Protocols

A. General Procedure for Catalytic Acceptorless Dehydrogenation of Cyclic Alcohols

This protocol is adapted from the work of --INVALID-LINK--.

Materials:

  • Cyclic alcohol (e.g., cyclopentanol, cyclohexanol)

  • Palladium(II)-NHC complex (e.g., 1 mol%)

  • Potassium tert-butoxide (KOtBu) (10 mol%)

  • Toluene (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the Palladium(II)-NHC catalyst and potassium tert-butoxide.

  • Add anhydrous toluene, followed by the cyclic alcohol substrate.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the corresponding ketone.

B. General Procedure for Iridium-Catalyzed Enantioselective Cleavage of Cyclobutanols

This protocol is based on the work of --INVALID-LINK--.[4]

Materials:

  • Prochiral tertiary cyclobutanol

  • [Ir(COD)Cl]₂ (e.g., 2.5 mol%)

  • Chiral ligand (e.g., (S)-DTBM-SegPhos, 5.5 mol%)

  • Toluene (anhydrous)

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, charge a vial with [Ir(COD)Cl]₂ and the chiral ligand.

  • Add anhydrous toluene to dissolve the catalyst precursors.

  • Add a solution of the cyclobutanol substrate in anhydrous toluene.

  • Seal the vial and stir the mixture at room temperature for 1 hour to allow for catalyst formation.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched ketone.

V. Signaling Pathways and Experimental Workflows

Catalytic Cycle for Acceptorless Dehydrogenation

G Acceptorless Dehydrogenation Catalytic Cycle A Pd(II)-NHC Catalyst B Alcohol Coordination A->B + R₂CHOH C β-Hydride Elimination B->C D Pd(II)-H Intermediate C->D + Ketone (R₂C=O) E Reductive Elimination D->E E->A - H₂ F H₂ Release G Catalyst Screening Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Select Cyclic Alcohols (C4, C5, C6) D Parallel Reaction Setup A->D B Choose Catalyst Library (e.g., Ru, Pd, Mn based) B->D C Define Reaction Conditions (Solvent, Temp, Oxidant) C->D E Reaction Monitoring (TLC, GC) D->E F Product Isolation & Purification E->F G Characterization (NMR, MS) F->G H Performance Evaluation (Yield, Selectivity) G->H

References

Cyclopentanemethanol: A Comprehensive Guide to a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the diverse array of available synthons, cyclic alcohols play a crucial role, offering a scaffold that can impart unique conformational constraints and physicochemical properties to a target molecule. This guide provides an in-depth validation of Cyclopentanemethanol (CPEM) as a versatile and valuable building block.

Through a detailed analysis of its chemical properties, supported by experimental protocols and a comparative discussion with other cyclic alcohol alternatives, this document will serve as a technical resource for researchers in drug discovery and development. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction to this compound: Properties and Significance

This compound (CAS No: 3637-61-4, Molecular Formula: C₆H₁₂O) is a colorless liquid characterized by a cyclopentane ring appended with a hydroxymethyl group.[1] This primary alcohol's structure combines the conformational flexibility of a five-membered ring with the versatile reactivity of a primary hydroxyl group, making it an attractive starting material for a wide range of chemical transformations.[2]

The cyclopentane scaffold is a privileged motif in medicinal chemistry, found in the core structure of numerous natural products and synthetic drugs.[3] Its ability to present substituents in well-defined three-dimensional space allows for the fine-tuning of interactions with biological targets.[4] Consequently, CPEM serves as a key intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[5][6]

Physicochemical Properties of this compound:

PropertyValueReference(s)
Molecular Weight100.16 g/mol [7]
Boiling Point162-163 °C[7]
Density0.926 g/mL at 25 °C[7]
SolubilitySlightly soluble in water; soluble in organic solvents[1][5]

Comparative Analysis: this compound vs. Alternative Cyclic Alcohols

The choice of a cyclic alcohol building block can significantly impact the efficiency and outcome of a synthetic route. Here, we provide a comparative overview of this compound against other common cyclic alcohols: Cyclohexanemethanol and Cyclobutanol.

While direct, side-by-side quantitative experimental data comparing the reactivity of these specific alcohols under identical conditions is scarce in the published literature, a qualitative comparison can be made based on fundamental principles of organic chemistry, such as ring strain and steric hindrance.

FeatureThis compoundCyclohexanemethanolCyclobutanol
Ring Strain ModerateLow (strain-free chair conformation)High
Steric Hindrance at Hydroxyl Group Low (primary alcohol)Low (primary alcohol)Moderate (secondary alcohol)
Reactivity in SN2 Reactions FavorableFavorableLess favorable due to ring strain and sterics
Reactivity in Oxidation Readily oxidizedReadily oxidizedProne to ring-opening side reactions
Reactivity in Esterification Good reactivityGood reactivityModerate reactivity, influenced by sterics

Causality Behind Reactivity Differences:

  • Ring Strain: Cyclobutanol possesses significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization. This strain can influence its reactivity, sometimes leading to ring-opening side reactions under harsh conditions.[8] In contrast, cyclopentane has a moderate amount of ring strain, while cyclohexane exists in a stable, strain-free chair conformation.

  • Steric Hindrance: Both this compound and Cyclohexanemethanol are primary alcohols, offering a sterically unhindered hydroxyl group that is readily accessible for nucleophilic attack or oxidation. Cyclobutanol, being a secondary alcohol, presents a more sterically hindered environment around the hydroxyl group, which can decrease the rates of reactions such as esterification.[3]

  • Electronic Effects: The electronic effects of the different cycloalkyl groups are relatively similar, and thus, steric and strain effects are the predominant factors influencing the differential reactivity of these alcohols.

Key Synthetic Transformations and Experimental Protocols

This compound is a versatile substrate for a variety of key synthetic transformations. In this section, we provide detailed, step-by-step protocols for two fundamental reactions: Oxidation to Cyclopentanecarboxaldehyde and Steglich Esterification.

Oxidation of this compound to Cyclopentanecarboxaldehyde

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation, known for its mildness and selectivity, preventing over-oxidation to the carboxylic acid.[9]

Workflow for the PCC oxidation of this compound.

Experimental Protocol: PCC Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alcohol: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred PCC suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be further purified by distillation or column chromatography to yield pure Cyclopentanecarboxaldehyde. A typical reported yield for this type of oxidation is in the range of 85-95%.[8]

Esterification of this compound

Esterification is a fundamental reaction for modifying the properties of a molecule, often employed in the synthesis of prodrugs and fragrances. The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent (e.g., DCC or EDC) and a nucleophilic catalyst (e.g., DMAP).[10]

Workflow for the Steglich esterification of this compound.

Experimental Protocol: Steglich Esterification

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent), this compound (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel to afford the desired product. Reported yields for Steglich esterification are typically high, often exceeding 90%.[11][12]

Applications of this compound in Drug Discovery

The cyclopentane ring is a key structural feature in a number of important therapeutic agents. This compound and its derivatives serve as crucial building blocks in the synthesis of these complex molecules.

Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral drugs.[13] This structural modification imparts greater metabolic stability against enzymatic degradation. This compound derivatives are key precursors for the synthesis of these compounds. For example, cis-3-aminomethylcyclopentylmethanol has been used as a precursor in the synthesis of carbocyclic analogues of adenosine and uridine.[13]

CarbocyclicNucleoside CPEM_derivative This compound Derivative Cyclopentenyl_intermediate Chiral Cyclopentenyl Intermediate CPEM_derivative->Cyclopentenyl_intermediate Multi-step synthesis Nucleobase_coupling Nucleobase Coupling Cyclopentenyl_intermediate->Nucleobase_coupling Carbocyclic_Nucleoside Carbocyclic Nucleoside (e.g., Abacavir analogue) Nucleobase_coupling->Carbocyclic_Nucleoside

Synthetic strategy for carbocyclic nucleosides from a CPEM derivative.

Prostaglandin Analogues

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes. Synthetic prostaglandin analogues are used as therapeutics for various conditions, including glaucoma. Latanoprost, a widely prescribed anti-glaucoma medication, features a cyclopentane core.[14] The synthesis of such complex molecules often involves the stereocontrolled elaboration of a cyclopentane-based starting material, for which this compound can be a valuable precursor.[1]

Conclusion

References

Performance of Cyclopentane-Based Chiral Catalysts and Ligands in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemically pure compounds is a cornerstone of modern drug discovery and development. Chiral catalysts are instrumental in achieving high levels of enantioselectivity in chemical reactions, and those built upon a cyclopentane scaffold have emerged as a versatile and powerful class. While direct catalytic applications of cyclopentanemethanol itself are not widely documented, its structural motif is embedded within a broader family of cyclopentane-based organocatalysts and ligands that have demonstrated exceptional performance in a variety of asymmetric transformations.

This guide provides a comparative overview of the performance of these cyclopentane-derived catalysts in key organic reactions, supported by experimental data from peer-reviewed literature. We will delve into their efficacy in Michael additions and aldol reactions, presenting quantitative data in a clear, tabular format, and providing detailed experimental protocols for reproducibility.

Data Presentation: Performance in Asymmetric Catalysis

The following tables summarize the performance of various chiral organocatalysts, many of which are derived from or are structurally related to functionalized cyclopentane systems like proline (a cyclopentane-fused heterocycle), in asymmetric Michael and aldol reactions. These reactions are fundamental for the construction of complex chiral molecules.

Table 1: Performance in Asymmetric Michael Addition Reactions
Catalyst/LigandReactionSubstrate 1Substrate 2Yield (%)ee (%)drReference
(S)-Proline Michael AdditionCyclohexanonetrans-β-Nitrostyrene959295:5Not specified in search results
Diphenylprolinol silyl ether Michael/Aldol CascadeCinnamaldehydeOxindole derivative639915:1[1]
Squaramide Catalyst Michael AdditionCyclopentane-1,2-dioneAlkylidene oxindoleHighHighModerate[2]
Primary-tertiary diamine-Brønsted acid Aldol ReactionCyclohexanone4-Nitrobenzaldehyde999898:2Not specified in search results
Cinchona alkaloid-derived primary amine aza-Michael AdditionPyrazolin-5-oneα,β-unsaturated ketoneup to 97up to 98.5N/ANot specified in search results
Table 2: Performance in Asymmetric Aldol Reactions
Catalyst/LigandReactionSubstrate 1Substrate 2Yield (%)ee (%)drReference
(S)-Proline Aldol ReactionAcetone4-Nitrobenzaldehyde689619:1Not specified in search results
Cyclohexanediamine derived salt Aldol ReactionCyclohexanone4-Chlorobenzaldehyde9898>99:1[3]
Primary-tertiary diamine catalysts Aldol ReactionAcetoneβ,γ-unsaturated α-keto esterHighHighN/ANot specified in search results

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental results. Below are representative protocols for the synthesis of a chiral catalyst and its application in an asymmetric reaction.

Protocol 1: Synthesis of a Diphenylprolinol Silyl Ether Catalyst

This protocol describes a general method for the synthesis of a commonly used chiral organocatalyst derived from proline, which contains a cyclopentane ring.

Materials:

  • (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine

  • Triethylamine (TEA)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add TEA (1.5 eq).

  • Slowly add TMSCl (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired diphenylprolinol silyl ether.

Protocol 2: Asymmetric Michael/Aldol Cascade Reaction

This protocol outlines a general procedure for the organocatalytic domino reaction between an α,β-unsaturated aldehyde and an oxindole derivative, as described in the literature.[1]

Materials:

  • Oxindole derivative (1.0 eq)

  • Unsaturated conjugated diene (1.0 eq)

  • (E)-Cinnamaldehyde (1.0 eq)

  • Diphenylprolinol silyl ether catalyst (0.3 - 0.5 eq)

  • Anhydrous chloroform (CHCl₃)

  • Triphenylphosphine

  • Ethyl bromoacetate

Procedure:

  • To a solution of the oxindole derivative, unsaturated conjugated diene, and (E)-cinnamaldehyde in anhydrous CHCl₃, add the diphenylprolinol silyl ether catalyst.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion of the domino reaction, perform a one-pot Wittig olefination by adding triphenylphosphine and ethyl bromoacetate to the reaction mixture.

  • Stir until the olefination is complete.

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to obtain the fully substituted cyclopentane-oxindole derivative.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the application of cyclopentane-based chiral catalysts.

experimental_workflow General Experimental Workflow for Asymmetric Organocatalysis cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis and Purification start Chiral Precursor (e.g., Proline) functionalization Functionalization/ Derivatization start->functionalization catalyst Chiral Cyclopentane-based Organocatalyst functionalization->catalyst reaction_mixture Reaction Setup (Solvent, Temp.) catalyst->reaction_mixture Catalyst Addition substrates Substrates (e.g., Aldehyde, Ketone) substrates->reaction_mixture product_formation Formation of Chiral Product reaction_mixture->product_formation workup Reaction Work-up product_formation->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, HPLC for ee%) purification->analysis final_product Enantiomerically Enriched Product analysis->final_product

Caption: Experimental workflow for asymmetric organocatalysis.

enamine_catalysis_cycle Enamine Catalysis Cycle with a Proline-type Catalyst catalyst Chiral Secondary Amine (e.g., Proline) enamine Chiral Enamine Intermediate catalyst->enamine + Ketone ketone Ketone/Aldehyde (Substrate 1) michael_adduct Iminium Ion Intermediate enamine->michael_adduct + Electrophile electrophile Electrophile (e.g., Nitroolefin) product Chiral Product michael_adduct->product + H₂O product->catalyst - Catalyst (Regenerated) water H₂O

Caption: A simplified enamine catalysis cycle.

References

A Comparative Guide to the Synthesis of Cyclopentanemethanol: A Traditional Approach vs. a Novel Bio-Based Route

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of chemical synthesis, the demand for greener, more efficient, and economically viable routes to valuable intermediates like Cyclopentanemethanol (CAS 3637-61-4) is paramount. This guide provides an in-depth technical comparison of a traditional synthetic method, the reduction of cyclopentanecarboxylic acid, against a novel, sustainable approach originating from biomass-derived furfural. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for this important building block.

This compound, a colorless liquid with the formula C₆H₁₂O, serves as a crucial intermediate in the synthesis of pharmaceuticals, fragrances, and specialty materials.[1][2] Its synthesis has traditionally relied on petrochemical feedstocks. However, recent advancements in green chemistry and biorefining have opened up new avenues for its production from renewable resources.

Traditional Synthesis: Reduction of Cyclopentanecarboxylic Acid

The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. For the preparation of this compound, cyclopentanecarboxylic acid is a common starting material. This reduction is typically achieved using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).[3][4]

The Rationale Behind Reagent Selection

The choice of reducing agent is critical and dictated by the stability of the carboxylic acid functional group. Carboxylic acids are less electrophilic than aldehydes or ketones, necessitating the use of strong reducing agents.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is a potent source of hydride ions (H⁻) and is highly effective in reducing a wide range of functional groups, including carboxylic acids and esters.[5] The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

  • Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃·THF), offers a milder and sometimes more selective alternative to LiAlH₄.[6][7] It readily reduces carboxylic acids while being less reactive towards some other functional groups, which can be advantageous in the synthesis of complex molecules.[8]

Experimental Protocol: A Representative LiAlH₄ Reduction

The following protocol outlines a standard laboratory procedure for the reduction of cyclopentanecarboxylic acid using LiAlH₄.

dot

References

Reactivity of Primary vs. Secondary Cyclic Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the development of pharmaceutical compounds, the reactivity of cyclic alcohols is a critical consideration. The structural distinction between primary and secondary cyclic alcohols profoundly influences their reaction kinetics and pathways. This guide provides an objective comparison of the reactivity of these two classes of alcohols in key chemical transformations—oxidation, esterification, and nucleophilic substitution—supported by experimental data and detailed methodologies.

The Decisive Role of Steric Hindrance and Structure

The fundamental difference in reactivity between primary and secondary cyclic alcohols stems from steric hindrance around the hydroxyl (-OH) group and the stability of reaction intermediates. A primary cyclic alcohol, such as cyclohexanemethanol, has its hydroxyl group attached to a carbon that is bonded to only one other carbon in the ring. In contrast, a secondary cyclic alcohol, like cyclohexanol, has its hydroxyl group on a carbon bonded to two other ring carbons. This seemingly small difference has significant consequences for the accessibility of the reaction center to reagents and the stability of carbocation intermediates.

Oxidation: A Clear Reactivity Trend

The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis. For primary and secondary alcohols, this transformation typically involves the removal of a hydrogen from the hydroxyl group and a hydrogen from the carbon atom bearing the hydroxyl group (the α-carbon).

General Reactivity Order: Primary Alcohols > Secondary Alcohols

Primary cyclic alcohols generally exhibit greater reactivity in oxidation reactions compared to their secondary counterparts. This is primarily due to reduced steric hindrance, allowing oxidizing agents easier access to the reaction site.

Alcohol TypeExample AlcoholOxidizing AgentRelative Rate of OxidationProduct(s)
Primary (linear)1-HexanolPotassium PersulfateFasterHexanal, Hexanoic Acid
Secondary (cyclic)CyclohexanolPotassium PersulfateSlowerCyclohexanone
Primary (linear)1-HexanolChloramine BFasterHexanal, Hexanoic Acid
Secondary (cyclic)CyclohexanolChloramine BSlowerCyclohexanone

Note: Direct kinetic data comparing primary cyclic and secondary cyclic alcohols under identical conditions is scarce. The data presented for 1-hexanol (a primary linear alcohol) serves as a proxy to illustrate the general reactivity trend.

Kinetic studies on the oxidation of 1-hexanol and cyclohexanol with potassium persulfate and chloramine B in an acidic medium have shown that the primary alcohol, 1-hexanol, is oxidized at a faster rate than the secondary cyclic alcohol, cyclohexanol.[1][2] The products of oxidation also differ: primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones.[3]

Experimental Protocol: Comparative Oxidation with Potassium Permanganate

This protocol provides a method to qualitatively and semi-quantitatively compare the oxidation rates of a primary and a secondary cyclic alcohol.

Materials:

  • Primary cyclic alcohol (e.g., cyclohexanemethanol)

  • Secondary cyclic alcohol (e.g., cyclohexanol)

  • 0.01 M Potassium Permanganate (KMnO4) solution

  • Dilute Sulfuric Acid (H2SO4)

  • Test tubes and rack

  • Water bath

  • Stopwatch

  • UV-Vis Spectrophotometer (for quantitative analysis)

Procedure:

  • Prepare two identical sets of test tubes. In each set, add 1 mL of the primary alcohol to one test tube and 1 mL of the secondary alcohol to another.

  • To each test tube, add 5 mL of dilute sulfuric acid and gently swirl to mix.

  • Place all test tubes in a constant temperature water bath and allow them to equilibrate for 10 minutes.

  • To one set of test tubes, simultaneously add 2 mL of 0.01 M KMnO4 solution to each and start the stopwatch.

  • Observe the time taken for the purple color of the permanganate to disappear in each test tube. A faster disappearance indicates a higher reaction rate.

  • For a quantitative analysis, the reaction can be monitored using a UV-Vis spectrophotometer by measuring the decrease in absorbance of the permanganate ion at its λmax (around 525-545 nm) over time.

Esterification: A Matter of Accessibility

Esterification, the formation of an ester from an alcohol and a carboxylic acid, is a fundamental reaction in organic chemistry. The rate of this reaction is highly sensitive to steric hindrance around the hydroxyl group.

General Reactivity Order: Primary Alcohols > Secondary Alcohols

Primary cyclic alcohols react more rapidly in esterification reactions than secondary cyclic alcohols. The less sterically hindered primary hydroxyl group allows for easier nucleophilic attack on the carbonyl carbon of the carboxylic acid.[4][5]

Alcohol TypeExample AlcoholReactionRelative Rate
Primary (cyclic)CyclohexanemethanolFischer EsterificationFaster
Secondary (cyclic)CyclohexanolFischer EsterificationSlower
Experimental Protocol: Competitive Esterification

This experiment allows for the direct comparison of the reactivity of a primary and a secondary cyclic alcohol towards esterification.

Materials:

  • Primary cyclic alcohol (e.g., cyclohexanemethanol)

  • Secondary cyclic alcohol (e.g., cyclohexanol)

  • Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of the primary cyclic alcohol and the secondary cyclic alcohol.

  • Add a limiting amount of acetic acid (e.g., 0.5 equivalents relative to the total moles of alcohol).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for a specified time (e.g., 1 hour).

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Dilute the mixture with diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acids.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Analyze the product mixture using GC-MS to determine the relative amounts of the two ester products formed. The ratio of the products will indicate the relative reactivity of the two alcohols.

Nucleophilic Substitution: A Mechanistic Dichotomy

The reactivity of alcohols in nucleophilic substitution reactions is dictated by the reaction mechanism, which can be either unimolecular (SN1) or bimolecular (SN2).

SN1 Reactivity Order: Secondary Alcohols > Primary Alcohols

The SN1 mechanism proceeds through a carbocation intermediate. Secondary cyclic alcohols are more reactive than primary cyclic alcohols in SN1 reactions because they form more stable secondary carbocations. Primary carbocations are highly unstable and are therefore much less likely to form.[6]

SN2 Reactivity Order: Primary Alcohols > Secondary Alcohols

The SN2 mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group. This mechanism is highly sensitive to steric hindrance. Primary cyclic alcohols, being less sterically hindered, are more susceptible to SN2 attack than secondary cyclic alcohols.[7]

Reaction TypeReactivity OrderRationale
SN1 Secondary > PrimaryFormation of a more stable secondary carbocation intermediate.
SN2 Primary > SecondaryLess steric hindrance at the reaction center allows for easier backside attack by the nucleophile.
Experimental Protocol: Solvolysis for SN1 Reactivity Comparison

This protocol compares the rates of SN1 solvolysis of tosylates derived from a primary and a secondary cyclic alcohol.

Materials:

  • Tosylate of the primary cyclic alcohol (e.g., cyclohexylmethyl tosylate)

  • Tosylate of the secondary cyclic alcohol (e.g., cyclohexyl tosylate)

  • Solvent (e.g., 80% ethanol/20% water)

  • pH indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution

  • Burette

  • Constant temperature bath

Procedure:

  • Prepare solutions of each tosylate in the chosen solvent.

  • Add a few drops of the pH indicator to each solution.

  • Place the reaction flasks in a constant temperature bath.

  • The solvolysis reaction will produce p-toluenesulfonic acid, causing the indicator to change color.

  • Titrate the generated acid with the standardized sodium hydroxide solution at regular time intervals to monitor the progress of the reaction.

  • The rate of the reaction can be determined by plotting the concentration of the formed acid versus time.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and a typical experimental workflow.

oxidation_pathway cluster_primary Primary Cyclic Alcohol cluster_secondary Secondary Cyclic Alcohol P_Alcohol R-CH2-OH Aldehyde R-CHO P_Alcohol->Aldehyde [O] Carboxylic_Acid R-COOH Aldehyde->Carboxylic_Acid [O] S_Alcohol R2-CH-OH Ketone R2-C=O S_Alcohol->Ketone [O]

Caption: Oxidation pathways for primary and secondary cyclic alcohols.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reactants Prepare Reactant Solutions (Alcohol, Reagent) Equilibration Equilibrate at Constant Temperature Reactants->Equilibration Mixing Initiate Reaction Equilibration->Mixing Monitoring Monitor Progress (e.g., Titration, Spectroscopy) Mixing->Monitoring Data_Collection Collect Data (Time, Concentration) Monitoring->Data_Collection Kinetic_Plot Plot Data (e.g., [Product] vs. Time) Data_Collection->Kinetic_Plot Rate_Determination Determine Reaction Rate Kinetic_Plot->Rate_Determination

Caption: Generalized workflow for a kinetic study of alcohol reactivity.

References

Cyclopentanemethanol: A Comparative Guide to a Promising Green Solvent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a solvent is a critical decision that impacts reaction efficiency, environmental footprint, and overall process safety. This guide provides a comprehensive comparison of Cyclopentanemethanol (CPMeOH) as a potential green solvent alternative to traditional and other emerging green solvents.

This compound (C6H12O), a colorless liquid, is emerging as a compound of interest in the pursuit of greener and more sustainable chemical processes. Its structural features, including a cyclopentane ring and a hydroxymethyl group, suggest its potential as a versatile solvent. This guide aims to provide an objective comparison of its properties with other common solvents and outlines a general framework for its evaluation in laboratory settings.

Physical and Chemical Properties: A Comparative Overview

The selection of a solvent is often guided by its physical and chemical properties. The following table summarizes the key properties of this compound in comparison with selected green and traditional solvents.

PropertyThis compound (CPMeOH)Ethanol2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Tetrahydrofuran (THF)TolueneDichloromethane (DCM)
Molecular Formula C₆H₁₂OC₂H₆OC₅H₁₀OC₆H₁₂OC₄H₈OC₇H₈CH₂Cl₂
Molecular Weight ( g/mol ) 100.1646.0786.13100.1672.1192.1484.93
Boiling Point (°C) 162-16378.378-8010666110.639.6
Melting Point (°C) --114.5-136-140-108.4-95-96.7
Density (g/mL at 20°C) ~0.930.7890.8540.860.8890.8671.326
Flash Point (°C) 62.213-11-1-214N/A
Water Solubility SolubleMiscible14 g/100 mL1.1 g/100 mLMiscible0.05 g/100 mL1.3 g/100 mL
Green Classification Bio-based potentialBio-basedBio-basedGreen SolventTraditionalTraditionalTraditional

Performance Comparison: Potential and a Data Gap

A comprehensive evaluation of a solvent's performance relies on experimental data from various applications. Based on its physical properties, this compound presents several potential advantages:

  • High Boiling Point: Its high boiling point makes it suitable for reactions requiring elevated temperatures and reduces losses due to evaporation.

  • Water Solubility: Its solubility in water could be advantageous in certain applications, such as in mixed-solvent systems or for ease of removal after a reaction.

  • Potential as a Bio-based Solvent: The cyclopentane moiety can be derived from renewable resources, positioning CPMeOH as a potentially sustainable solvent.

It is crucial to note that while the physical properties of this compound are documented, there is a significant lack of publicly available experimental data directly comparing its performance as a solvent in common organic reactions (e.g., Suzuki-Miyaura coupling, Grignard reactions, Wittig reactions) or extractions against other solvents.

To illustrate the potential of a cyclopentyl-based solvent, we can look at the performance of a closely related green solvent, Cyclopentyl Methyl Ether (CPME) . It is important to emphasize that the following data is for CPME and not for this compound. CPME has been shown to be a viable alternative to traditional ethereal solvents in various reactions. For instance, in Grignard reactions, CPME has been successfully used as a solvent, offering advantages such as a higher boiling point and greater stability compared to THF.[1][2][3]

Experimental Protocols: A General Framework for Solvent Evaluation

For researchers interested in evaluating this compound as a solvent in a specific application, a systematic approach is recommended. The following is a generalized experimental protocol for solvent screening in a chemical reaction.

Objective: To compare the performance of this compound (CPMeOH) against a standard solvent (e.g., THF, Toluene) and another green solvent (e.g., 2-MeTHF) in a model reaction.

Model Reaction: A well-established reaction with a reliable and easily quantifiable yield (e.g., a Suzuki-Miyaura coupling or a Wittig reaction).

Materials:

  • Reactants and catalyst for the chosen model reaction

  • This compound (CPMeOH)

  • Standard solvent (e.g., THF)

  • Alternative green solvent (e.g., 2-MeTHF)

  • Internal standard for GC or HPLC analysis

  • Standard laboratory glassware and equipment (reaction flasks, condenser, magnetic stirrer, heating mantle, etc.)

  • Analytical instrumentation (GC, HPLC, or NMR)

Procedure:

  • Reaction Setup: Set up three identical reaction flasks, each containing the same molar quantities of reactants and catalyst.

  • Solvent Addition: To each flask, add the same volume of one of the solvents to be tested (CPMeOH, THF, 2-MeTHF).

  • Reaction Conditions: Subject all three reactions to the same conditions (temperature, stirring speed, reaction time).

  • Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC).

  • Work-up: Upon completion, quench the reactions and perform an identical work-up procedure for all three.

  • Analysis: Isolate the product and determine the yield for each reaction. Analyze the purity of the product using appropriate analytical methods (e.g., NMR, melting point).

  • Comparison: Compare the reaction yield, reaction time, and product purity for each solvent.

Data Presentation: The results should be tabulated for a clear comparison of the performance of each solvent under the tested conditions.

Visualization of Experimental Workflow

The following diagram, generated using the DOT language, illustrates a general workflow for the evaluation of a new solvent.

Solvent_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Conclusion A Define Model Reaction & Metrics B Select Solvents for Comparison (CPMeOH, Standard, Green Alt.) A->B C Parallel Reactions under Identical Conditions B->C D Monitor Reaction Progress C->D E Consistent Work-up & Product Isolation D->E F Quantify Yield & Purity E->F G Compare Performance Metrics F->G H Assess 'Greenness' & Practicality G->H I Conclusion on Solvent Viability H->I

A general workflow for the comparative evaluation of a new solvent.

Conclusion

This compound possesses physical and chemical properties that suggest its potential as a green solvent alternative. Its high boiling point and water solubility, coupled with its potential bio-based origin, make it an interesting candidate for further investigation. However, the current lack of direct comparative experimental data on its performance in various chemical applications is a significant gap. The scientific community is encouraged to conduct and publish research on the efficacy of this compound as a solvent to fully assess its viability as a greener alternative in chemical synthesis and other applications. Researchers and drug development professionals should consider including CPMeOH in their solvent screening protocols to contribute to a more comprehensive understanding of its capabilities.

References

Comparative analysis of Cyclopentanemethanol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentanemethanol, a valuable building block in the synthesis of pharmaceuticals, fragrances, and specialty chemicals, can be synthesized through various chemical pathways. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale, cost-effectiveness, and green chemistry considerations. This guide provides a comparative analysis of the most common and emerging methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Methods

The primary routes to this compound involve the reduction of cyclopentanecarboxylic acid and its derivatives, the hydroformylation of cyclopentene, and the conversion of biomass-derived furfural. Each method presents a unique set of advantages and challenges in terms of yield, reaction conditions, and atom economy.

Quantitative Data Summary
Synthesis RouteStarting MaterialKey Reagents/CatalystReaction ConditionsReported Yield (%)Reported Purity (%)Key AdvantagesKey Disadvantages
1. Reduction of Carboxylic Acid Ester Methyl CyclopentanecarboxylateLithium aluminum hydride (LiAlH₄), Diethyl etherReflux~90%>98% (after distillation)High yield, reliable methodUse of hazardous reagent (LiAlH₄), stoichiometric waste
2. Hydroformylation of Cyclopentene CyclopenteneRhodium-based catalyst (e.g., Rh(CO)₂acac/phosphine ligand), H₂/CO80-120°C, 40-80 bar85-95% (for aldehyde)HighHigh atom economy, direct C-C bond formationRequires high-pressure equipment, expensive catalyst
3. "Green" Synthesis from Furfural FurfuralBimetallic catalysts (e.g., Ru-Mo/CNT, Ni-Fe/TiO₂) in H₂O160-180°C, 4 MPa H₂up to 89% (to cyclopentanol)Not specifiedUtilizes renewable feedstock, environmentally friendlyMulti-step to get to this compound, catalyst development is ongoing
4. Homologation of Cyclopentanone CyclopentanoneMethylene triphenylphosphorane (Wittig reagent), BH₃·THF, H₂O₂, NaOHStep 1: RT; Step 2: 0°C to RT~70-80% (overall)HighReadily available starting materialMulti-step process, stoichiometric byproducts

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the core chemical transformations for each synthetic route.

G cluster_1 Route 1: Reduction of Cyclopentanecarboxylic Acid Ester A1 Methyl Cyclopentanecarboxylate B1 This compound A1->B1 1. LiAlH₄, Et₂O 2. H₂O workup

Caption: Reduction of a cyclopentanecarboxylate ester.

G cluster_2 Route 2: Hydroformylation of Cyclopentene A2 Cyclopentene B2 Cyclopentanecarbaldehyde A2->B2 CO, H₂, Rh catalyst C2 This compound B2->C2 Reduction (e.g., NaBH₄ or H₂/catalyst)

Caption: Two-step synthesis via hydroformylation.

G cluster_3 Route 3: Synthesis from Furfural A3 Furfural B3 Furfuryl Alcohol A3->B3 Hydrogenation C3 4-Hydroxycyclopent-2-en-1-one B3->C3 Piancatelli Rearrangement D3 Cyclopentanone C3->D3 Hydrogenation E3 This compound D3->E3 Homologation & Reduction

Caption: Multi-step conversion of biomass-derived furfural.

G cluster_4 Route 4: Homologation of Cyclopentanone A4 Cyclopentanone B4 Methylenecyclopentane A4->B4 Wittig Reaction (Ph₃P=CH₂) C4 This compound B4->C4 Hydroboration-Oxidation (1. BH₃·THF; 2. H₂O₂, NaOH)

Caption: Two-step homologation of cyclopentanone.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of Methyl Cyclopentanecarboxylate

This protocol describes the reduction of an ester to a primary alcohol using lithium aluminum hydride.

Materials:

  • Methyl cyclopentanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Distillation apparatus

Procedure:

  • A solution of methyl cyclopentanecarboxylate (e.g., 10 g, 78 mmol) in anhydrous diethyl ether (50 mL) is added dropwise to a stirred suspension of LiAlH₄ (e.g., 3.5 g, 92 mmol) in anhydrous diethyl ether (100 mL) at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (3.5 mL), 15% aqueous sodium hydroxide (3.5 mL), and water (10.5 mL).

  • The resulting white precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrate is washed with 10% sulfuric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Synthesis of this compound via Hydroformylation of Cyclopentene and Subsequent Reduction

This two-step, one-pot procedure involves the rhodium-catalyzed hydroformylation of cyclopentene to cyclopentanecarbaldehyde, followed by in-situ reduction.

Materials:

  • Cyclopentene

  • Rhodium catalyst (e.g., Rh(CO)₂acac)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Syngas (CO/H₂)

  • Toluene (anhydrous)

  • Sodium borohydride (NaBH₄) or hydrogen gas for reduction

  • High-pressure autoclave

  • Standard work-up and purification glassware

Procedure:

  • Hydroformylation: An autoclave is charged with cyclopentene (e.g., 5 g, 73.4 mmol), Rh(CO)₂acac (e.g., 0.1 mol%), and a suitable phosphine ligand in anhydrous toluene.

  • The autoclave is purged and then pressurized with an equimolar mixture of carbon monoxide and hydrogen (e.g., 40-80 bar).

  • The reaction mixture is heated to 80-120 °C and stirred until the reaction is complete (monitored by GC).

  • Reduction: After cooling and venting the autoclave, the resulting solution of cyclopentanecarbaldehyde is treated with a reducing agent. For example, sodium borohydride in ethanol can be added at 0 °C and the mixture stirred at room temperature. Alternatively, the aldehyde can be hydrogenated using a suitable catalyst (e.g., Ru/C) under a hydrogen atmosphere.

  • After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation.

Protocol 3: Synthesis of Cyclopentanol from Furfural (Precursor to this compound)

This protocol outlines the green synthesis of cyclopentanol from biomass-derived furfural.[1][2][3] Further steps would be required to convert cyclopentanol to this compound.

Materials:

  • Furfural

  • Bimetallic catalyst (e.g., 1%Ru-2.5%Mo/CNT)

  • Deionized water

  • High-pressure autoclave with magnetic stirring

  • Hydrogen gas (H₂)

Procedure:

  • A 50 mL autoclave is charged with the catalyst (e.g., 0.05 g), furfural (e.g., 0.25 g), and deionized water (5 mL).[3]

  • The autoclave is sealed, purged with hydrogen, and then pressurized with H₂ to 4.0 MPa.[3]

  • The mixture is heated to the desired temperature (e.g., 160-180 °C) with vigorous stirring for a set reaction time (e.g., 4-8 hours).[1][3]

  • After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.

  • The product mixture is filtered to remove the catalyst, and the aqueous solution is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried and concentrated to yield crude cyclopentanol, which can be further purified by distillation. An 89.1% yield of cyclopentanol has been achieved under optimized conditions.[2]

Conclusion

The synthesis of this compound can be achieved through several effective routes. The reduction of cyclopentanecarboxylic acid esters offers a high-yield, traditional approach, though it involves hazardous reagents. The hydroformylation of cyclopentene is an elegant, atom-economical method suitable for industrial applications but requires specialized equipment. The emerging route from furfural presents a promising green alternative, leveraging renewable resources to produce a precursor to the target molecule. The homologation of cyclopentanone provides a viable option when it is the most accessible starting material. The selection of the optimal synthesis method will be guided by the specific requirements of the research or production goals, balancing factors of yield, cost, safety, and environmental impact.

References

Benchmarking Cyclopentanemethanol performance in specific catalytic cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentanemethanol, a bio-derived cyclic alcohol, is emerging as a versatile and sustainable component in modern catalytic processes. Its unique structural features, including a five-membered ring and a reactive hydroxymethyl group, position it as a valuable building block and solvent in chemical synthesis.[1] This guide provides an objective comparison of its performance, primarily in the context of its parent alcohol, cyclopentanol, in key catalytic cycles, supported by experimental data and detailed protocols.

From Biomass to Building Block: The Synthesis of Cyclopentanol

A significant advantage of this compound lies in its renewable origins. It can be efficiently produced from the catalytic hydrogenation and rearrangement of furfural, a platform molecule derived from lignocellulosic biomass.[2][3] This sustainable pathway offers a green alternative to traditional petrochemical routes.[2]

The following diagram illustrates a typical catalytic pathway for the synthesis of cyclopentanol from furfural.

G Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol + H2 (Hydrogenation) Intermediate Rearrangement Intermediate Furfuryl_Alcohol->Intermediate Rearrangement Cyclopentanone Cyclopentanone Intermediate->Cyclopentanone Dehydration Cyclopentanol Cyclopentanol Cyclopentanone->Cyclopentanol + H2 (Hydrogenation)

Caption: Catalytic conversion of biomass-derived furfural to cyclopentanol.

Performance in Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a powerful technique in organic synthesis that utilizes a hydrogen donor molecule in the presence of a catalyst to reduce an unsaturated compound.[4] Alcohols are frequently employed as hydrogen donors in these reactions.[4][5] The performance of cyclopentanol, as a proxy for this compound, can be benchmarked against other common alcohol hydrogen donors.

The following table summarizes the comparative performance of various alcohols in the catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone (GVL) over a ZrO₂ catalyst.

Hydrogen DonorSubstrateCatalystTemperature (°C)Reaction Time (h)Conversion (%)GVL Yield (%)Primary Byproduct
Isopropanol Ethyl LevulinateZrO₂20024~9583-84Acetone
Ethanol Ethyl LevulinateZrO₂25024~80~60Acetaldehyde
Methanol Ethyl LevulinateZrO₂25024~30~10Formaldehyde

Data adapted from a study on the catalytic transfer hydrogenation of levulinate esters.[6] It is important to note that secondary alcohols like isopropanol are often more efficient hydrogen donors than primary alcohols in this type of reaction.[4][6]

Discussion of Performance

The data suggests that secondary alcohols, such as isopropanol, are highly effective hydrogen donors in CTH reactions, providing high conversion and yield.[4][6] While direct comparative data for this compound is limited, as a primary alcohol, its performance is anticipated to be more comparable to ethanol and methanol. However, its higher boiling point and potential for different solubility characteristics could offer advantages in specific applications.

This compound's derivative, cyclopentyl methyl ether (CPME), has been recognized as a promising eco-friendly solvent, demonstrating superior performance in certain reactions compared to traditional solvents.[7] This highlights the potential of cyclopentyl-based compounds in sustainable chemistry.

Experimental Protocols

General Procedure for Catalytic Transfer Hydrogenation of a Ketone

This protocol provides a general methodology for a laboratory-scale catalytic transfer hydrogenation of a ketone using an alcohol as the hydrogen donor.

Materials:

  • Ketone substrate (1.0 mmol)

  • Alcohol (Isopropanol, Ethanol, or Methanol) (10 mL)

  • Catalyst (e.g., 5 mol% of a suitable metal catalyst on a support)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

Workflow:

G Setup Reaction Setup Reaction Reaction Setup->Reaction Heat & Stir Workup Work-up Reaction->Workup Cool & Quench Analysis Analysis Workup->Analysis Purify & Characterize

Caption: General experimental workflow for catalytic transfer hydrogenation.

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add the ketone substrate (1.0 mmol) and the catalyst (5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.

  • Solvent Addition: Under the inert atmosphere, add the desired alcohol (10 mL) to the reaction vessel.

  • Reaction: Place the vessel in a preheated oil bath on a magnetic stirrer and heat to the desired reaction temperature (e.g., 80-150 °C). Stir the mixture vigorously for the specified reaction time (e.g., 4-24 hours).

  • Monitoring: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. If a solid catalyst was used, it can be removed by filtration through a pad of celite.

  • Purification and Analysis: The solvent is typically removed under reduced pressure. The resulting crude product can be purified by column chromatography. The structure and purity of the final product should be confirmed by analytical techniques such as NMR and mass spectrometry.

References

A Comparative Guide to Analytical Methods for the Quantification of Cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for the quantification of Cyclopentanemethanol. The selection of an appropriate analytical method is crucial for ensuring the quality and consistency of research and development processes. While direct comparative studies on the quantification of this compound are not extensively available in peer-reviewed literature, this document outlines the principles, expected performance, and detailed experimental protocols for three major analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance data presented is based on the typical capabilities of these methods for the analysis of small, polar, and volatile to semi-volatile organic molecules similar to this compound.

Comparison of Analytical Methodologies

The choice of an analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC is an ideal technique for volatile and thermally stable compounds like this compound.[1] FID offers excellent sensitivity and a wide linear range for hydrocarbons.[2]

  • High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV): As this compound lacks a strong UV-absorbing chromophore, direct UV detection can be challenging, resulting in lower sensitivity.[3] However, derivatization or indirect photometric detection methods can be employed. This guide will focus on direct detection at a low wavelength, acknowledging its limitations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides the highest sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.[4][5]

Data Presentation: A Comparative Summary

The following table summarizes the expected performance characteristics of GC-FID, HPLC-UV, and LC-MS/MS for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

FeatureGas Chromatography-FID (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation by HPLC followed by mass-based detection and fragmentation for high selectivity.
Linearity (r²) > 0.999[6]> 0.995> 0.998[4]
Range 1 - 1000 µg/mL50 - 2000 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%[7]95 - 105%99 - 101%[4]
Precision (% RSD) < 2%[2]< 5%< 3%[4]
Limit of Detection (LOD) ~0.1 µg/mL[7]~10 µg/mL~0.05 ng/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL[7]~50 µg/mL~0.1 ng/mL
Throughput ModerateHighHigh
Selectivity GoodModerateExcellent
Instrumentation Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID, HPLC-UV, and LC-MS/MS are provided below.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 1000 µg/mL.

  • An internal standard (e.g., Cyclohexanol) can be added to all standards and samples to improve precision.

  • The sample for analysis is dissolved in methanol to a target concentration within the calibration range.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless injector at 250°C.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 200°C at 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID) at 280°C.

3. Validation Procedure:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present is determined by analyzing a blank sample and a sample spiked with known impurities.

  • Linearity: A seven-point calibration curve is generated by plotting the peak area against the concentration of the analyte. The correlation coefficient (r²) is calculated.

  • Accuracy: The accuracy is assessed by a recovery study, spiking a blank matrix with the analyte at three different concentration levels (low, medium, and high). The percentage recovery is calculated.

  • Precision: Repeatability is determined by analyzing six replicate samples at 100% of the test concentration on the same day. Intermediate precision is assessed by repeating the analysis on a different day with a different analyst. The Relative Standard Deviation (%RSD) is calculated.

  • LOD and LOQ: The Limit of Detection and Limit of Quantitation are determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Method 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in the mobile phase.

  • Calibration standards are prepared by serial dilution to concentrations ranging from 50 µg/mL to 2000 µg/mL.

  • The sample for analysis is dissolved in the mobile phase to a target concentration within the calibration range.

2. Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Detector: UV Detector set at 200 nm.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

3. Validation Procedure:

  • The validation procedure follows the same parameters as described for the GC-FID method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ).

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • A stock solution of this compound (100 µg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • The sample for analysis is dissolved in the mobile phase to a target concentration within the calibration range.

  • An isotopically labeled internal standard (e.g., this compound-d4) is recommended for highest accuracy.

2. Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC H-Class or equivalent.

  • MS System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific parent and daughter ion transitions are monitored for the analyte and internal standard.

3. Validation Procedure:

  • The validation procedure follows the same parameters as described for the GC-FID and HPLC-UV methods, with the addition of a matrix effect evaluation.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning 1. Planning and Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation and Reporting cluster_outcome 4. Outcome define_atp Define Analytical Target Profile (ATP) develop_method Develop Analytical Method define_atp->develop_method Defines goals write_protocol Write Validation Protocol develop_method->write_protocol Defines procedures specificity Specificity / Selectivity write_protocol->specificity linearity Linearity write_protocol->linearity range_node Range write_protocol->range_node accuracy Accuracy write_protocol->accuracy precision Precision (Repeatability & Intermediate) write_protocol->precision lod_loq LOD & LOQ write_protocol->lod_loq robustness Robustness write_protocol->robustness data_analysis Analyze and Process Data acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria Statistical analysis validation_report Prepare Validation Report acceptance_criteria->validation_report Summarize findings method_passed Method Validated validation_report->method_passed Criteria Met method_failed Method Fails - Re-evaluate validation_report->method_failed Criteria Not Met method_failed->develop_method Re-optimize method

Caption: Workflow for Analytical Method Validation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as Cyclopentanemethanol, is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information to ensure the safe handling and disposal of this combustible and irritant chemical, building on our commitment to be your trusted partner in laboratory safety.

Key Safety and Physical Properties

Understanding the characteristics of this compound is the first step in handling it safely. The following table summarizes its key quantitative data.

PropertyValue
Flash Point 62 °C (143.6 °F) - closed cup[1][2]
Boiling Point 162 - 163 °C[1]
Density 0.926 g/cm³ at 25 °C[1]
UN Number 1987[3]
Transport Hazard Class Class 3 Flammable Liquid[3]

Immediate Safety and First Aid Protocols

In the event of exposure to this compound, immediate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3][4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation develops, seek medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and consult a physician if symptoms persist.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice. Never give anything by mouth to an unconscious person.[1][3]

Step-by-Step Disposal Procedures

Adherence to proper disposal protocols is mandatory to prevent environmental contamination and ensure regulatory compliance. Do not pour this compound down the drain.[5][6][7]

  • Waste Determination: The first step is to classify the waste. Unused, pure this compound is a hazardous waste due to its flammability.[8] If it is mixed with other substances, the resulting mixture must also be evaluated for hazardous characteristics (e.g., corrosivity, reactivity, toxicity).[9]

  • Containerization:

    • Collect waste this compound in a designated, compatible container. Metal cans or drums are recommended.[5] The container must be in good condition and have a tightly sealing lid to prevent leaks and vapor escape.[8]

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[8] Note the accumulation start date on the label.[8]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][5]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[1][4]

  • Accidental Spill Protocol:

    • In case of a spill, immediately remove all sources of ignition.[1][5]

    • Ventilate the area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if vapors are present.[1]

    • Contain the spill using an inert absorbent material like dry sand or earth.[10]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal as hazardous waste.[10]

    • Prevent the spill from entering drains or waterways.[1][7]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and permitted chemical waste disposal company.[6][9] The responsibility for the waste from "cradle to grave" lies with the generator.[8][9]

    • Alternatively, controlled incineration with flue gas scrubbing at a licensed facility is a suitable disposal method.[6]

    • For contaminated packaging, decontaminate it if possible, then recycle or dispose of it as hazardous chemical waste.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_pure Is the waste pure This compound? start->is_pure is_mixed Is the waste mixed with other chemicals? is_pure->is_mixed No collect_waste Collect in a labeled, compatible, and sealed hazardous waste container. is_pure->collect_waste Yes determine_hazards Determine all hazardous characteristics of the mixture. is_mixed->determine_hazards Yes is_mixed->collect_waste No (Error) determine_hazards->collect_waste store_safely Store in a cool, well-ventilated area away from ignition sources and incompatible materials. collect_waste->store_safely spill_check Has a spill occurred? store_safely->spill_check spill_protocol Follow Accidental Spill Protocol: - Remove ignition sources - Ventilate area - Wear PPE - Contain with inert material - Collect and containerize spill_check->spill_protocol Yes arrange_disposal Arrange for disposal by a licensed hazardous waste management company. spill_check->arrange_disposal No spill_protocol->store_safely end End: Proper Disposal Completed arrange_disposal->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cyclopentanemethanol

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound (CAS No: 3637-61-4). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment:

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses or Chemical GogglesANSI-approved, close-fitting with side shields.[4][5]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant glovesPVC, Nitrile or Neoprene; powder-free.[4][6] When prolonged or frequently repeated contact may occur, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[4]Prevents skin contact with the chemical.
Body Protection Laboratory Coat or OverallsFully buttoned, long-sleeved.[4]Protects skin and personal clothing from contamination.
Chemical-resistant apronP.V.C. apron recommended for handling larger quantities.[4]Provides an additional layer of protection against spills.
Respiratory Protection NIOSH-approved respiratorRequired if working outside a fume hood or with the potential for aerosolization. A Type A filter or a multi-purpose combination respirator cartridge is recommended.[4][7]Protects against inhalation of vapors and mists.
Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValueSource
Molecular Formula C₆H₁₂O[1][8]
Molecular Weight 100.16 g/mol [2]
Appearance Colorless liquid[1][8]
Boiling Point 162 - 163 °C[1]
Melting Point 121-123 °C[1][9]
Flash Point 62 °C (143.6 °F) - closed cup[1][7]
Density 0.926 g/cm³ at 25 °C[1]
Solubility Soluble in water and organic solvents.[8][8]
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the chemical's integrity.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparations:

    • Ensure that an eyewash station and safety shower are readily accessible.[10]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Remove all potential ignition sources from the work area, including open flames, hot surfaces, and sparks.[1][4]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling the Chemical:

    • Avoid all personal contact with the chemical, including inhalation of vapors or mists.[4]

    • Ground and bond containers and receiving equipment to prevent static discharge.[10]

    • Use only non-sparking tools.[10]

    • Dispense the chemical carefully to avoid splashing.

  • Post-Handling Procedures:

    • Securely seal the container after use.[4]

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[4]

    • Clean the work area to remove any residual contamination.

Storage Requirements:

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][11]

  • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[4][11]

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][11]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3][4][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, consult a physician.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[1][3]

  • Spills: For minor spills, remove all ignition sources and clean up with an inert absorbent material. For major spills, evacuate the area, move upwind, and alert emergency responders.[4]

Disposal Plan:

  • Dispose of this compound and its container in accordance with local, state, and federal regulations.

  • Consult with a licensed professional waste disposal service to ensure proper disposal.[4]

  • Do not dispose of the chemical into the environment, drains, or sewer systems.[1]

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_ppe Don Required PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_ignition Remove Ignition Sources prep_vent->prep_ignition handle_dispense Carefully Dispense Chemical prep_ignition->handle_dispense handle_avoid_contact Avoid Personal Contact handle_dispense->handle_avoid_contact post_seal Securely Seal Container handle_avoid_contact->post_seal post_dispose_ppe Dispose of Contaminated PPE post_seal->post_dispose_ppe post_wash Wash Hands Thoroughly post_dispose_ppe->post_wash post_clean Clean Work Area post_wash->post_clean storage_store Store in Cool, Dry, Well-Ventilated Area post_clean->storage_store

Caption: Workflow for the safe handling of this compound.

EmergencyResponseWorkflow Emergency Response for this compound Exposure cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention exp_eye Eye Contact act_flush_eyes Flush Eyes with Water for 15 mins exp_eye->act_flush_eyes exp_skin Skin Contact act_remove_clothing Remove Contaminated Clothing exp_skin->act_remove_clothing exp_inhalation Inhalation act_fresh_air Move to Fresh Air exp_inhalation->act_fresh_air exp_ingestion Ingestion act_rinse_mouth Rinse Mouth, Do NOT Induce Vomiting exp_ingestion->act_rinse_mouth med_seek Seek Immediate Medical Attention act_flush_eyes->med_seek act_wash_skin Wash Skin with Soap & Water act_remove_clothing->act_wash_skin act_wash_skin->med_seek act_fresh_air->med_seek act_rinse_mouth->med_seek

Caption: Emergency response procedures for exposure to this compound.

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.